Sepantronium
Description
This compound is a compound that suppresses survivin expression in a dose and time-dependent manner, and causes broad-range apoptosis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25/h3-8,11H,9-10,12H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSOOHRUMBRSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N4O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226316 | |
| Record name | Sepantronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753440-91-4 | |
| Record name | 4,9-Dihydro-3-(2-methoxyethyl)-2-methyl-4,9-dioxo-1-(2-pyrazinylmethyl)-1H-naphth[2,3-d]imidazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=753440-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sepantronium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753440914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepantronium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sepantronium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPANTRONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ77T1VFBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Sepantronium Bromide (YM155) in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepantronium bromide, also known as YM155, is a small imidazolium-based compound initially identified as a potent and selective suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is highly expressed in a wide variety of human cancers and is associated with aggressive disease, treatment resistance, and poor prognosis, making it an attractive therapeutic target.[1][3] While originally characterized for its ability to downregulate survivin transcriptionally, extensive research has revealed a more complex and multifaceted mechanism of action. Emerging evidence indicates that the primary mode of action for this compound bromide involves the generation of reactive oxygen species (ROS), which subsequently triggers DNA damage and suppresses survivin expression.[4][5] Furthermore, YM155 exerts significant anti-tumor effects through survivin-independent pathways, including the downregulation of the anti-apoptotic protein Mcl-1 and the suppression of the mTORC1 signaling pathway via AMPK activation.[6][7] These convergent mechanisms lead to the induction of apoptosis, cell cycle arrest, and autophagy, highlighting its potential as a potent anti-cancer agent, both as a monotherapy and in combination with other cytotoxic drugs.[8][9] This guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and cellular consequences of this compound bromide treatment in cancer cells.
Core Mechanisms of Action
The anti-neoplastic activity of this compound bromide is not attributable to a single target but rather a confluence of interconnected molecular events. While survivin suppression remains a key outcome, it is often a secondary effect of broader cellular stress responses initiated by the drug.
Generation of Reactive Oxygen Species (ROS)
Recent studies have repositioned the generation of ROS as a primary mechanism of YM155. The compound induces significant oxidative stress by generating ROS in the mitochondria.[4] This surge in ROS is a critical upstream event that leads to two major secondary effects contributing to cytotoxicity: DNA damage and the suppression of survivin.[4][5] The development of resistance to YM155 has been linked to the cell's ability to adapt to and neutralize this oxidative stress, for instance, by increasing levels of the antioxidant glutathione.[10]
Transcriptional Suppression of Survivin (BIRC5)
YM155 was first identified through high-throughput screening for its ability to inhibit the activity of the survivin gene promoter.[1] The canonical mechanism involves the disruption of a key transcriptional complex. Treatment with this compound bromide causes the dissociation of the paraspeckle regulatory protein p54nrb (NONO) from the interleukin enhancer-binding factor 3 (ILF3).[1] This dissociation alters their subcellular localization and ultimately results in the potent downregulation of survivin at both the mRNA and protein levels.[1][11] However, a newer proposed mechanism suggests that ROS generation can also lead to survivin suppression through a distinct ROS/AKT/FoxO signaling axis.[4]
Induction of DNA Damage and Inhibition of Repair
This compound bromide is a potent inducer of DNA damage, which may explain its cytotoxic effects at concentrations lower than those required for survivin suppression.[5] This genotoxicity is considered a secondary effect of drug-induced ROS.[4] The compound has been shown to activate DNA damage response pathways involving ATR, ATM, Chk1, and Chk2.[5] Furthermore, YM155 can impair DNA double-strand break repair. It achieves this by inhibiting the autophosphorylation of DNA-PKcs, a key component of the non-homologous end joining (NHEJ) repair pathway, through its interaction with survivin and Ku70.[12]
Survivin-Independent Downregulation of Mcl-1
A critical mechanism for YM155's efficacy, particularly in overcoming resistance to other agents, is its ability to downregulate the anti-apoptotic Bcl-2 family member, Myeloid cell leukemia 1 (Mcl-1).[6] This effect occurs in a broad spectrum of cancer cells and is independent of survivin modulation.[6] The downregulation of Mcl-1 can occur at the transcriptional level.[6] In some cancer types, such as primary effusion lymphoma, YM155 induces ERK1/2-mediated phosphorylation of Mcl-1, leading to its proteasome-dependent degradation.[13] This reduction in Mcl-1 is crucial for sensitizing cancer cells to apoptosis induced by other agents like BH3 mimetics (e.g., ABT-263, ABT-737) and TRAIL.[6][14][15]
Suppression of mTORC1 via AMPK Activation
YM155 can function as a potent activator of AMP-activated protein kinase (AMPKα).[7] Activated AMPKα phosphorylates Raptor, a key component of the mTORC1 complex, leading to the robust suppression of mTORC1 activity. This blockade results in a marked attenuation of global cap-dependent protein synthesis.[7] The translation of mRNAs for key survival and proliferation proteins, including Survivin, Cyclin D1, and Mcl-1, is particularly sensitive to this inhibition, providing an additional, upstream mechanism for their downregulation.[7]
References
- 1. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 downregulation by YM155 contributes to its synergistic anti-tumor activities with ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic antitumor activities of this compound bromide (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of this compound bromide YM155 in gemcitabine-resistant human urothelial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The mechanism of radiosensitization by YM155, a novel small molecule inhibitor of survivin expression, is associated with DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YM155 induces apoptosis through proteasome-dependent degradation of MCL-1 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. YM155 enhances ABT-737-mediated apoptosis through Mcl-1 downregulation in Mcl-1-overexpressed cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Survivin inhibitor YM-155 sensitizes tumor necrosis factor- related apoptosis-inducing ligand-resistant glioma cells to apoptosis through Mcl-1 downregulation and by engaging the mitochondrial death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
YM155: A Technical Guide to its Discovery as a Survivin Suppressant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis (IAP) protein family and a key regulator of cell division and survival.[1][2] Its expression is often highly upregulated in various cancers while being largely absent in most normal adult tissues, making it an attractive target for anticancer therapy.[1][3] Elevated BIRC5 expression is significantly associated with reduced overall and event-free survival in several cancers, including neuroblastoma.[1] YM155 (sepantronium bromide) was discovered as the first-in-class small-molecule suppressant of survivin.[4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of YM155, with a focus on its role as a survivin suppressant.
Discovery of YM155
YM155, with the chemical formula C₂₀H₁₉BrN₄O₃, is an imidazolium-based small molecule synthesized by Astellas Pharma, Inc.[1][6] It was identified through a high-throughput screening campaign utilizing a luciferase reporter assay linked to the survivin gene promoter.[6][7][8] This assay was designed to identify compounds that could specifically inhibit the transcriptional activity of the survivin gene.[7][9]
Mechanism of Action
While initially identified as a transcriptional suppressant of survivin, the mechanism of action of YM155 is now understood to be more complex.[10][11]
Transcriptional Suppression of Survivin
YM155 was shown to inhibit the promoter activity of the survivin gene, leading to decreased survivin mRNA and protein levels.[1][8][9] This effect is, at least in part, mediated by the disruption of the interaction between the Sp1 transcription factor and the survivin core promoter.[9][12] Studies have demonstrated that YM155 can suppress survivin expression at nanomolar concentrations in various cancer cell lines.[6][8]
Induction of DNA Damage and ROS Generation
More recent evidence has revealed that YM155's anticancer effects are also mediated through the induction of DNA damage and the generation of reactive oxygen species (ROS).[4][13][14] Some studies suggest that ROS generation is the primary mode of action, and that survivin suppression is a secondary effect.[4][13] The proposed mechanism involves YM155-induced mitochondrial ROS production, which in turn leads to DNA damage, cell cycle arrest, and apoptosis.[13][15][16] YM155 has also been reported to inhibit topoisomerase IIα, contributing to its DNA-damaging effects.[14][17]
The diagram below illustrates the multifaceted mechanism of action of YM155.
Caption: Proposed signaling pathway of YM155.
Preclinical Efficacy
YM155 has demonstrated potent antitumor activity in a wide range of preclinical models, both in vitro and in vivo.
In Vitro Activity
YM155 exhibits cytotoxic activity against numerous human cancer cell lines, with IC50 values often in the nanomolar range.[1][18]
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| PC-3 | Hormone-Refractory Prostate | ~10 | [6] |
| PPC-1 | Hormone-Refractory Prostate | ~10 | [6] |
| Multiple NB lines | Neuroblastoma | 8 - 212 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 (near-IC50) | [13] |
| BT-20 | Triple-Negative Breast Cancer | 2 (near-IC50) | [13] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 2-2.5 (near-IC50) | [13] |
| KMS12 | Multiple Myeloma | <10 | [19] |
| Various | 119 human cancer cell lines | 15 (mean GI50) | [18] |
In Vivo Activity
In vivo studies using xenograft models have shown that YM155 can induce tumor regression and inhibit tumor growth.[6][18] Continuous infusion has been identified as an effective administration route.[2][6]
| Cancer Type | Animal Model | Dosage and Administration | Outcome | Reference(s) |
| Hormone-Refractory Prostate | Mouse (PC-3) | 3-10 mg/kg, 3-day continuous infusion | Massive tumor regression | [6] |
| Hormone-Refractory Prostate | Mouse (PC-3 orthotopic) | 1 and 5 mg/kg | 47% and 80% inhibition of tumor growth, respectively | [8] |
| Neuroblastoma | Mouse (LAN-5) | 5 mg/kg | 3-fold reduction in tumor burden | [1] |
| Triple-Negative Breast Cancer | Mouse (MDA-MB-231) | Continuous infusion | Complete regression of established tumors, reduced metastases | [2] |
| Various (NSCLC, Melanoma, etc.) | Mouse | 1-10 mg/kg, 3- or 7-day continuous infusion | Significant antitumor activity | [18] |
Clinical Development
YM155 has undergone Phase I and II clinical trials for various solid tumors and lymphomas.[7][20][21] These trials have established a manageable safety profile, with reversible elevation in serum creatinine (B1669602) being a dose-limiting toxicity.[20][21] The maximum tolerated dose (MTD) was determined to be 4.8 mg/m²/day administered as a 168-hour continuous intravenous infusion every 3 weeks.[7][21] While modest clinical activity was observed, including some complete and partial responses in non-Hodgkin's lymphoma and prostate cancer, the overall efficacy in larger trials was limited.[1][20] The lack of a clear correlation between survivin expression and patient response in some trials has prompted further investigation into its complex mechanism of action.[14][16]
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of YM155.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
YM155
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[22]
-
Treat the cells with various concentrations of YM155 (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (DMSO).[22][23]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[22][23]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[22]
-
Measure the absorbance at 560 or 570 nm using a microplate reader.[1][22]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22]
Protocol 2: Western Blotting for Survivin Expression
This protocol is used to detect and quantify the levels of survivin protein.
Materials:
-
Cancer cell lines
-
YM155
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with YM155 for the desired time and concentration.
-
Wash cells with cold PBS and lyse them.[10]
-
Determine the protein concentration of the lysates.[10]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[22]
-
Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.[10][22]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detect the protein bands using a chemiluminescent substrate.[10]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[10]
-
Quantify band intensities to determine the relative expression of survivin.[22]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Survivin (BIRC5) mRNA Expression
This protocol measures the relative abundance of survivin mRNA.
Materials:
-
Cancer cell lines
-
YM155
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix with SYBR Green
-
Primers for BIRC5 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with YM155 for the desired time and concentration.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using primers for BIRC5 and the housekeeping gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of BIRC5 mRNA, normalized to the housekeeping gene.[22]
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the in vivo efficacy of YM155.
Materials:
-
Human cancer cell line
-
Immunocompromised mice (e.g., nude or SCID mice)
-
YM155
-
Vehicle control (e.g., saline)
-
Micro-osmotic pumps
-
Calipers
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.[24]
-
Monitor tumor growth regularly using calipers.[24]
-
When tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Implant micro-osmotic pumps filled with YM155 solution or vehicle subcutaneously. A common administration route is continuous intravenous infusion (e.g., 5 mg/kg/day for 7 days).[22][24]
-
Monitor tumor volume and body weight regularly throughout the study.[6]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for survivin).[24]
The diagram below provides a general workflow for the in vitro evaluation of YM155.
Caption: In vitro evaluation workflow for YM155.
Conclusion
YM155 was discovered as a potent small-molecule suppressant of survivin through a targeted screening approach. While its initial characterization focused on the transcriptional inhibition of the BIRC5 gene, subsequent research has unveiled a more intricate mechanism of action involving the induction of ROS and DNA damage. Despite promising preclinical activity across a wide range of cancer models, its clinical efficacy has been modest. The evolving understanding of YM155's multifaceted mechanism provides a rationale for re-evaluating its therapeutic potential, possibly in combination with other agents or in specific patient populations characterized by biomarkers beyond survivin expression. The detailed protocols and data presented in this guide serve as a valuable resource for researchers continuing to explore the therapeutic utility of YM155 and the targeting of survivin pathways in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Survivin with YM155 Induces Durable Tumor Response in Anaplastic Thyroid Cancer [pubmed.ncbi.nlm.nih.gov]
- 6. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. YM155 and BIRC5 downregulation induce genomic instability via autophagy-mediated ROS production and inhibition in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ascopubs.org [ascopubs.org]
- 21. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
The Core Mechanism of Sepantronium (YM155): A Technical Guide to Reactive Oxygen Species Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide (YM155) is a potent small-molecule compound initially identified as a transcriptional suppressant of survivin, a key member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in numerous cancers and is linked to therapeutic resistance and poor clinical outcomes, making it a compelling therapeutic target.[1][3] While initially developed as a survivin inhibitor, extensive research has revealed a more complex and fundamental mechanism of action.[4][5] It is now understood that the primary mode of action for this compound is the generation of reactive oxygen species (ROS), which subsequently triggers a cascade of downstream events, including DNA damage and the suppression of survivin.[4][5][6] This guide provides an in-depth analysis of the molecular mechanisms by which this compound induces ROS, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism: ROS as the Primary Driver
Contrary to its initial classification, this compound's cytotoxic effects are not solely dependent on survivin inhibition. The generation of ROS is the primary and upstream event.[4][5] Both the suppression of survivin and the induction of DNA damage are secondary effects stemming from this initial oxidative stress.[4][5] This understanding is critical for elucidating its therapeutic potential and overcoming resistance.
This compound induces ROS through at least two distinct pathways:
-
Mitochondrial ROS Production: A significant portion of this compound-induced ROS originates from the mitochondria.[4][5] The compound localizes to the mitochondria, causing dysfunction that includes the disruption of the mitochondrial membrane potential and increased mitochondrial permeability.[4][7] This leads to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[7][8]
-
Redox Cycling: this compound's chemical structure, which includes a quinone group, allows it to undergo redox cycling, a process that can directly generate ROS.[9][10]
This ROS-centric mechanism explains why this compound's efficacy is not always correlated with baseline survivin levels in tumors and provides a rationale for its late-stage clinical trial failures when combined with drugs like docetaxel, whose efficacy might be compromised by ROS.[4][5]
Signaling Pathways Modulated by this compound-Induced ROS
The increase in intracellular ROS triggers multiple downstream signaling cascades that contribute to this compound's anti-cancer activity.
ROS/AKT/FoxO/Survivin Axis
A key discovery is the link between ROS and the transcriptional control of survivin.[4][5] this compound-induced ROS inhibits the activity of the AKT kinase.[4] AKT normally phosphorylates and inactivates Forkhead box O (FoxO) transcription factors, keeping them in the cytoplasm.[4][11] By inhibiting AKT, this compound allows FoxO proteins (specifically FoxO1) to remain active, translocate to the nucleus, and act as transcriptional repressors of the BIRC5 gene, which encodes survivin.[4][5] This establishes a clear mechanistic link from ROS generation to survivin suppression.
This compound-Induced ROS Signaling Pathway.
DNA Damage and Apoptosis Induction
This compound is a potent inducer of DNA damage, particularly double-strand breaks, as evidenced by the phosphorylation of histone H2AX (γ-H2AX).[1][9] This genotoxic effect is a direct consequence of the elevated oxidative stress.[6][9][12] The resulting DNA damage can trigger cell cycle arrest, typically in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[9] The apoptotic response is further amplified by the ROS-mediated downregulation of anti-apoptotic proteins like survivin and Bcl-2 and the upregulation of pro-apoptotic proteins such as caspases.[1][3]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across various studies.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HeLa-SURP-luc | Promoter Activity | IC50 | 0.54 nM | [13] |
| Anaplastic Thyroid Cancer (ATC) Cells | ROS Assay | ROS Level | Increased after 1h (100 nM) | [9] |
| MCF-7 (Breast Cancer) | ROS Assay | ROS Level | Increased within 3h | [12] |
| LNZ308 (Glioma) | Mitochondrial Potential | ΔΨm | Significant loss | [8] |
| U87 (Glioma) | Mitochondrial Potential | ΔΨm | Significant loss | [8] |
Table 1: Potency and ROS Induction by this compound.
| Cell Line | Treatment | Effect | Magnitude of Change | Reference |
| MOLT-4 (T-ALL) | YM155 | Survivin mRNA | Decreased | [2][3] |
| MOLT-4 (T-ALL) | YM155 | Bcl-2 mRNA | Decreased | [2][3] |
| MOLT-4 (T-ALL) | YM155 | p53 mRNA | Increased | [2][3] |
| MOLT-4 (T-ALL) | YM155 | Caspase 3 mRNA | Increased | [2][3] |
| ATC Cells | YM155 (100 nM, 1h) | ROS Levels | Elevated in all four cell lines | [9] |
| ACT1 & THJ16T (ATC) | YM155 (100 nM, 1h) | GSH/GSSG Ratio | Decreased | [9] |
Table 2: Modulation of Apoptosis-Related Genes and Redox State by this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
Measurement of Intracellular ROS using H2DCFDA or CellROX
This protocol measures global intracellular ROS levels.
-
Principle: Cell-permeable dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or CellROX™ Deep Red Reagent are non-fluorescent until oxidized by ROS within the cell, at which point they emit a fluorescent signal.
-
Materials:
-
Adherent or suspension cancer cells
-
96-well black, clear-bottom microplates
-
H2DCFDA or CellROX™ reagent
-
Phosphate-buffered saline (PBS)
-
Complete culture medium
-
Fluorescence microplate reader, flow cytometer, or fluorescence microscope
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight (for adherent cells).
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 1-24 hours). Include an untreated control.
-
Dye Loading: Remove the treatment medium and wash cells with warm PBS. Add medium containing 10 µM H2DCFDA or 5 µM CellROX™ and incubate for 30-60 minutes at 37°C, protected from light.[9][14]
-
Washing: Remove the dye solution and wash the cells again with PBS.
-
Measurement: Add PBS or medium to the wells and measure the fluorescence intensity. For H2DCFDA, use an excitation/emission of ~495/529 nm.[9] For CellROX™ Deep Red, use ~644/665 nm. Data can be reported as the fold change in fluorescence relative to the untreated control.
-
Measurement of Mitochondrial ROS
This protocol specifically measures superoxide (B77818) levels within the mitochondria.
-
Principle: MitoSOX™ Red is a cell-permeable dye that selectively targets mitochondria. It is oxidized by superoxide, but not other ROS, to produce red fluorescence. Co-staining with a mitochondrial marker like MitoTracker™ Green can confirm the localization.[4]
-
Materials:
-
MitoSOX™ Red reagent
-
MitoTracker™ Green FM (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
-
Procedure:
-
Cell Preparation: Seed and treat cells with this compound as described above.
-
Dye Loading: Wash cells with warm buffer (e.g., HBSS). Incubate cells in buffer containing 5 µM MitoSOX™ Red for 10-30 minutes at 37°C, protected from light.[14][15] If co-staining, MitoTracker™ can be added concurrently.
-
Washing: Gently wash the cells three times with warm buffer.
-
Visualization: Immediately analyze the cells by fluorescence microscopy. The co-localization of red (MitoSOX™) and green (MitoTracker™) signals will appear as orange/yellow, confirming mitochondrial ROS production.[4]
-
DNA Damage Assay (γ-H2AX Immunofluorescence)
This protocol detects DNA double-strand breaks.
-
Principle: Following a DNA double-strand break, Histone H2AX is rapidly phosphorylated at serine 139, creating γ-H2AX. This modified histone can be detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton™ X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
-
Procedure:
-
Cell Culture and Treatment: Grow and treat cells with this compound on coverslips.
-
Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with Triton™ X-100 for 10 minutes.
-
Blocking: Wash and incubate cells in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C. The next day, wash and incubate with the appropriate fluorescent secondary antibody for 1-2 hours at room temperature in the dark.
-
Staining and Mounting: Wash the cells, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Analysis: Visualize the cells using a fluorescence microscope. The presence of distinct fluorescent foci within the nucleus indicates DNA double-strand breaks.
-
General experimental workflow for studying this compound.
Conclusion
The primary mechanism of action for this compound (YM155) is the induction of oxidative stress through the generation of reactive oxygen species, predominantly in the mitochondria.[4][5] This fundamental action triggers downstream consequences, including extensive DNA damage and the transcriptional suppression of survivin via the ROS/AKT/FoxO pathway.[4] This refined understanding moves beyond the initial classification of this compound as a simple "survivin suppressant" and provides a more accurate framework for its preclinical and clinical evaluation. For drug development professionals, this knowledge is paramount for designing rational combination therapies. For instance, combining this compound with agents that inhibit cellular antioxidant defenses (like glutathione) or block DNA damage response pathways could potentiate its efficacy and overcome adaptive resistance.[6][16] Future research should continue to explore the intricate redox-dependent signaling networks activated by this compound to fully harness its therapeutic potential in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways [apb.tbzmed.ac.ir]
- 3. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ym155 localizes to the mitochondria leading to mitochondria dysfunction and activation of AMPK that inhibits BMP signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survivin Inhibitor YM155 Induces Mitochondrial Dysfunction, Autophagy, DNA Damage, and Apoptosis in Bcl-xL Silenced Glioma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sm.unife.it [sm.unife.it]
- 16. researchgate.net [researchgate.net]
Sepantronium Bromide: A Preclinical Research Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide, also known as YM155, is a small imidazolium-based compound that has emerged as a subject of extensive preclinical investigation for its potent anticancer activities. Initially identified as a transcriptional suppressant of the anti-apoptotic protein survivin, its mechanism of action is now understood to be more complex, involving the induction of DNA damage and oxidative stress. This guide provides a comprehensive overview of the preclinical research on this compound bromide, detailing its mechanism of action, summarizing key in vitro and in vivo efficacy data, and outlining the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound bromide was first discovered through high-throughput screening as an inhibitor of the survivin gene promoter.[1] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is overexpressed in a wide variety of human cancers and is associated with therapeutic resistance and poor patient prognosis.[1][2][3] The initial proposed mechanism centered on the transcriptional suppression of survivin, leading to decreased mRNA and protein levels, which in turn promotes cancer cell apoptosis.[1]
Subsequent research has revealed a more multifaceted mechanism. This compound bromide has been shown to induce the generation of reactive oxygen species (ROS) in mitochondria.[1][4] This increase in ROS is considered a primary mode of action, contributing to the drug's cytotoxic effects and secondarily leading to the suppression of survivin.[4] Furthermore, some studies suggest that this compound bromide also acts as a DNA damaging agent, contributing to its anticancer activity.[1][4] Recent findings have also indicated that it can inhibit the deubiquitinase activity of ubiquitin-specific proteases (USPs), leading to the degradation of the oncoprotein Myc.[5]
dot
Caption: Proposed mechanisms of action for this compound Bromide (YM155).
In Vitro Efficacy
A broad range of in vitro studies have demonstrated the potent cytotoxic and pro-apoptotic activity of this compound bromide in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa-SURP-luc | Cervical Cancer | 0.54 | [6] |
| PC-3 | Prostate Cancer | Not specified, but potent | [6] |
| PPC-1 | Prostate Cancer | Not specified, but potent | [6] |
| SH-SY5Y | Neuroblastoma | 8-212 (range across 6 NB lines) | [7] |
| IMR-32 | Neuroblastoma | 8-212 (range across 6 NB lines) | [7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have been crucial in demonstrating the anti-tumor efficacy of this compound bromide.
| Cancer Type | Animal Model | Dosing Regimen | Efficacy | Reference |
| Prostate Cancer (PC-3) | Nude Mice (s.c. xenograft) | 3 and 10 mg/kg (continuous infusion) | Complete tumor growth inhibition | [6] |
| Prostate Cancer (PC-3) | Nude Mice (orthotopic xenograft) | 5 mg/kg | 80% Tumor Growth Inhibition (TGI) | [6] |
| Non-Small Cell Lung Cancer (H460 or Calu6) | Nude Mice (xenograft) | Combination with γ-radiation | Significant antitumor activity | [6] |
| Triple Negative Breast Cancer (MDA-MB-231-Luc-D3H2-LN) | Mice (orthotopic model) | Continuous infusion | Complete regression of s.c. tumors, reduced metastases, prolonged survival | [8] |
| Neuroblastoma | Xenograft Mouse Model | Not specified | 3-fold inhibition of tumor burden vs. controls | [7] |
| B-Cell Non-Hodgkin's Lymphoma | Xenograft Model | Combination with rituximab | Significant tumor growth inhibition and regression | [9] |
Experimental Protocols
In Vitro Cell Viability Assessment (Sulforhodamine B Assay)
This protocol outlines a common method for assessing the cytotoxic effects of this compound bromide on cancer cell lines.[1][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-40,000 cells per well.
-
Drug Treatment: this compound bromide, typically dissolved in DMSO, is added to the cells at various concentrations. Cells are then incubated for 48 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Wash and Solubilization: The plates are washed to remove unbound dye, and the bound dye is solubilized with a Tris-base solution.
-
Absorbance Reading: The absorbance is read on a plate reader to determine cell viability.
dot
Caption: A generalized workflow for the in vitro evaluation of this compound Bromide.
In Vivo Xenograft Model Efficacy Study
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound bromide in an animal model.[1][6]
-
Cell Implantation: Human cancer cells (e.g., PC-3, H460) are subcutaneously or orthotopically implanted into immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.[1]
-
Drug Administration: this compound bromide is administered to the mice, typically via continuous intravenous infusion. Dosing and schedule vary depending on the study.[1]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of biomarkers such as survivin expression.[1]
Conclusion
The early preclinical studies of this compound bromide have established its potential as an anticancer agent with a multifaceted mechanism of action.[1] While initially characterized as a survivin suppressant, subsequent research has highlighted its role in inducing oxidative stress and DNA damage.[1] The potent in vitro and in vivo activity across a range of cancer models has provided a strong rationale for its clinical development.[1] However, despite promising preclinical results, its efficacy in clinical trials has been limited, suggesting the need for further research to identify predictive biomarkers and optimal combination strategies.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
YM155: A Technical Guide to its Effects on the Inhibitor of Apoptosis (IAP) Family
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sepantronium bromide (YM155) is a potent small molecule inhibitor of survivin, a key member of the Inhibitor of Apoptosis (IAP) protein family. This technical guide provides an in-depth analysis of YM155's mechanism of action, with a particular focus on its effects on the IAP family, including survivin, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 1 (cIAP1). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows to support further research and drug development efforts in oncology.
Introduction to YM155 and the IAP Family
The Inhibitor of Apoptosis (IAP) family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of IAP proteins is a common feature in many cancers, contributing to tumor cell survival, proliferation, and resistance to therapy. Key members of this family include survivin (BIRC5), XIAP, cIAP1, and cIAP2.
YM155 (this compound bromide) was initially identified as a transcriptional suppressant of survivin. It is an imidazolium-based compound that has demonstrated potent antitumor activity in a wide range of preclinical cancer models.[1][2] Subsequent research has revealed that the effects of YM155 extend beyond survivin to other members of the IAP family, making it a molecule of significant interest in the development of novel cancer therapeutics.
Mechanism of Action: Targeting the IAP Family
Transcriptional Repression of Survivin
The primary and most well-characterized mechanism of YM155 is the transcriptional repression of the BIRC5 gene, which encodes for survivin. YM155 achieves this by interfering with the binding of the Sp1 transcription factor to the survivin promoter.[3][4] This disruption prevents the initiation of survivin transcription, leading to a significant reduction in both survivin mRNA and protein levels.[5]
dot
Caption: YM155-mediated inhibition of survivin transcription.
Post-Transcriptional Downregulation of XIAP and cIAP1
Beyond its effect on survivin, YM155 also induces the degradation of other key IAP members, XIAP and cIAP1. This downregulation occurs at the post-transcriptional level, as YM155 does not significantly alter the mRNA levels of XIAP or cIAP1.[6][7]
The degradation of cIAP1 is mediated through YM155-induced autoubiquitination and subsequent proteasomal degradation.[7] Interestingly, the stability of cIAP1 appears to be linked to survivin expression, with survivin potentially protecting cIAP1 from degradation.[7] The precise mechanism of XIAP degradation is less clear but is also thought to involve the ubiquitin-proteasome system.[6]
dot
Caption: YM155-induced degradation of cIAP1 and XIAP.
Cellular Consequences of IAP Inhibition by YM155
The downregulation of survivin, XIAP, and cIAP1 by YM155 has profound effects on cancer cells, primarily leading to the induction of apoptosis and autophagy.
Induction of Apoptosis
By depleting key anti-apoptotic proteins, YM155 sensitizes cancer cells to apoptosis. The reduction in survivin and XIAP levels relieves the inhibition of caspases, particularly caspase-3 and -7, leading to the execution of the apoptotic program.[8] This is a key component of YM155's cytotoxic activity.
dot
Caption: YM155-induced apoptosis signaling pathway.
Modulation of Autophagy
YM155 has also been shown to induce autophagy in various cancer cell lines.[9][10] The mechanism is linked to the downregulation of survivin and XIAP.[11] Autophagy induction is characterized by the conversion of LC3-I to LC3-II and the formation of autophagosomes. The role of autophagy in YM155-induced cell death is complex and may be cell-type dependent, potentially contributing to either cell survival or cell death.
Quantitative Data on YM155 Activity
The potency of YM155 varies across different cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values of YM155 in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| HL-60 | Leukemia | 0.3 | [8] |
| U937 | Leukemia | 0.8 | [8] |
| UKF-NB-3 | Neuroblastoma | 0.49 | [12] |
| SK-N-AS | Neuroblastoma | 3.55 | [12] |
| CHLA-255 | Neuroblastoma | 8-9 | [1] |
| NGP | Neuroblastoma | 8-9 | [1] |
| LAN-6 | Neuroblastoma | 248 | [12] |
| GBM patient-derived | Glioblastoma | 2.3 - 12 | [2] |
| HT-1080 | Fibrosarcoma | 3.1 | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of YM155 on the IAP family.
Western Blot Analysis of IAP Proteins
Objective: To determine the effect of YM155 on the protein expression levels of survivin, XIAP, and cIAP1.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of YM155 (e.g., 0, 10, 50, 100 nM) for different time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-survivin (1:1000)
-
Rabbit anti-XIAP (1:1000)
-
Rabbit anti-cIAP1 (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Real-Time Quantitative PCR (RT-qPCR) for Survivin mRNA
Objective: To quantify the effect of YM155 on survivin mRNA expression.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with YM155 as described for Western blotting. Extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time PCR using a SYBR Green master mix and the following primers:
-
Human Survivin (BIRC5):
-
Forward: 5'-AGGACCACCGCATCTCTACAT-3'
-
Reverse: 5'-AAGTCTGGCTCGTTCTCAGTG-3'
-
-
Human GAPDH (loading control):
-
Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
-
Data Analysis: Calculate the relative expression of survivin mRNA using the 2-ΔΔCt method, normalized to GAPDH expression.
Caspase-3/7 Activity Assay
Objective: To measure the induction of apoptosis by YM155 through the activation of effector caspases.
dot
Caption: Experimental workflow for Caspase-Glo® 3/7 assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with YM155 as described previously.
-
Assay Procedure:
-
Use a commercial Caspase-Glo® 3/7 Assay kit.
-
Equilibrate the plate and the reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
In Vitro Ubiquitination Assay for cIAP1
Objective: To determine if YM155 directly induces the autoubiquitination of cIAP1.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant ubiquitin
-
Recombinant purified cIAP1 protein
-
YM155 at various concentrations
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting using an anti-cIAP1 antibody to detect the ladder of ubiquitinated cIAP1 bands.
Conclusion
YM155 is a multifaceted anti-cancer agent that exerts its effects through the targeted inhibition of the IAP family of proteins. Its primary mechanism involves the transcriptional repression of survivin, a critical regulator of cell division and apoptosis. Furthermore, YM155 induces the degradation of XIAP and cIAP1, further dismantling the cell's anti-apoptotic defenses. These actions culminate in the induction of apoptosis and modulation of autophagy, leading to cancer cell death. The potent and broad-spectrum activity of YM155 makes it a compelling candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents. The detailed protocols and data presented in this guide are intended to facilitate and inspire future research into the therapeutic potential of targeting the IAP family with novel agents like YM155.
References
- 1. mdpi.com [mdpi.com]
- 2. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survivin selective inhibitor YM155 induce apoptosis in SK-NEP-1 Wilms tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - YM155 increases the degradation of survivin, EGFR, and XIAP in PANC-1 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) Stability Contributes to YM155 Resistance in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Survivin inhibitor YM155 induces mitochondrial dysfunction, autophagy, DNA damage and apoptosis in Bcl-xL silenced glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YM155 down-regulates survivin and XIAP, modulates autophagy and induces autophagy-dependent DNA damage in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Survivin Suppressant: A Technical Guide to Sepantronium Bromide (YM155)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium bromide, also known by its developmental code YM155, is a potent, small-molecule survivin suppressant that has garnered significant interest in the field of oncology.[1] This technical guide provides a comprehensive overview of the origins, synthesis, and multifaceted mechanism of action of this compound bromide. It summarizes key preclinical and clinical data, details experimental methodologies for its evaluation, and presents visual diagrams of its core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and Origins
This compound bromide was identified by Astellas Pharma Inc. following an extensive high-throughput screening of chemical libraries aimed at discovering inhibitors of the survivin gene promoter.[1][2] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, is highly expressed in the majority of human cancers while being largely absent in normal, differentiated adult tissues.[3][4] Its overexpression is linked to tumor progression, resistance to chemotherapy, and a poor prognosis for patients, making it a compelling therapeutic target in oncology.[1][4] this compound bromide emerged from this screening as a promising imidazolium-based compound with the ability to selectively suppress survivin expression.[1][2]
Synthesis
While a detailed, step-by-step synthesis protocol for this compound bromide is proprietary and not publicly available, its chemical structure is known as 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide.[1][2] The general synthesis approach involves the creation of an imidazolium-based core structure which then undergoes specific substitutions. This likely involves a multi-step process that begins with the formation of a naphthoquinone-imidazole intermediate, followed by the quaternization of the imidazole (B134444) nitrogen to yield the final active compound.[1]
Mechanism of Action
Initially, this compound bromide was characterized as a transcriptional suppressor of the survivin gene.[5] Its mode of action was thought to be mediated through the 2-Kb promoter region of the survivin gene.[2] This suppression leads to a reduction in both survivin mRNA and protein levels, which in turn inhibits the anti-apoptotic activity of survivin and promotes programmed cell death (apoptosis) in cancer cells.[4][5][6]
However, more recent research has uncovered a more complex mechanism of action. It has been demonstrated that this compound bromide induces the generation of reactive oxygen species (ROS) within the mitochondria.[5][7] This oxidative stress is now considered a primary mode of action, with the suppression of survivin and resultant DNA damage being secondary effects that contribute to the compound's cytotoxic and pro-apoptotic effects.[7]
Efficacy of this compound Bromide
The anti-cancer activity of this compound bromide has been extensively evaluated in both in vitro and in vivo models across a wide range of cancer types.
In Vitro Efficacy
This compound bromide demonstrates potent cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa-SURP-luc | Cervical Cancer | 0.54 |
| PC-3 | Prostate Cancer | 2.3 - 11 |
| PPC-1 | Prostate Cancer | 2.3 - 11 |
| DU145 | Prostate Cancer | 2.3 - 11 |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 |
| 22Rv1 | Prostate Cancer | 2.3 - 11 |
| SK-MEL-5 | Melanoma | 2.3 - 11 |
| A375 | Melanoma | 2.3 - 11 |
| AML Cell Lines (Paediatric) | Acute Myeloid Leukaemia | 38 (median) |
Data sourced from multiple preclinical studies.[1][8][9]
In Vivo Efficacy
Preclinical studies utilizing xenograft models, where human cancer cells are implanted into immunodeficient mice, have shown significant anti-tumor activity of this compound bromide.
| Cancer Type | Xenograft Model | Dosage | Outcome |
| Prostate Cancer | PC-3 s.c. xenograft | 3 and 10 mg/kg | Complete tumor growth inhibition |
| Prostate Cancer | PC-3 orthotopic xenograft | 5 mg/kg | 80% Tumor Growth Inhibition (TGI) |
| Non-Small-Cell Lung Cancer | H460 or Calu6 xenografts | Not specified | Significant antitumor activity in combination with γ-radiation |
Data sourced from in vivo preclinical evaluations.[8]
Clinical Trials
This compound bromide has advanced to Phase I and II clinical trials for various malignancies, both as a monotherapy and in combination with standard chemotherapy agents.[6]
| Trial Phase | Cancer Type | Treatment | Key Findings |
| Phase II | Advanced Non-Small-Cell Lung Cancer (NSCLC), refractory | Monotherapy (4.8 mg/m²/day) | Modest single-agent activity; Objective Response Rate (ORR) of 5.4%; Disease Control Rate of 43.2%.[10][11] |
| Phase II | Metastatic Melanoma | Monotherapy (4.8 mg/m²/day) | Promising activity in first-line treatment with objective responses and disease stabilization.[12] |
| Phase I/II | Advanced NSCLC, treatment-naïve | Combination with Carboplatin (B1684641) and Paclitaxel (B517696) | Favorable safety profile but did not demonstrate an improvement in response rate over standard chemotherapy.[13] |
Experimental Protocols
The following are generalized methodologies for key experiments used in the evaluation of this compound bromide.
Cell Viability Assessment (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound bromide on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5,000-40,000 cells per well and incubated overnight.[5][8]
-
Drug Treatment : this compound bromide, typically dissolved in DMSO, is added to the cells in a range of concentrations.[5][8] A vehicle control (DMSO without the drug) is also included. The cells are then incubated for 48 hours.[5][8]
-
Cell Fixation : The cells are fixed with trichloroacetic acid (TCA).
-
Staining : The fixed cells are stained with Sulforhodamine B dye.
-
Measurement : The bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability relative to the control.
Western Blot for Survivin Expression
This technique is used to measure the levels of survivin protein in cells following treatment with this compound bromide.
-
Cell Treatment and Lysis : Cells are treated with the desired concentrations of this compound bromide for 24-72 hours.[14] Subsequently, the cells are lysed in an ice-cold lysis buffer.[14]
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA assay.[14]
-
SDS-PAGE and Protein Transfer : Equal amounts of protein (typically 20-30 µg) are loaded onto an SDS-PAGE gel to separate the proteins by size.[14] The separated proteins are then transferred to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to survivin.[14] Following this, the membrane is incubated with a HRP-conjugated secondary antibody.[14]
-
Detection : A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.[14] The membrane is often stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading across samples.[14]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis in cells treated with this compound bromide.
-
Cell Treatment and Harvesting : Cells are treated with various concentrations of this compound bromide for a specified time (e.g., 48 hours).[14] Both adherent and floating cells are collected.
-
Staining : The harvested cells are washed and then stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
This compound bromide (YM155) represents a significant advancement in the targeted therapy of cancer through the suppression of the key anti-apoptotic protein, survivin. Its discovery through high-throughput screening and subsequent elucidation of a complex mechanism of action involving ROS generation underscore the evolution of our understanding of this compound. While it has shown promise in preclinical models and some clinical trials, further research is warranted to optimize its therapeutic potential, possibly in combination with other agents, for the treatment of various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound Bromide | C20H19BrN4O3 | CID 11178236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting survivin with YM155 (this compound Bromide): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
The Impact of Sepantronium (YM155) on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepantronium bromide (YM155) is a potent anti-cancer agent initially identified as a survivin suppressant. However, extensive research has revealed a multifaceted mechanism of action that profoundly impacts cell cycle progression through various pathways. This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, focusing on its role in inducing DNA damage, activating the DNA damage response (DDR), and ultimately leading to cell cycle arrest and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for assessing the compound's activity, and visualizes the core signaling pathways involved.
Core Mechanisms of Action
This compound's impact on the cell cycle is not solely dependent on its ability to suppress survivin. A significant body of evidence points to its function as a DNA-damaging agent, which in turn activates robust checkpoint signaling, leading to cell cycle arrest.[1][2][3][4][5]
-
Induction of DNA Damage: The primary mode of action for this compound in many cancer types is the induction of DNA double-strand breaks (DSBs).[3][4] This genotoxic effect is largely attributed to two main mechanisms:
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling, leading to the production of ROS that cause oxidative DNA damage.[1][6]
-
Topoisomerase Inhibition: this compound has been shown to inhibit the enzymatic activity of topoisomerase IIα, an enzyme critical for resolving DNA tangles during replication and transcription.[7] Inhibition of this enzyme leads to the accumulation of DSBs.
-
-
Activation of the DNA Damage Response (DDR): The DNA damage induced by this compound triggers a canonical DDR pathway. This involves the activation of the apical kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate and activate their downstream checkpoint kinases, Chk2 and Chk1, respectively.[3][5][8][9][10][11] This signaling cascade leads to the phosphorylation of various effector proteins that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[3][4]
-
Survivin Suppression: While not always the primary cytotoxic mechanism, this compound does suppress the expression of survivin (BIRC5) at both the mRNA and protein levels.[7] Survivin is an inhibitor of apoptosis (IAP) protein that is typically overexpressed in cancer cells and plays a role in regulating mitosis and apoptosis.[12] Its downregulation can lower the threshold for apoptosis and may contribute to the overall anti-tumor activity of this compound.
Quantitative Data on this compound's Efficacy and Cell Cycle Impact
The following tables summarize the quantitative data on the efficacy of this compound across various cancer cell lines and its specific effects on cell cycle phase distribution.
Table 1: IC50 Values of this compound (YM155) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| CHLA-255 | Neuroblastoma | 8 |
| NGP | Neuroblastoma | 9 |
| SK-N-AS | Neuroblastoma | 3.55 |
| UKF-NB-3 | Neuroblastoma | 0.49 |
| LAN-6 | Neuroblastoma | 248 |
| SK-N-SH | Neuroblastoma | 75 |
| A2780 | Ovarian Cancer | 3.73 |
| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 321.31 |
| MCF-7 | Breast Cancer | 40 |
| MDA-MB-231 | Breast Cancer | 50 |
| Cal-51 | Breast Cancer | 70 |
This table presents a selection of published IC50 values to illustrate the range of this compound's potency. Values can vary based on experimental conditions and duration of treatment.[7][12][13][14]
Table 2: Effect of this compound (YM155) on Cell Cycle Phase Distribution
| Cell Line | Cancer Type | Treatment | % G0/G1 | % S | % G2/M |
| SH-SY5Y | Neuroblastoma | Control | 55 | 30 | 15 |
| 5 µM YM155 (16h) | 65 | 20 | 15 | ||
| KYSE410 | Esophageal Squamous Cell Carcinoma | Control | 60 | 25 | 15 |
| YM155 (12h) | Decreased | Increased | - | ||
| KYSE150 | Esophageal Squamous Cell Carcinoma | Control | 55 | 30 | 15 |
| YM155 (12h) | Decreased | Increased | - | ||
| A2780 | Ovarian Cancer | Control | 58 | 28 | 14 |
| 10 nM YM155 (48h) | 68 | 20 | 12 | ||
| 20 nM YM155 (48h) | 75 | 15 | 10 | ||
| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | Control | 55 | 30 | 15 |
| 100 nM YM155 (48h) | 65 | 22 | 13 | ||
| 200 nM YM155 (48h) | 72 | 18 | 10 |
Data is compiled and approximated from published studies. Specific percentages can vary. The trend of G0/G1 or S phase arrest is a consistent finding.[2][7][14]
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.
Caption: Overview of this compound's multifaceted mechanism of action.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a DNA damaging agent that synergizes with PLK1 inhibitor volasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vitro Efficacy of YM155: A Technical Guide for Researchers
An In-depth Examination of the Preclinical In Vitro Activities of the Survivin Inhibitor YM155 (Sepantronium Bromide) for Cancer Research and Drug Development Professionals.
This technical guide provides a comprehensive overview of the early-stage in vitro studies of YM155 (this compound Bromide), a potent small-molecule inhibitor of survivin. Initially identified for its ability to suppress the expression of the anti-apoptotic protein survivin, subsequent research has revealed a multifaceted mechanism of action, including the induction of DNA damage and the generation of reactive oxygen species.[1] This document synthesizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways modulated by YM155, offering a valuable resource for researchers in oncology and drug development.
Quantitative Analysis of YM155's In Vitro Activity
The cytotoxic and anti-proliferative effects of YM155 have been extensively documented across a diverse range of human cancer cell lines. This section presents a consolidated summary of its potency, its impact on apoptosis, and its influence on cell cycle progression.
Cell Viability and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. YM155 has demonstrated potent activity in the nanomolar range across various cancer types. The following table summarizes the IC50 values reported in several in vitro studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Neuroblastoma | |||
| SH-SY5Y | Neuroblastoma | ~5 (72h) | [2] |
| NGP | Neuroblastoma | ~9 (72h) | [2] |
| CHLA-255 | Neuroblastoma | 8 (72h) | [2] |
| LAN-5 | Neuroblastoma | 212 (72h) | [2] |
| UKF-NB-3 | Neuroblastoma | 0.49 | [3] |
| UKF-NB-6 | Neuroblastoma | 0.65 | [3] |
| Multiple Myeloma | |||
| KMS12 | Multiple Myeloma | 6.7 | [4] |
| KMS11 | Multiple Myeloma | 2.6 | [4] |
| U266 | Multiple Myeloma | 1.9 | [4] |
| AMO-1 | Multiple Myeloma | 2.5 - 15 | [5] |
| MM.1S | Multiple Myeloma | 2.5 - 15 | [5] |
| RPMI-8226 | Multiple Myeloma | 2.5 - 15 | [5] |
| NCI-H929 | Multiple Myeloma | 2.5 - 15 | [5] |
| Breast Cancer | |||
| MRK-nu-1 | Triple Negative Breast Cancer | 0.64 - 32 | [6] |
| MDA-MB-231 | Triple Negative Breast Cancer | 0.64 - 32 | [6] |
| MDA-MB-435 | Triple Negative Breast Cancer | 0.64 - 32 | [6] |
| Prostate Cancer | |||
| DU145 | Castration-Resistant Prostate Cancer | Low nM | [7] |
| PC3 | Castration-Resistant Prostate Cancer | Low nM | [7] |
| Other Cancers | |||
| SK-NEP-1 | Wilms Tumor | - | [8] |
| ACT1 | Anaplastic Thyroid Cancer | Low nM | [9] |
| THJ16T | Anaplastic Thyroid Cancer | Low nM | [9] |
| THJ29T | Anaplastic Thyroid Cancer | Low nM | [9] |
| SGC-7901 | Gastric Cancer | - | |
| HepG2 | Hepatocellular Carcinoma | - | |
| Huh7 | Hepatocellular Carcinoma | - | |
| MC3 | Oral Cancer | - | [10] |
| HN22 | Oral Cancer | - | [10] |
| SCC9 | Oral Squamous Cell Carcinoma | - | [11] |
Induction of Apoptosis
YM155 is a potent inducer of apoptosis in cancer cells. The following table quantifies the apoptotic response to YM155 treatment in various cell lines.
| Cell Line | YM155 Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| SK-NEP-1 | 50 nM | 6 hours | 5.9 ± 2.3 | [8] |
| SK-NEP-1 | 100 nM | 6 hours | 42.4 ± 8.9 | [8] |
| SK-NEP-1 | 50 nM | 12 hours | 31.5 ± 5.7 | [8] |
| SK-NEP-1 | 100 nM | 12 hours | 45.1 ± 11.3 | [8] |
| SH-SY5Y | 5 µM | - | ~3.4-fold increase | [2] |
| NGP | 5 µM | - | ~7.0-fold increase | [2] |
Cell Cycle Arrest
In addition to inducing apoptosis, YM155 can cause cell cycle arrest, preventing cancer cell proliferation. The data below illustrates the effect of YM155 on cell cycle distribution.
| Cell Line | YM155 Concentration | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| SH-SY5Y & NGP | - | 16 hours | Accumulation | Reduction | - | [2] |
| ACT1, THJ16T, THJ29T | 10 or 100 nM | 24 hours | - | Arrest | Arrest | [9] |
| Breast Cancer Cells | - | - | - | Accumulation | - | [12] |
Core Signaling Pathways and Mechanisms of Action
The antitumor activity of YM155 is attributed to its modulation of several critical signaling pathways. While initially known as a survivin suppressant, its mechanism is now understood to be more complex.
Survivin Suppression and Apoptosis Induction
YM155 was first identified as a suppressor of the BIRC5 gene, which encodes the survivin protein.[12] Survivin is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in many cancers, contributing to therapeutic resistance.[13] By downregulating survivin, YM155 promotes the activation of caspases, key executioners of apoptosis, leading to programmed cell death.[8][13] Studies have shown that YM155 treatment leads to increased levels of cleaved caspase-3 and -9, and PARP, which are hallmarks of apoptosis.[13]
DNA Damage Response
Emerging evidence suggests that YM155 can induce DNA damage, activating the DNA damage response (DDR) pathway.[14] This can occur independently of its effects on survivin. Treatment with YM155 has been shown to increase the levels of phosphorylated H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[9] This DNA damage can lead to cell cycle arrest, primarily in the S and G2/M phases, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.[9][12]
Modulation of NF-κB and EGFR/MAPK Signaling
YM155 has also been shown to modulate other critical cancer-related signaling pathways. It can inhibit the NF-κB pathway, which is often constitutively active in cancer and promotes cell survival and inflammation.[12] Additionally, YM155 can downregulate the epidermal growth factor receptor (EGFR) and inhibit the downstream MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types.[15]
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the efficacy of YM155.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of YM155 on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
YM155 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1][13]
-
YM155 Treatment: Prepare serial dilutions of YM155 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the YM155 dilutions. Include vehicle-treated (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the YM155 concentration.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by YM155.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
YM155 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of YM155 for the specified duration. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells) and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Western Blotting for Protein Expression
This protocol details the procedure for analyzing the expression levels of key proteins, such as survivin and Mcl-1, following YM155 treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates or larger culture dishes
-
Complete cell culture medium
-
YM155 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treating cells with YM155, wash them with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, normalizing to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survivin selective inhibitor YM155 induce apoptosis in SK-NEP-1 Wilms tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Silencing of survivin by YM155 induces apoptosis and growth arrest in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. YM155 potently triggers cell death in breast cancer cells through an autophagy-NF-kB network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. YM155 inhibits retinal pigment epithelium cell survival through EGFR/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Sepantronium Bromide (YM155): A Technical Guide to its DNA Damaging Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium Bromide, also known as YM155, is a small molecule initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] While its role in survivin inhibition is well-documented, a substantial body of evidence now indicates that DNA damage is a primary and critical mechanism of its anticancer activity.[1][3] In fact, the concentrations of this compound required to induce DNA damage are often lower than those needed for significant survivin suppression.[4][5] This technical guide provides an in-depth exploration of the multifaceted mechanisms by which this compound Bromide induces DNA damage, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in the field of drug development investigating the therapeutic potential of this compound Bromide.
Core Mechanism of Action: Beyond Survivin Inhibition
While initially discovered in a high-throughput screen for inhibitors of the survivin promoter, clinical trials revealed a lack of a clear correlation between survivin expression and patient response to YM155.[1][6] This prompted a deeper investigation into its mechanism of action, unveiling its profound genotoxic effects.[1][3] The cytotoxicity of this compound Bromide is intricately linked to its ability to induce extensive DNA damage through several interconnected pathways.[1][3]
The primary mechanisms implicated in this compound Bromide-induced DNA damage include:
-
Generation of Reactive Oxygen Species (ROS): this compound Bromide has been shown to trigger the production of ROS, leading to oxidative stress and subsequent DNA lesions.[3][7]
-
Topoisomerase IIα Inhibition: The compound can inhibit the enzymatic function of Topoisomerase IIα, an essential enzyme for resolving DNA topological problems during replication and transcription, leading to the accumulation of DNA strand breaks.[1][8]
-
DNA Intercalation: Some studies suggest that this compound Bromide may directly interact with and intercalate into DNA, a process facilitated by the solute carrier protein SLC35F2.[9]
-
Impairment of DNA Repair Pathways: Evidence indicates that this compound Bromide can interfere with both major DNA double-strand break (DSB) repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[10]
-
Autophagy-Dependent DNA Damage: A novel mechanism has been proposed where this compound-induced autophagy leads to ROS production and subsequent DNA damage.[11]
These mechanisms collectively contribute to the activation of the DNA Damage Response (DDR), leading to cell cycle arrest and, ultimately, programmed cell death.[2][4][12]
Data Presentation: Quantitative Effects of this compound Bromide
The following tables summarize the quantitative data on the cytotoxic and DNA-damaging effects of this compound Bromide across various cancer cell lines.
Table 1: Cytotoxicity of this compound Bromide (YM155) in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |
| HeLa-SURP-luc | Cervical Cancer | Survivin promoter activity | 0.54 nM | [13] |
| Multiple Myeloma cells | Multiple Myeloma | Cell growth inhibition | Low nanomolar range | [14] |
| Anaplastic Thyroid Cancer (ATC) cell lines | Anaplastic Thyroid Cancer | Growth inhibition | ≤ 100 nM | [6] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Cell growth inhibition | Concentration-dependent | [15] |
| H1299 and H661 | Non-Small Cell Lung Cancer | Colony formation | 5 nM (in combination) | [16] |
Table 2: Markers of DNA Damage Induced by this compound Bromide (YM155)
| Cell Line | Cancer Type | Marker | Effect | Reference |
| Various cancer cell lines | Multiple | Phosphorylation of H2AX (γH2AX) | Rapid phosphorylation at nanomolar concentrations | [4] |
| Anaplastic Thyroid Cancer (ATC) cell lines | Anaplastic Thyroid Cancer | γH2AX foci formation | Increased foci formation | [6] |
| Non-Small Cell Lung Cancer (NSCLC) | Non-Small Cell Lung Cancer | Phospho-γH2AX | Induction of phospho-γH2AX | [17] |
| Breast Cancer cell lines | Breast Cancer | DNA double-strand breaks | Induced by YM155 and BIRC5 siRNA | [11] |
| H1299 | Non-Small Cell Lung Cancer | DNA strand breaks (Comet assay) | Severe DNA strand breaks | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound Bromide's DNA damaging effects.
Assessment of DNA Double-Strand Breaks (DSBs) via γH2AX Immunofluorescence
This protocol is used to visualize and quantify the formation of DNA DSBs, a hallmark of this compound Bromide's activity.[18][19]
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound Bromide for the specified duration. Include a positive control (e.g., etoposide) and a vehicle control (e.g., DMSO).
-
Fixation and Permeabilization: After treatment, wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Following fixation, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate them with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates a higher level of DSBs.[20]
Detection of DNA Strand Breaks by Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[17][21]
-
Cell Preparation: Following treatment with this compound Bromide, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette the mixture onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Examine the slides under a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using specialized software.
Analysis of DNA Damage Response (DDR) Protein Phosphorylation by Western Blotting
This technique is used to measure the levels of key proteins involved in the DNA damage response pathway that are activated by this compound Bromide.[22]
-
Cell Lysis: After treatment with this compound Bromide, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated forms of DDR proteins (e.g., p-ATM, p-ATR, p-Chk1, p-Chk2, p-p53) and total protein levels, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound Bromide and the workflows of common experimental procedures used to study its effects.
Caption: Signaling pathway of this compound-induced DNA damage and cellular response.
Caption: Experimental workflow for γH2AX immunofluorescence staining.
Caption: Inhibition of DNA double-strand break repair pathways by this compound.
Conclusion
This compound Bromide's identity has evolved from a targeted survivin suppressant to a potent DNA damaging agent. Its multifaceted mechanism of action, involving ROS generation, topoisomerase IIα inhibition, and impairment of DNA repair pathways, provides a strong rationale for its continued investigation as a chemotherapeutic agent. The detailed protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further elucidate the intricate molecular effects of this compound Bromide and to harness its genotoxic properties for the development of novel cancer therapies. Understanding the nuances of its DNA damaging capabilities will be crucial for identifying responsive patient populations and designing effective combination strategies in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. YM155 and BIRC5 downregulation induce genomic instability via autophagy-mediated ROS production and inhibition in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. Preclinical efficacy of this compound bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways [apb.tbzmed.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. This compound is a DNA damaging agent that synergizes with PLK1 inhibitor volasertib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DNA Double-Strand Break Assay [cellbiolabs.com]
- 20. tandfonline.com [tandfonline.com]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide, also known as YM155, is a small molecule that was initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] While its role in survivin inhibition is well-documented, a significant body of evidence now indicates that its primary and critical mechanism of anticancer activity involves the induction of DNA damage.[1][3] Furthermore, its activity extends to the modulation of other critical cell survival pathways, including the downregulation of Myeloid Cell Leukemia 1 (Mcl-1) and the inhibition of STAT3 signaling.[4][5][6]
This technical guide provides an in-depth exploration of the primary molecular targets of this compound bromide, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Primary Molecular Target 1: DNA Damage Induction via Reactive Oxygen Species (ROS)
Contrary to its initial development as a specific survivin suppressant, a primary mode of action for this compound bromide is the induction of extensive DNA damage.[3][7] This genotoxic effect is largely mediated by the generation of mitochondrial Reactive Oxygen Species (ROS), which leads to oxidative stress and subsequent DNA lesions.[3][8] The resulting DNA damage activates DNA Damage Response (DDR) pathways, culminating in cell cycle arrest and programmed cell death.[1][9] The cytotoxic effects of YM155 are often observed at concentrations lower than those required for significant survivin downregulation.[9]
Quantitative Data: Cytotoxicity and DNA Damage
The cytotoxic and DNA-damaging effects of this compound bromide are potent, with efficacy in the nanomolar range across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (Cell Viability) | Assay Type | Reference |
| DU145 | Castration-Resistant Prostate Cancer | 8.3 nM | MTT | [10] |
| PC3 | Castration-Resistant Prostate Cancer | 3.3 nM | MTT | [10] |
| Paediatric AML (Median) | Acute Myeloid Leukemia | 38 nM (0.038 µM) | Not Stated | [11] |
| SH-SY5Y | Neuroblastoma | ~10 nM (Range 8-212 nM) | MTT | [12] |
| NGP | Neuroblastoma | ~50 nM (Range 8-212 nM) | MTT | [12] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~0.5 nM | Not Stated | [8] |
| BT-20 | Triple-Negative Breast Cancer | ~2.0 nM | Not Stated | [8] |
| MDA-MB-453 | Triple-Negative Breast Cancer | ~2.0-2.5 nM | Not Stated | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: YM155 induces mitochondrial ROS, leading to oxidative DNA damage.
Caption: Experimental workflow for the Comet Assay to detect DNA cleavage.
Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is used to detect DNA strand breaks in individual cells.[3]
-
Cell Treatment: Culture cancer cells to ~70-80% confluency. Treat cells with desired concentrations of this compound bromide (e.g., 5-50 nM) and a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Harvest: Gently trypsinize and harvest cells. Wash with ice-cold PBS and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension 1:10 (v/v) with pre-warmed (37°C) low-melting-point agarose (0.5% in PBS). Quickly pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Lysis: After the agarose solidifies on ice, gently remove the coverslip and immerse the slide in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same buffer at ~25 V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization and Staining: Gently wash the slides three times with neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each. Stain the DNA by adding 50 µL of an intercalating dye (e.g., ethidium bromide or SYBR Green) and incubate for 15 minutes in the dark.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail." Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate image analysis software.
Primary Molecular Target 2: Survivin (BIRC5) Suppression
This compound bromide was originally discovered through a high-throughput screen for inhibitors of the survivin (BIRC5 gene) promoter.[1][2][13] It selectively inhibits survivin transcription by disrupting the interaction of the Sp1 transcription factor with the survivin core promoter.[13][14] Survivin is a key IAP that plays a dual role in inhibiting apoptosis and regulating cell division, and its overexpression is linked to poor prognosis in many cancers.[2][11] While YM155 does suppress survivin, this is now often considered a secondary effect of ROS-induced stress via the AKT/FoxO signaling axis.[8]
Quantitative Data: Survivin Inhibition
| Metric | Value | Cell Line | Assay Type | Reference |
| IC50 (Promoter Activity) | 0.54 nM | HeLa, CHO | Luciferase Reporter | [15] |
| Effective Concentration | >10 nM | Various | Western Blot (mRNA/Protein) | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: YM155 inhibits survivin transcription by disrupting Sp1 binding.
Caption: Workflow for Survivin Promoter-Luciferase Reporter Assay.
Experimental Protocol: Survivin Promoter Activity Assay
This assay quantifies the transcriptional activity of the survivin promoter in response to YM155.[13]
-
Cell Culture and Transfection: Seed cancer cells (e.g., PC-3 or EKVX) in 12-well plates. At ~70% confluency, transfect the cells using a suitable lipid-based transfection reagent. Co-transfect a firefly luciferase reporter plasmid containing the survivin promoter region (e.g., pLuc-269) and a Renilla luciferase plasmid (for normalization).
-
YM155 Treatment: Approximately 18-24 hours post-transfection, replace the medium with fresh medium containing this compound bromide at the desired concentrations (e.g., 0-20 nM) or a vehicle control.
-
Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement: Use a dual-luciferase reporter assay system. Transfer the cell lysate to a luminometer plate. First, add the firefly luciferase substrate and measure the luminescence. Second, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the second luminescence signal.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the activity observed in the vehicle-treated control cells to determine the inhibitory effect of YM155 on survivin promoter activity.
Primary Molecular Target 3: Mcl-1 Downregulation
This compound bromide robustly suppresses the expression of Mcl-1, a key anti-apoptotic member of the Bcl-2 family.[4] This downregulation is critical for sensitizing cancer cells to apoptosis. The mechanism appears to be primarily non-transcriptional, involving the inhibition of Mcl-1 protein translation, which is linked to YM155's ability to suppress the mTORC1 pathway.[4] In some contexts, YM155-induced Mcl-1 downregulation has been linked to the lysosomal degradation pathway.[16] This effect is particularly important as high Mcl-1 levels are a known mechanism of resistance to other anticancer agents.[17]
Quantitative Data: Mcl-1 Inhibition
Quantitative data for direct Mcl-1 inhibition is often presented as a time- and dose-dependent decrease in protein levels observed via Western Blot.
| Cell Line | YM155 Concentration | Time Point | Mcl-1 Protein Reduction | Reference |
| PC-3 | 100 nM | 4 hours | Significant Suppression | [4] |
| PC-3 | 3-10 nM | 8-24 hours | Significant Suppression | [4] |
| U-266 | 10-50 nM | 24 hours | Dose-dependent Decrease | [6] |
| INA-6 | 10-50 nM | 24 hours | Dose-dependent Decrease | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: YM155 activates AMPK, leading to mTORC1 inhibition and reduced Mcl-1 translation.
Caption: General workflow for Western Blot analysis of protein expression.
Experimental Protocol: Western Blot for Mcl-1
This protocol details the detection of Mcl-1 protein levels following YM155 treatment.[18][19]
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of YM155 for the desired time course (e.g., 4, 8, 24 hours). After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured samples into the wells of a 10-12% polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Mcl-1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading across lanes.
Primary Molecular Target 4: STAT3 Phosphorylation Inhibition
This compound bromide has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in promoting cell proliferation and survival.[5][20] In multiple myeloma and glioblastoma models, YM155 treatment leads to a concentration-dependent decrease in phosphorylated STAT3 (p-STAT3), which correlates with the downregulation of its target genes, including Mcl-1 and survivin.[6][21] This inhibition of the IL-6/STAT3 signaling axis represents a distinct, survivin-independent mechanism of action.[5][20][22]
Quantitative Data: STAT3 Inhibition
The effect on STAT3 is typically demonstrated by a dose-dependent reduction in the phosphorylated form of the protein.
| Cell Line | YM155 Concentration | Time Point | p-STAT3 Protein Reduction | Reference |
| U-266 | 10-50 nM | 24 hours | Dose-dependent Decrease | [6] |
| INA-6 | 10-50 nM | 24 hours | Dose-dependent Decrease | [6] |
| U251 | 1-10 nM | Not Stated | Dose-dependent Decrease | [21] |
| U87 | 1-10 nM | Not Stated | Dose-dependent Decrease | [21] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: YM155 inhibits STAT3 phosphorylation, blocking downstream gene transcription.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) for p-STAT3
This protocol is used to determine if YM155 inhibits the binding of phosphorylated STAT3 to the promoter regions of its target genes.[23][24][25]
-
Cell Treatment: Culture cells (e.g., U-266) and stimulate with a cytokine like IL-6 to induce STAT3 phosphorylation. Treat one group of stimulated cells with YM155 and another with a vehicle control.
-
Cross-linking: Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate a portion of the lysate (saving a small amount as "input" control) with an antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating in a high-salt buffer at 65°C for several hours. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification spin column.
-
Analysis by qPCR: Perform quantitative PCR (qPCR) using primers designed to amplify the promoter region of known STAT3 target genes (e.g., MCL1). Compare the amount of precipitated DNA from YM155-treated vs. untreated samples, normalized to the input control, to quantify the change in p-STAT3 binding.
Conclusion
This compound bromide (YM155) is a multifaceted anticancer agent with a complex mechanism of action that extends beyond its initial classification as a survivin suppressant. The primary molecular drivers of its efficacy are the induction of ROS-mediated DNA damage and the concurrent downregulation of critical survival proteins Mcl-1 and p-STAT3. This polypharmacological profile allows YM155 to disrupt multiple, often redundant, cancer cell survival pathways, making it a subject of continued preclinical and clinical investigation. Understanding these distinct but interconnected molecular targets is crucial for identifying responsive patient populations and designing rational combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Early Cellular Responses of Prostate Carcinoma Cells to this compound Bromide (YM155) Involve Suppression of mTORC1 by AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155 decreases radiation-induced invasion and reverses epithelial-mesenchymal transition by targeting STAT3 in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of this compound bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting survivin with YM155 (this compound Bromide): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 13. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleck.co.jp [selleck.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. YM155 decreases radiation-induced invasion and reverses epithelial–mesenchymal transition by targeting STAT3 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. YM155 decreases radiation-induced invasion and reverses epithelial–mesenchymal transition by targeting STAT3 in glioblastoma | springermedizin.de [springermedizin.de]
- 22. Combination of YM155, a survivin suppressant with a STAT3 inhibitor: a new strategy to treat diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. SimpleChIP® Plus Sonication Chromatin Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
YM155's Effect on Survivin Splice Variants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a key regulator of cell division and apoptosis, making it a prime target in oncology research. Its expression is often elevated in various cancers, correlating with poor prognosis and resistance to therapy. The BIRC5 gene, which encodes survivin, can undergo alternative splicing, leading to the expression of several splice variants with distinct functions. YM155 (sepantronium bromide) is a small molecule inhibitor that has been shown to suppress the expression of survivin. This technical guide provides an in-depth analysis of YM155's effect on survivin and its splice variants, presenting quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of YM155 on cancer cell lines, including its impact on cell viability, apoptosis, cell cycle, and the expression of survivin and its splice variants.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [1] |
| NGP | Neuroblastoma | 8 - 212 | [1] |
| LAN-5 | Neuroblastoma | 8 - 212 | [1] |
| IMR-32 | Neuroblastoma | 8 - 212 | [1] |
| SK-N-AS | Neuroblastoma | 8 - 212 | [1] |
| CHLA-255 | Neuroblastoma | 8 - 212 | [1] |
| DU145 | Prostate Cancer | 8.3 | [2] |
| PC3 | Prostate Cancer | 3.3 | [2] |
| UKF-NB-3 | Neuroblastoma | 0.49 | [3] |
| UKF-NB-6 | Neuroblastoma | 0.65 | [3] |
Table 1: YM155 IC50 Values in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of YM155 in different cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | YM155 Concentration | Fold Increase in Apoptosis | Reference |
| SH-SY5Y | 5 µM | ~3.4 | [1] |
| NGP | 5 µM | ~7.0 | [1] |
| DU145 | 8 nM (144h) | Significant Increase | [4] |
| PC3 | 3 nM (144h) | Significant Increase | [4] |
Table 2: Effect of YM155 on Apoptosis. This table illustrates the fold-increase in apoptosis observed in cancer cells following treatment with YM155.
| Cell Line | YM155 Concentration | Effect on Cell Cycle | Reference |
| SH-SY5Y | 5 µM | G0/G1 phase arrest | [1] |
| NGP | 5 µM | G0/G1 phase arrest | [1] |
| KYSE410 | Not Specified | S phase arrest | [5] |
| KYSE150 | Not Specified | S phase arrest | [5] |
Table 3: Effect of YM155 on the Cell Cycle. This table outlines the impact of YM155 on cell cycle progression in different cancer cell lines.
| Target | Cell Line | YM155 Concentration | Fold Downregulation (mRNA) | Reference |
| BIRC5 (Total Survivin) | SH-SY5Y | 5 µM | >2 | [1] |
| Survivin-2B | Triple-Negative Breast Cancer Cells | Not Specified | Suppressed | [6] |
| Survivin-deltaEx3 | Triple-Negative Breast Cancer Cells | Not Specified | Suppressed | [6] |
| Survivin-3B | Triple-Negative Breast Cancer Cells | Not Specified | Suppressed | [6] |
Table 4: Effect of YM155 on Survivin and Splice Variant mRNA Expression. This table details the downregulation of total survivin (BIRC5) and the suppression of its splice variants at the mRNA level following YM155 treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of YM155 on survivin and its splice variants.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of YM155 on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
YM155 (this compound bromide)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of YM155 in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the YM155 dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of Survivin Splice Variants by RT-qPCR
Objective: To quantify the mRNA expression levels of survivin and its splice variants in response to YM155 treatment.
Materials:
-
Cancer cell lines treated with YM155
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for total survivin and its splice variants (survivin-2B, survivin-deltaEx3, survivin-3B) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat cells with various concentrations of YM155 for a specified time.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for the target genes. A typical reaction mixture includes cDNA, forward and reverse primers, master mix, and nuclease-free water.
-
Run the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.
Western Blot Analysis of Survivin Protein Expression
Objective: To detect and quantify the protein levels of survivin in cancer cells after YM155 treatment.
Materials:
-
Cancer cell lines treated with YM155
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with different concentrations of YM155.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against survivin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control for normalization.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Mechanisms of Action
YM155 exerts its effects through a multi-faceted mechanism that involves the direct inhibition of the survivin promoter and the modulation of several key signaling pathways.
Transcriptional Repression of Survivin
The primary mechanism of action of YM155 is the transcriptional suppression of the BIRC5 gene. YM155 was identified through a high-throughput screen for compounds that inhibit the survivin promoter.[7] It has been shown to disrupt the interaction of the Sp1 transcription factor with the survivin core promoter, leading to a reduction in survivin mRNA and protein levels.[7][8]
Caption: YM155 inhibits survivin transcription by disrupting Sp1 binding.
Induction of Reactive Oxygen Species (ROS)
YM155 has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[9] This increase in ROS can lead to oxidative stress, DNA damage, and the activation of downstream signaling pathways that contribute to cell death. The ROS-mediated effects of YM155 may be a secondary mechanism that contributes to its anti-cancer activity.[9][10]
Caption: YM155 induces ROS production, leading to cell death.
Modulation of p53 and PUMA Signaling
YM155 can induce apoptosis through both p53-dependent and p53-independent pathways. In some cancer cells, YM155 treatment leads to an increase in p53 expression.[1] Furthermore, YM155 has been shown to induce the expression of PUMA (p53 upregulated modulator of apoptosis), a pro-apoptotic protein, in a p53-independent manner.[11][12][13][14] This suggests that YM155 can activate apoptotic pathways even in cancers with mutated or non-functional p53.
Caption: YM155 induces apoptosis via p53-dependent and -independent pathways.
Inhibition of the mTOR Pathway
Recent studies have indicated that YM155 can also inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[11] This inhibition may contribute to the anti-proliferative effects of YM155.
Caption: YM155 inhibits the mTOR signaling pathway.
Conclusion
YM155 is a potent inhibitor of survivin that demonstrates significant anti-cancer activity in a variety of preclinical models. Its ability to suppress not only total survivin but also its splice variants highlights its potential as a broad-acting therapeutic agent. The multifaceted mechanism of action, involving direct transcriptional repression, induction of oxidative stress, and modulation of key signaling pathways such as p53, PUMA, and mTOR, underscores its potential for overcoming resistance mechanisms and enhancing the efficacy of other cancer therapies. The detailed protocols provided in this guide offer a framework for researchers to further investigate the effects of YM155 and other survivin inhibitors in their own experimental systems. Further research into the quantitative effects of YM155 on individual survivin splice variants is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YM155 and BIRC5 downregulation induce genomic instability via autophagy-mediated ROS production and inhibition in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YM155 Down-Regulates Survivin and Induces P53 Up-Regulated Modulator of Apoptosis (PUMA)-Dependent in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. YM155 Down-Regulates Survivin and Induces P53 Up-Regulated Modulator of Apoptosis (PUMA)-Dependent in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p53 upregulated modulator of apoptosis - Wikipedia [en.wikipedia.org]
Foundational Research on YM155 (Sepantronium Bromide) in Pediatric Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on YM155 (Sepantronium Bromide), a small-molecule suppressant of the anti-apoptotic protein Survivin, for the treatment of pediatric Acute Myeloid Leukemia (AML). Despite aggressive chemotherapy, approximately one-third of children with AML relapse, underscoring the urgent need for more effective, targeted therapies.[1] Survivin, an inhibitor-of-apoptosis protein, is highly expressed in most human cancers, including AML, and its high expression is associated with poor clinical outcomes.[1][2] YM155 represents a promising therapeutic strategy by targeting this key survival pathway in cancer cells.[1]
Mechanism of Action
YM155's primary mechanism of action is the suppression of Survivin (encoded by the BIRC5 gene).[1][3] By inhibiting Survivin, YM155 disrupts the regulation of cell division and apoptosis, leading to programmed cell death in malignant cells.[1][2] The process involves the downregulation of Survivin at both the mRNA and protein levels.[1][4][5] This leads to the activation of the caspase cascade, a crucial component of the apoptotic pathway.[2] Specifically, the removal of Survivin's inhibitory effect on caspases allows for apoptosis to proceed.[2]
Furthermore, research indicates that YM155's effects are not solely dependent on Survivin suppression. The compound also induces DNA damage, contributing to its cytotoxic effects.[1][6] Some studies suggest that YM155's primary mode of action might be the generation of reactive oxygen species (ROS) in mitochondria, with Survivin suppression and DNA damage being significant secondary effects.[7]
Preclinical Efficacy: In Vitro Data
YM155 has demonstrated potent cytotoxic activity against a diverse range of pediatric AML cell lines in preclinical studies.[1][8] Pediatric cell lines appear to be particularly sensitive to the compound.[1][8]
| Cell Line Type | Number of Cell Lines | IC50 (Median) | IC50 (Range) | Citation(s) |
| Pediatric AML | Not Specified | 0.038 µM | Not Specified | [1] |
| Diverse AML Panel | 9 | 0.03 µM | 0.001 - 0.680 µM | [8] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The primary mechanism of cell death induced by YM155 in vitro is apoptosis.[8] This is evidenced by cell cycle analyses showing a concentration-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells.[1][9] This finding has been consistently confirmed through flow cytometry analysis showing an increase in Annexin V positivity in treated cells.[8] Importantly, YM155-mediated apoptosis was also observed in primary diagnostic bone marrow samples from children with AML.[1][9]
Experimental Protocols
This section details the common methodologies used in the foundational preclinical evaluation of YM155 in pediatric AML.
-
Purpose: To determine the concentration of YM155 that inhibits the growth of AML cells by 50% (IC50).
-
Protocol:
-
AML cell lines (e.g., MV4-11, CMK, Kasumi-1) are seeded in 96-well plates.[10]
-
Cells are treated with a range of concentrations of YM155 (e.g., 0.001 µM to 1 µM).[10]
-
After a specified incubation period (e.g., 72 hours), a viability reagent such as CellTiter-Glo® or MTT is added to the wells.
-
Luminescence or absorbance is measured using a plate reader to determine the percentage of viable cells relative to an untreated control.
-
IC50 values are calculated using dose-response curve analysis software.
-
-
Purpose: To quantify the percentage of cells undergoing apoptosis after YM155 treatment.
-
Protocol:
-
AML cells are treated with YM155 at various concentrations for a defined period.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI are added to the cells.
-
The samples are incubated in the dark for approximately 15 minutes.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is determined by flow cytometry.[8]
-
-
Purpose: To detect changes in the expression levels of specific proteins, such as Survivin, following YM155 treatment.
-
Protocol:
-
AML cells are treated with YM155.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., anti-Survivin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. Down-regulation of total survivin protein expression is a key expected outcome.[8]
-
In Vivo Studies and Future Outlook
While detailed data from pediatric AML-specific in vivo models is less prevalent in the initial foundational papers, preclinical xenograft models for other cancers, such as neuroblastoma, have shown that YM155 can inhibit tumor burden and is generally well-tolerated.[4][5][11] In these models, YM155 treatment led to tumor regression and increased apoptosis.[11] The plasma concentrations achieved in early-phase human clinical trials for other cancers were well within the IC50 values observed for sensitive primary patient leukemia samples, suggesting potential for in vivo efficacy.[2][12]
The potent preclinical activity of YM155 against a broad panel of pediatric AML cell lines and patient samples strongly suggests that the inhibition of Survivin is a beneficial therapeutic strategy.[1][8] This foundational research warrants further preclinical and clinical evaluation of YM155, potentially in combination with standard chemotherapy agents, for the treatment of pediatric AML.[1][9]
References
- 1. Targeting survivin with YM155 (this compound Bromide): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. [논문]Targeting Survivin with YM155 (this compound Bromide): A novel therapeutic strategy for paediatric acute myeloid leukaemia [scienceon.kisti.re.kr]
- 10. A compound combination screening approach with potential to identify new treatment options for paediatric acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. YM155 potently kills acute lymphoblastic leukemia cells through activation of the DNA damage pathway - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Profile of Sepantronium Bromide (YM155): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide, also known as YM155, is a small molecule that was initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy and poor prognosis, making it an attractive therapeutic target.[2][3] While initially developed for its activity against the anti-apoptotic protein survivin, subsequent research has revealed that the primary mode of action for this compound bromide may be the induction of extensive DNA damage, often independent of its effect on survivin expression.[1][4][5] This technical guide provides a comprehensive overview of the initial toxicity profile of this compound bromide, summarizing key preclinical and clinical findings to inform future research and development.
Core Mechanisms of Action and Toxicity
The toxicity of this compound bromide is intrinsically linked to its multi-faceted mechanism of action. While it does suppress survivin expression at both the mRNA and protein levels, a significant portion of its cytotoxic and, consequently, toxic effects are attributed to its ability to induce DNA damage and generate reactive oxygen species (ROS).[2][5][6] The primary mechanisms include:
-
Survivin Suppression: By inhibiting the transcription of the BIRC5 gene, YM155 reduces the levels of survivin, a protein crucial for inhibiting apoptosis and regulating mitosis.[2][7] This disruption of survivin-dependent signaling can lead to increased apoptosis in cancer cells.[2]
-
Induction of DNA Damage: A primary and potent effect of this compound bromide is the induction of DNA damage.[5] This genotoxic effect is closely linked to the generation of ROS within the mitochondria, leading to DNA cleavage.[5] This damage activates DNA damage response (DDR) pathways, which can trigger cell cycle arrest and apoptosis.[4][5]
-
Generation of Reactive Oxygen Species (ROS): YM155 has been shown to induce oxidative stress through the production of ROS, which can lead to mitochondrial dysfunction and contribute to cellular damage in both cancerous and normal tissues.[5][6]
These mechanisms, while effective against tumor cells, can also impact healthy, rapidly dividing tissues, leading to the observed toxicities in preclinical and clinical studies.
Preclinical Toxicity Profile
Preclinical toxicological evaluations of this compound bromide have been conducted in various animal models, primarily in rats and dogs. These studies have been crucial in identifying the main dose-limiting toxicities (DLTs) and establishing a preliminary safety profile.
Dose-Limiting Toxicities in Animals
The most consistently observed DLTs in preclinical studies are renal, hematological, and gastrointestinal toxicities.[8]
-
Renal Toxicity: Reversible acute renal tubular necrosis has been a consistent finding at the highest dose levels in both rats and dogs.[8]
-
Hematologic Toxicity: Myelosuppression, leading to anemia, neutropenia, and thrombocytopenia, has been observed.[9]
-
Gastrointestinal Toxicity: Signs of gastrointestinal distress have also been noted in animal models.[9]
Quantitative Preclinical Toxicity Data
| Animal Model | Dose | Observed Toxicities | Reference |
| Rats | Not specified | Hematologic, gastrointestinal, and renal toxicities. | [8] |
| Dogs | Plasma steady-state concentrations of 12 to 16 ng/mL | Hematologic, gastrointestinal, and reversible acute renal tubular necrosis at the highest doses. | [8] |
Clinical Toxicity Profile
This compound bromide has been evaluated in several Phase I and II clinical trials in patients with various advanced solid tumors and lymphomas. These trials have provided valuable data on its safety and tolerability in humans.
Maximum Tolerated Dose (MTD) in Humans
The MTD of this compound bromide varies depending on the patient population and the infusion schedule.
-
US Population: 4.8 mg/m²/day via continuous intravenous infusion (CIVI) over 168 hours.[10]
-
Japanese Patients: 8 mg/m²/day via CIVI over 168 hours.[10]
Adverse Events in Clinical Trials
The most common treatment-related adverse events observed in clinical trials are summarized below.
Grade 3 and 4 Treatment-Related Adverse Events in Phase II Study (n=19) [10]
| Adverse Event | Number of Patients (%) | Grade 3 | Grade 4 |
| Neutropenia | 9 (47%) | 7 | 2 |
| Anemia | 2 (11%) | 2 | 0 |
Common Adverse Events (All Grades) in a Phase I/II Study [10]
| Adverse Event | Incidence |
| Hematological Toxicities | Most common |
| Other common AEs | Not specified |
Experimental Protocols
While specific, detailed protocols from the original preclinical toxicology studies of YM155 are not publicly available, the following are generalized, standard methodologies for assessing the key toxicities observed.
Assessment of Renal Toxicity in Rodents
-
Animal Model: Male and female Sprague-Dawley rats.[9]
-
Dosing: Administration of YM155 via the intended clinical route (e.g., continuous intravenous infusion) for a specified duration, including a vehicle control group and at least three dose levels.[9]
-
Clinical Observations: Daily recording of clinical signs of toxicity, body weight, and food/water consumption.[9]
-
Urine Collection: Urine collection from a subset of animals at baseline and various time points using metabolic cages.[9] Urinalysis is performed to check for proteinuria, glucosuria, and the presence of casts.[9]
-
Blood Collection: Blood samples are collected at baseline and at termination for serum chemistry analysis.[9]
-
Serum Chemistry: Measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[9]
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Kidneys are collected, weighed, and fixed for histopathological examination to identify tubular necrosis, degeneration, and other changes.[9]
Assessment of Hematologic Toxicity
-
Animal Model and Dosing: As described in the renal toxicity protocol.[9]
-
Blood Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at baseline and at multiple time points post-dosing.[9]
-
Complete Blood Counts (CBCs): Perform CBCs with differentials to characterize the kinetics of hematological changes.[9]
-
Bone Marrow Analysis: In a subset of animals, bone marrow may be collected for histopathological evaluation to assess cellularity and hematopoietic precursors.[9]
Signaling Pathways and Experimental Workflows
YM155 Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 3. mdpi.com [mdpi.com]
- 4. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sepantronium Bromide (YM155) in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of Sepantronium bromide (YM155), a potent small-molecule survivin suppressant, for studying lung cancer cells. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the key signaling pathway and experimental workflow.
Mechanism of Action
This compound bromide (YM155) was identified as a suppressor of survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family and is often overexpressed in cancer cells.[1][2] By downregulating survivin, YM155 promotes apoptosis and inhibits cell proliferation.[1][2] The primary mechanism involves the transcriptional suppression of the BIRC5 gene, which encodes for survivin.[2] This leads to a decrease in survivin protein levels, subsequently promoting apoptosis and inhibiting cell cycle progression.[2] Some studies suggest that YM155 can also induce DNA damage and cell death through mechanisms independent of survivin suppression, possibly involving the generation of reactive oxygen species (ROS).[2][3]
Quantitative Data Summary
The effective in vitro concentration of this compound bromide is highly dependent on the specific lung cancer cell line. The following tables summarize the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values.
Table 1: this compound Bromide (YM155) GI50 Values in Human Lung Tumor Cells
| Cell Line | GI50 (nM) | Reference |
| Various Lung Tumor Cells | 1.5 - 540 | [4] |
Table 2: this compound Bromide (YM155) IC50 Values in Various Cancer Cell Lines (for reference)
| Cell Line Type | IC50 Range (nM) | Reference |
| Various Cancer Cell Lines | 0.35 - >10,000 | [1] |
| Sensitive Cell Lines (Prostate, Melanoma, Neuroblastoma) | 0.5 - 50 | [1] |
| Neuroblastoma Cell Lines | 8 - 212 | [5] |
Signaling Pathway
The primary signaling pathway affected by this compound bromide involves the suppression of survivin, leading to the induction of apoptosis.
Caption: YM155 signaling pathway leading to apoptosis.
Experimental Workflow
A general workflow for the in vitro evaluation of this compound bromide in lung cancer cell lines is depicted below.
Caption: General in vitro experimental workflow.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound bromide on lung cancer cell lines.
Materials:
-
Non-small cell lung cancer (NSCLC) cell lines (e.g., H460, A549)[6]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)[6]
-
This compound bromide (YM155)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
96-well plates[6]
-
Microplate reader[6]
Procedure:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[6]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[2][6]
-
Drug Treatment: Prepare serial dilutions of this compound bromide in culture medium. Remove the existing medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated wells as a negative control.[1][6]
-
Incubation: Incubate the cells with the drug for a desired duration, typically 48-72 hours.[1][6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection of apoptosis induction by this compound bromide.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound bromide (YM155)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with desired concentrations of this compound bromide for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.[1]
Protocol 3: Western Blot Analysis
This protocol is used to determine the effect of this compound bromide on the protein expression levels of survivin and apoptosis-related proteins.
Materials:
-
Lung cancer cell lines
-
Complete culture medium
-
This compound bromide (YM155)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-caspase-3, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound bromide, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Synergistic Effects
This compound bromide has been shown to act synergistically with other anti-cancer agents. Preclinical studies have demonstrated that it enhances the induction of apoptosis when combined with platinum compounds in NSCLC cell lines.[8] It has also been shown to sensitize NSCLC cells to radiation and EGFR-tyrosine kinase inhibitors.[9][10] When designing experiments, consider including combination treatments to explore these potential synergistic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. YM155 sensitizes non-small cell lung cancer cells to EGFR-tyrosine kinase inhibitors through the mechanism of autophagy induction - PubMed [pubmed.ncbi.nlm.nih.gov]
YM155 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and experimental protocols for the in vitro use of YM155 (Sepantronium Bromide), a potent small-molecule compound investigated for its anticancer properties.
Mechanism of Action
YM155 was initially identified as a suppressor of survivin, a member of the inhibitor of apoptosis protein (IAP) family that is often overexpressed in cancer cells.[1] By inhibiting the transcription of the BIRC5 gene, which encodes survivin, YM155 leads to a decrease in survivin protein levels. This, in turn, promotes apoptosis and inhibits cell proliferation.[1]
However, the mechanism of action for YM155 is now understood to be more complex.[1] Recent studies indicate that YM155 can induce the generation of reactive oxygen species (ROS), which contributes to DNA damage and subsequently suppresses survivin.[2][3] Some evidence also suggests that YM155 can inhibit topoisomerase II, further contributing to its cytotoxic effects.[1][4] The compound has been shown to induce both intrinsic and extrinsic apoptotic pathways, involving the activation of caspase-8, caspase-9, and caspase-3.[5][6]
Data Presentation
YM155 IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of YM155 varies depending on the cancer cell line. The following table summarizes reported IC50 values.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Neuroblastoma | CHLA-255 | 8 | [4] |
| Neuroblastoma | NGP | 9 | [4] |
| Neuroblastoma | SH-SY5Y | 212 | [4] |
| Human Myelogenous Leukemia | HL-60 | 0.3 | [5] |
| Human Myelogenous Leukemia | U937 | 0.8 | [5] |
| Hormone-Refractory Prostate Cancer | PC-3 | ~10 | [7] |
| Hormone-Refractory Prostate Cancer | PPC-1 | ~10 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the IC50 of YM155 in a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
YM155
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Drug Treatment: Prepare serial dilutions of YM155 in complete medium. Final concentrations should typically range from 0.1 nM to 10 µM.[8] Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of YM155. Include a vehicle control (medium with the same concentration of DMSO as the highest YM155 concentration).[8]
-
Incubation: Incubate the plate for 48-72 hours.[8]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol detects and quantifies apoptosis induced by YM155 using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
YM155
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency after 24 hours. Treat the cells with YM155 at concentrations based on the IC50 value (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle-treated control.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[8]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[8] Gently vortex and incubate for 15 minutes at room temperature in the dark.[8] Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[8]
Protocol 3: Western Blot Analysis for Survivin Expression
This protocol detects changes in survivin protein levels following YM155 treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
YM155
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of YM155 for a specified time. Wash cells with cold PBS and lyse them using lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each cell lysate.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-survivin antibody overnight at 4°C.[1] Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[1] Analyze the band intensities relative to the loading control.
Visualizations
Caption: Proposed signaling pathway of YM155 leading to apoptosis.
Caption: General experimental workflow for in vitro evaluation of YM155.
Drug Resistance
Acquired resistance to YM155 has been observed in some cancer cell lines. Mechanisms of resistance can include:
-
Increased drug efflux: Overexpression of the ABCB1 transporter has been linked to increased efflux of YM155 from the cell.[10]
-
Decreased drug uptake: Reduced expression of the solute carrier protein SLC35F2, which mediates YM155 uptake, can confer resistance.[10][11]
-
Alterations in p53: Loss of p53 function may contribute to resistance against YM155 and survivin depletion.[10]
-
Upregulation of USP32: The deubiquitinating enzyme USP32 can destabilize SLC35F2, leading to reduced YM155 uptake and resistance.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 5. YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sepantronium (YM155) in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Sepantronium (YM155), a potent small-molecule inhibitor of survivin, in mouse xenograft models. The protocols and data presented are compiled from peer-reviewed literature to guide the design and execution of preclinical studies.
Mechanism of Action
This compound bromide, also known as YM155, functions as a survivin suppressant.[1] Survivin, encoded by the BIRC5 gene, is a member of the inhibitor of apoptosis protein (IAP) family and is overexpressed in many human cancers, correlating with poor prognosis and resistance to therapy.[2][3] this compound suppresses the transcription of the BIRC5 gene, leading to a reduction in both survivin mRNA and protein levels.[1][2] This downregulation of survivin induces apoptosis through the activation of caspases and can cause cell cycle arrest.[1][2][4] Preclinical studies have consistently demonstrated that this compound's anti-tumor activity is linked to decreased intratumoral survivin expression, an increase in apoptosis, and a reduction in the mitotic index within the tumor.[5][6]
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound as a monotherapy in different cancer xenograft models.
Table 1: this compound Monotherapy in Subcutaneous Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Dosage (mg/kg/day) | Administration Route & Schedule | Key Findings |
| Gastric Cancer | SGC-7901 | Nude mice | 5 | Continuous infusion for 7 days | Marked inhibition of xenograft tumor growth.[4][7] |
| Neuroblastoma | LAN-5 | Nude mice | 5 | Not specified | Significant reduction in tumor burden.[3] |
| Hormone-Refractory Prostate Cancer | PC-3 | Nude mice | 3 - 10 | 3-day continuous infusion | Massive tumor regression.[8] |
| Non-Small-Cell Lung Cancer | Calu 6, NCI-H358 | Nude mice | 1 - 10 | 3- or 7-day continuous infusion | Significant antitumor activity.[6] |
| Melanoma | A375 | Nude mice | 1 - 10 | 3- or 7-day continuous infusion | Significant antitumor activity.[6] |
| Breast Cancer (Triple Negative) | MDA-MB-231 | Nude mice | Not specified | Continuous infusion | Complete regression of established tumors.[5] |
| Bladder Cancer | UM-UC-3 | Nude mice | 1 - 10 | 3- or 7-day continuous infusion | Significant antitumor activity.[6] |
Experimental Protocols
The following are detailed protocols for establishing a mouse xenograft model and administering this compound via a micro-osmotic pump, which is the most common method for maintaining stable plasma concentrations.[2]
Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model
Materials:
-
Human cancer cell line of interest
-
Standard cell culture medium and reagents (e.g., DMEM, FBS, trypsin-EDTA)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cells under standard conditions until they reach 80-90% confluency.[2]
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash them with sterile PBS, and perform a cell count.[1]
-
Cell Suspension: Resuspend the cells in sterile PBS or a PBS/Matrigel mixture at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL.[1]
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation. Once tumors are palpable, measure their dimensions (length and width) using calipers.[2]
-
Calculating Tumor Volume: Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[1]
-
Treatment Initiation: Begin this compound treatment when the tumors reach a predetermined size (e.g., 80-100 mm³).[2]
Protocol 2: Administration of this compound via Micro-Osmotic Pump
Materials:
-
This compound bromide (YM155)
-
Sterile vehicle solution (e.g., saline)
-
Micro-osmotic pumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (forceps, scissors)
-
Wound clips or sutures
Procedure:
-
This compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target dosage.[2]
-
Pump Priming: Fill the micro-osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours.[2]
-
Surgical Implantation:
-
Post-Operative Care: Monitor the animals for recovery from surgery and any signs of distress. Provide post-operative analgesics as required.[2]
-
Treatment Duration: Continue the infusion for the planned duration of the experiment (e.g., 3, 7, or more days).[6][7][8]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors and organs can be harvested for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and toxicity.[7]
Visualizations
Signaling Pathway of this compound (YM155)
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 4. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Continuous Infusion of YM155 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155, also known as sepantronium bromide, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is frequently overexpressed in a wide array of human cancers and its presence is often correlated with tumor progression, resistance to chemotherapy, and a poor prognosis.[1][2] YM155 functions by inhibiting the expression of survivin, which in turn leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth in various preclinical cancer models.[1][3] Preclinical and clinical studies have indicated that continuous intravenous infusion is the most effective method for administering YM155, maintaining stable plasma concentrations and maximizing its anti-tumor effects.[4][5] These application notes provide a comprehensive protocol for the continuous infusion of YM155 in mice using micro-osmotic pumps, based on established methodologies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving the continuous infusion of YM155 in various mouse xenograft models.
Table 1: YM155 Monotherapy Treatment Schedules and Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Dose (mg/kg/day) | Administration Route & Duration | Outcome | Reference |
| Gastric Cancer | SGC-7901 | Nude Mice | 5 | 7-day continuous infusion | Marked inhibition of tumor growth | [1][6] |
| Non-Small-Cell Lung Cancer | Calu 6, NCI-H358 | Mice | 1-10 | 3 or 7-day continuous infusion | Significant antitumor activity | [1] |
| Melanoma | A375 | Mice | 1-10 | 3 or 7-day continuous infusion | Significant antitumor activity | [1] |
| Hormone-Refractory Prostate Cancer | PC3 | Mice | 3-10 | 3 and 7-day continuous infusion | Tumor regression | [1][7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Mice | Not specified | Continuous infusion | Complete regression of subcutaneous tumors | [1][8] |
| Bladder Cancer | UM-UC-3 | Mice | 1-10 | 3 or 7-day continuous infusion | Significant antitumor activity | [1] |
| Neuroblastoma | LAN-5 | Mice | 5 | Not specified | Marked tumor regression | [1] |
Table 2: YM155 Combination Therapy Treatment Schedules
| Cancer Type | Cell Line | Animal Model | Combination Agent | YM155 Dose & Schedule | Outcome | Reference |
| Non-Small-Cell Lung Cancer | Calu 6 | Mice | Docetaxel (20 mg/kg) | 2 mg/kg, 7-day continuous infusion (concomitant or before) | Complete tumor regression | [1] |
| Non-Small-Cell Lung Cancer | Not specified | Mice | Platinum compounds | Not specified | Delayed tumor growth | [1] |
Experimental Protocols
Protocol 1: Xenograft Tumor Model Establishment
This protocol outlines the procedure for establishing xenograft tumors in mice, a prerequisite for evaluating the in vivo efficacy of YM155.
Materials:
-
Desired human cancer cell line (e.g., SGC-7901, PC-3, MDA-MB-231)
-
Standard cell culture medium and reagents (e.g., DMEM, FBS, trypsin-EDTA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Immunocompromised mice (e.g., nude mice, SCID mice), 4-6 weeks old
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard laboratory conditions until they reach 80-90% confluency.[1]
-
Cell Harvesting: Harvest the cells using trypsin-EDTA, wash them with sterile PBS, and resuspend in a serum-free medium or PBS.[1]
-
Cell Concentration: Adjust the cell concentration to 5 x 10⁶ to 1 x 10⁷ cells per 100 µL.[1]
-
Tumor Cell Implantation: Anesthetize the mice following approved institutional animal care and use committee (IACUC) protocols. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[1][9]
-
Tumor Growth Monitoring: Monitor the mice every 2-3 days for tumor formation.[1]
-
Tumor Volume Measurement: Once tumors are palpable, measure the length and width with calipers. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[1][9]
-
Treatment Initiation: Begin the YM155 treatment when the tumors reach a predetermined size, typically 80-100 mm³.[1][10]
Protocol 2: YM155 Administration via Micro-Osmotic Pump
Continuous infusion using a micro-osmotic pump is the preferred method for maintaining stable plasma concentrations of YM155.[1]
Materials:
-
YM155 (this compound Bromide)
-
Suitable vehicle (e.g., sterile saline)
-
Micro-osmotic pumps (e.g., Alzet)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips or sutures)
-
Post-operative analgesics
Procedure:
-
YM155 Preparation: Dissolve YM155 in a suitable vehicle like sterile saline. The concentration of the solution will depend on the desired dosage and the specific flow rate of the micro-osmotic pump being used.[1]
-
Pump Priming: Fill the micro-osmotic pumps with the prepared YM155 solution according to the manufacturer's instructions. Prime the pumps by incubating them in sterile saline at 37°C for at least 4-6 hours before implantation.[1]
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.[1]
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.[11]
-
Make a small subcutaneous incision.[1]
-
Create a subcutaneous pocket by blunt dissection.[1]
-
Insert the primed micro-osmotic pump into the pocket.[1]
-
Close the incision with wound clips or sutures.[1]
-
-
Post-Operative Care:
-
Endpoint and Analysis:
-
Excise the tumors and record their final weight for analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 4. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Application Notes and Protocols for Measuring Sepantronium-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide (YM155) is a potent small-molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is frequently overexpressed in a wide range of human cancers and is associated with resistance to therapy and poor clinical outcomes.[1][2] this compound works by suppressing the transcription of the BIRC5 gene, which encodes survivin.[2] This leads to the induction of apoptosis in cancer cells, making it a promising agent in oncology research.[1][3] Beyond its primary mechanism, this compound has also been shown to induce DNA damage and modulate the expression of other critical apoptosis regulators, including the Bcl-2 family of proteins.[2][4]
These application notes provide a comprehensive guide to the assays used to measure this compound-induced apoptosis, complete with detailed experimental protocols and quantitative data to facilitate research and development.
Mechanism of Action: Signaling Pathways
This compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.[4] Its multifaceted mechanism involves:
-
Transcriptional Suppression of Survivin: this compound inhibits the BIRC5 gene promoter, leading to decreased survivin mRNA and protein levels.[2] This relieves the inhibition of caspases, particularly caspase-3 and -7.[2]
-
Induction of DNA Damage: The compound can cause DNA double-strand breaks, activating DNA damage response pathways that can initiate apoptosis.[2][4]
-
Modulation of Bcl-2 Family Proteins: this compound can downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins such as NOXA and PUMA.[4] In some cancer types, like multiple myeloma, it has been shown to downregulate Mcl-1.[3][5]
-
Generation of Reactive Oxygen Species (ROS): Increased ROS production in mitochondria can also contribute to this compound-induced cell death.[2]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| KMS12 | Multiple Myeloma | 6.7 | [3] |
| KMS11 | Multiple Myeloma | 2.6 | [3] |
| U266 | Multiple Myeloma | 1.9 | [3] |
| OPM-2 | Multiple Myeloma | 2-50 (range) | [5] |
| A2780 | Ovarian Cancer | 3.73 | [6] |
| A2780/Taxol | Ovarian Cancer | 321.31 | [6] |
| CHLA-255 | Neuroblastoma | 8 | [7] |
| NGP | Neuroblastoma | 9 | [7] |
| Multiple Lines | Neuroblastoma | 8 - 212 (range) | [7] |
Table 2: Effect of this compound on Apoptosis-Related Protein and Gene Expression
| Gene/Protein | Function | Effect of this compound | Cell Line(s) | Reference(s) |
| BIRC5 (Survivin) | Anti-apoptotic | Downregulated (mRNA) | KMS11, KMS12 | [3] |
| Survivin | Anti-apoptotic | Downregulated (protein) | Multiple | [3][5] |
| Mcl-1 | Anti-apoptotic | Downregulated (protein) | Multiple Myeloma | [3][5] |
| Bcl-2 | Anti-apoptotic | Downregulated (mRNA) | MOLT-4 | [8] |
| p53 | Tumor suppressor | Upregulated (mRNA) | MOLT-4 | [8] |
| Caspase-3 | Effector caspase | Upregulated (mRNA) | MOLT-4 | [8] |
| NOXA | Pro-apoptotic | Upregulated (mRNA) | SH-SY5Y | [4] |
| PUMA | Pro-apoptotic | Upregulated (mRNA) | SH-SY5Y | [4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the pro-apoptotic effects of this compound are provided below.
Caption: General experimental workflow for studying this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound Bromide (YM155)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the drug-containing medium to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen incubation time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a quantitative measure of apoptosis.
Materials:
-
Treated and untreated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
Luminometer
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at the desired concentrations.
-
Reagent Preparation: Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the cell culture medium.[9][10]
-
Incubation: Mix gently on an orbital shaker and incubate at room temperature for 30 minutes to 1 hour, protected from light.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the signal to control samples and calculate the fold change in caspase activity.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. In healthy mitochondria, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, it remains as monomers that fluoresce green.
Materials:
-
Treated and untreated cells
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope or flow cytometer
-
FCCP (positive control for mitochondrial depolarization)
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips or in appropriate culture plates. Treat with this compound, a vehicle control, and a positive control (e.g., 10 µM FCCP for 10-15 minutes).[12]
-
JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's protocol. Remove the treatment medium, wash cells with warm PBS, and add the staining solution. Incubate for 15-30 minutes at 37°C.[12]
-
Washing: Aspirate the staining solution and wash the cells twice with the provided dilution buffer or PBS.[12][13]
-
Imaging/Analysis:
-
Microscopy: Immediately visualize the cells under a fluorescence microscope, capturing images in both red and green channels.[12]
-
Flow Cytometry: Harvest and resuspend cells in PBS for analysis.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Survivin, anti-Mcl-1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The assays and protocols described in this document provide a robust framework for investigating the pro-apoptotic effects of this compound. By employing these methods, researchers can obtain reliable and reproducible data on the dose-dependent cytotoxicity, mechanism of apoptosis induction, and molecular targets of this promising anti-cancer agent. The quantitative data and pathway visualizations presented here serve as a valuable resource for designing experiments and interpreting results in the study of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. YM155 exerts potent cytotoxic activity against quiescent (G0/G1) multiple myeloma and bortezomib resistant cells via inhibition of survivin and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical efficacy of this compound bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways [apb.tbzmed.ac.ir]
- 9. Preclinical evaluation of the CD38‐targeting engineered toxin body MT‐0169 against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Survivin Expression Following YM155 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: YM155 (Sepantronium Bromide) is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in numerous cancers and is associated with resistance to chemotherapy and radiation.[1] YM155 has been shown to downregulate survivin expression at both the mRNA and protein levels, leading to apoptosis and cell cycle arrest in cancer cells.[2] This document provides a detailed protocol for treating cancer cell lines with YM155 and subsequently analyzing the expression of survivin protein using Western blotting.
Experimental Protocols
Cell Culture and YM155 Treatment
This protocol is designed for inducing survivin downregulation in a cancer cell line of interest using YM155.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SH-SY5Y, PC3)[2][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[3]
-
YM155 (this compound Bromide)
-
DMSO (for stock solution preparation)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
YM155 Preparation: Prepare a stock solution of YM155 in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line, typically ranging from 0.1 nM to 10 µM.[3]
-
Treatment: Remove the medium from the wells and add the medium containing various concentrations of YM155. Include a vehicle control (medium with the same concentration of DMSO used for the highest YM155 concentration).
-
Incubation: Incubate the cells for a predetermined time, for example, 24 to 72 hours, depending on the experimental design.[3][4]
-
Cell Harvest: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[5] Proceed immediately to cell lysis.
Western Blot Protocol for Survivin
This protocol details the steps for detecting survivin protein levels in cell lysates by Western blot.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels (a 12% or 15% gel is suitable for survivin, which has a molecular weight of approximately 16.5 kDa)[7]
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant to a fresh tube. Determine the protein concentration of each lysate using a BCA protein assay.[6]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-50 µg of protein per lane into an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]
-
Blocking: Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20). Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against survivin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as described in step 9.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[9]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein like β-actin or GAPDH.
Data Presentation
The following tables provide a summary of typical quantitative parameters used in this protocol.
Table 1: YM155 Treatment Parameters
| Parameter | Recommended Range | Reference |
|---|---|---|
| YM155 Concentration | 0.1 nM - 10 µM | [3] |
| Incubation Time | 24 - 72 hours | [3][4] |
| Cell Seeding Density | 5,000-10,000 cells/well (96-well) | [3] |
| Vehicle Control | DMSO (at the same concentration as the highest YM155 dose) |[3] |
Table 2: Western Blot Antibody Dilutions
| Antibody | Dilution Range | Reference |
|---|---|---|
| Rabbit Polyclonal Anti-Survivin | 1:500 - 1:3,000 | [10][11] |
| Rabbit Monoclonal Anti-Survivin | 1:1,000 | [12] |
| Mouse Monoclonal Anti-β-actin | 1:400 | [10] |
| HRP-conjugated Goat Anti-Rabbit IgG | 1:500 - 1:30,000 | [8][10] |
| HRP-conjugated Goat Anti-Mouse IgG | 1:500 |[10] |
Visualizations
Caption: Experimental workflow for analyzing survivin expression after YM155 treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot analysis [bio-protocol.org]
- 11. Survivin Polyclonal Antibody (PA5-27087) [thermofisher.com]
- 12. Survivin Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Sepantronium Bromide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide, also known as YM155, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in many cancer types and is associated with resistance to chemotherapy and a more aggressive phenotype.[1] this compound bromide has demonstrated significant anti-neoplastic properties by inducing apoptosis and inhibiting cell proliferation in a wide range of cancer cell lines.[2][3] Recent studies have further elucidated that its primary mode of action involves the generation of reactive oxygen species (ROS) in the mitochondria, which subsequently leads to the suppression of survivin and DNA damage.[1][4]
These application notes provide a detailed protocol for the preparation of this compound bromide stock solutions using dimethyl sulfoxide (B87167) (DMSO), ensuring optimal solubility and stability for use in in vitro and other preclinical research settings.
Physicochemical Properties of this compound Bromide
A comprehensive understanding of the physicochemical properties of this compound bromide is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 1-(2-methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide | [1] |
| Molecular Formula | C₂₀H₁₉BrN₄O₃ | [1] |
| Molecular Weight | 443.29 g/mol | [1] |
| CAS Number | 781661-94-7 | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | 55 mg/mL (124.07 mM) | [1] |
| Solubility in Water | 50 mg/mL (112.79 mM; requires sonication) | [1] |
| Solubility in Ethanol | 6 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Bromide Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound bromide in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound Bromide powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Perform all steps under reduced light conditions to minimize degradation of the compound.
-
Calculate the required mass of this compound bromide. To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 443.29 g/mol * 1000 mg/g = 4.43 mg
-
-
Weigh the this compound bromide powder. Accurately weigh 4.43 mg of this compound bromide powder and transfer it to a sterile, light-protected microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound bromide powder.[5] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[5][6]
-
Dissolve the compound. Vortex the tube briefly to mix.[5] If necessary, gently warm the solution and/or use an ultrasonic bath to ensure complete dissolution.[5] Visually inspect the solution to ensure there is no remaining particulate matter.[5]
-
Storage. Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.[2][7] Store the aliquots at -20°C or -80°C for long-term storage.[2][7] For short-term storage (days to weeks), the solution can be kept at 4°C.[2]
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound bromide stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw the stock solution. Thaw a single-use aliquot of the 10 mM this compound bromide stock solution at room temperature.[5]
-
Perform serial dilutions. Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Control the final DMSO concentration. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level for your cells (typically ≤ 0.5%).[5][7]
-
Use immediately. Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions.[5]
Visualizations
Caption: Workflow for Preparing this compound Bromide Stock and Working Solutions.
Caption: Simplified Signaling Pathway of this compound Bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of this compound Bromide (YM-155) on the Whole Transcriptome of MDA-MB-231 Cells: Highlight on Impaired ATR/ATM Fanconi Anemia DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for YM155 Administration in a Patient-Derived Xenograft (PDX) Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM155, also known as sepantronium bromide, is a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in a multitude of human cancers and is correlated with tumor progression, resistance to conventional therapies, and poor patient prognosis.[1][2] YM155 has been shown to induce apoptosis and inhibit tumor growth in various preclinical cancer models by downregulating survivin expression.[3][4] Recent studies suggest that the primary mode of action for YM155 involves the generation of mitochondrial reactive oxygen species (ROS), which subsequently leads to the suppression of survivin and DNA damage, contributing to its cytotoxic effects.[5] A proposed signaling axis for this activity is the ROS/AKT/FoxO/survivin pathway.[5]
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable tool in preclinical oncology research.[6][7] These models are known to retain the genetic and phenotypic heterogeneity of the original tumor, offering a more predictive preclinical model for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[6][8]
These application notes provide a detailed framework for the administration and evaluation of YM155 in PDX models, including protocols for model establishment, drug administration, and efficacy assessment.
Signaling Pathway and Experimental Workflow
Data Presentation
Table 1: Preclinical Efficacy of YM155 in In Vitro and In Vivo Models
| Cancer Type | Model | YM155 Concentration/Dose | Outcome | Reference |
| Neuroblastoma | NB Cell Lines (6) | 8 - 212 nM (IC50) | Potent cytotoxic activity | [3] |
| Neuroblastoma | LAN-5 Xenograft | 5 mg/kg | Marked tumor regression | [3] |
| Anaplastic Thyroid Cancer | ATC Cell Lines (3) | - | Identified as one of the most active agents | [9] |
| Non-Small Cell Lung Cancer | Calu 6 & NCI-H358 Xenografts | 3 and 10 mg/kg (7-day continuous infusion) | Significant tumor regression | [4] |
| Hormone-Refractory Prostate Cancer | PC-3 Xenograft | - | Tumor regressions | [10] |
| Advanced Solid Malignancies/Lymphoma | Phase I Clinical Trial | 1.8 to 6.0 mg/m²/day (168-hour CIVI) | MTD: 4.8 mg/m²/day, antitumor activity observed | [11][12] |
Experimental Protocols
Protocol 1: Patient-Derived Xenograft (PDX) Model Establishment
This protocol is adapted from established methods for generating PDX models.[6][13][14][15]
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions
-
Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female)[14]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, trocars)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Digital calipers
Procedure:
-
Tissue Preparation:
-
Within 24 hours of surgical resection, transport the fresh tumor tissue in sterile media on ice.[15]
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.
-
Mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the right flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant a single tumor fragment into the subcutaneous pocket using a trocar.[14] Alternatively, tumor fragments can be mixed with Matrigel before implantation to improve engraftment rates.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth by palpation every 2-3 days.
-
Once tumors become palpable, measure the tumor volume using digital calipers up to three times a week.[14]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[16]
-
When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors for subsequent passaging or cryopreservation.
-
-
Passaging:
-
Excise the grown PDX tumor and repeat the mincing and implantation procedure in a new cohort of mice for tumor expansion. The tertiary passage (P2) is often used as the working stock.[14]
-
Protocol 2: YM155 Administration in PDX Models
This protocol is based on preclinical studies of YM155.[1][4]
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-200 mm³
-
YM155 (this compound Bromide)
-
Vehicle (e.g., sterile saline)
-
Micro-osmotic pumps (e.g., Alzet) for continuous infusion
-
Surgical instruments for pump implantation
-
Anesthesia and analgesics
Procedure:
-
Randomization:
-
Once PDX tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
YM155 Preparation and Pump Loading:
-
Dissolve YM155 in the appropriate vehicle to the desired concentration. The concentration will depend on the pump's flow rate and the target dose (e.g., 3-10 mg/kg/day).[4]
-
Fill the micro-osmotic pumps with the YM155 solution or vehicle according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation.[1]
-
-
Pump Implantation:
-
Anesthetize the PDX mouse.
-
Make a small subcutaneous incision on the back, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed micro-osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics.
-
-
Treatment and Monitoring:
-
Monitor the mice daily for any signs of toxicity.
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the planned duration (e.g., 7-21 days).
-
Protocol 3: Assessment of Treatment Efficacy
Tumor Growth Inhibition:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, calculate the percentage of tumor volume change (ΔVol) for each tumor.[14]
-
Spider plots can be used to visualize the response of individual tumors.[16]
-
Waterfall plots can illustrate the distribution of tumor responses at a specific time point.[16]
Immunohistochemistry (IHC) for Survivin Expression:
This protocol provides a general guideline for IHC staining.[17][18][19]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 10% normal goat serum)
-
Primary antibody against survivin
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in citrate buffer.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide.
-
Blocking: Apply blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-survivin antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by streptavidin-HRP and the DAB substrate.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides and mount with a coverslip.
-
Analysis: Evaluate survivin expression (nuclear and/or cytoplasmic staining) using a light microscope.[18][20]
Western Blot for Survivin Expression:
This is a standard Western blot protocol.[21][22][23]
Materials:
-
Frozen PDX tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-survivin and loading control antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize survivin expression to the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. PDX -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. Establishment and Characterization of Patient-Derived Xenografts (PDXs) of Different Histology from Malignant Pleural Mesothelioma Patients | MDPI [mdpi.com]
- 16. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 18. Immunohistochemical expression and serum level of survivin protein in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genomeme.ca [genomeme.ca]
- 20. Immunohistochemical expression of nuclear and cytoplasmic survivin in gastrointestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. origene.com [origene.com]
- 23. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Cell Viability Assays with Sepantronium (YM155)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide (YM155) is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation.[2] this compound has been shown to inhibit the proliferation of a wide range of human cancer cell lines, with IC50 values in the low nanomolar range, and induce apoptosis.[3][4] Its primary mode of action is the suppression of survivin expression, although recent studies also point to the generation of reactive oxygen species (ROS) as a key mechanism.
These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.
Principle of the Assays
Both MTT and XTT assays are reliable methods for measuring cell viability by quantifying the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3'-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate), to a colored formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]
The key difference between the two assays lies in the solubility of the formazan product. The MTT assay produces a purple formazan that is insoluble in water and requires a solubilization step using an organic solvent.[8][9] In contrast, the XTT assay produces a water-soluble orange formazan, simplifying the protocol by eliminating the need for solubilization.[9]
Experimental Protocols
Materials and Reagents
-
This compound bromide (YM155)
-
Cancer cell line of interest (e.g., PC-3, HeLa, MCF-7)[3][10]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)[8]
-
XTT labeling mixture (prepared fresh)[11]
-
Solubilization buffer for MTT (e.g., DMSO or 0.1% NP-40, 4 mM HCl in isopropanol)[8]
-
Microplate reader
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[8][10]
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 10 µM to determine the IC50.[10]
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[10]
Day 4/5: MTT Addition and Measurement
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[8][10]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[10]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Cover the plate with foil and agitate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-650 nm can be used to reduce background.[8]
Protocol 2: XTT Assay for this compound Cytotoxicity
This protocol is based on standard XTT procedures, offering a more streamlined workflow.[11][12][13]
Day 1: Cell Seeding
-
Follow steps 1-3 from the MTT assay protocol.
Day 2: Treatment with this compound
-
Follow steps 1-4 from the MTT assay protocol.
Day 4/5: XTT Addition and Measurement
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[11][12]
-
Add 50 µL of the XTT working solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 660-690 nm is recommended.[12][13]
Data Presentation
The results of the cell viability assays can be summarized in the following tables.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| PC-3 (Prostate) | MTT/XTT | 48 | Value |
| HeLa (Cervical) | MTT/XTT | 48 | Value |
| MCF-7 (Breast) | MTT/XTT | 48 | Value |
| A549 (Lung) | MTT/XTT | 72 | Value |
| SK-MEL-5 (Melanoma) | MTT/XTT | 72 | Value |
Table 2: Percentage of Cell Viability after this compound Treatment
| This compound Conc. (nM) | % Viability (Cell Line 1) | Std. Deviation | % Viability (Cell Line 2) | Std. Deviation |
| 0 (Vehicle Control) | 100 | Value | 100 | Value |
| 0.1 | Value | Value | Value | Value |
| 1 | Value | Value | Value | Value |
| 10 | Value | Value | Value | Value |
| 100 | Value | Value | Value | Value |
| 1000 | Value | Value | Value | Value |
Visualizations
Caption: Workflow for MTT/XTT cell viability assays with this compound.
Caption: Simplified signaling pathway of this compound's action.
References
- 1. apexbt.com [apexbt.com]
- 2. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. home.sandiego.edu [home.sandiego.edu]
Application Note & Protocol: Measuring Reactive Oxygen Species (ROS) Levels in Cells Treated with YM155 (Sepantronium Bromide)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepantronium bromide (YM155) is a small molecule initially developed as a transcriptional suppressant of the anti-apoptotic protein survivin.[1][2] While it showed promise in preclinical models, its efficacy in clinical trials was limited, suggesting a more complex mechanism of action.[1][3] Subsequent research has revealed that a primary mode of action for YM155 is the generation of reactive oxygen species (ROS), particularly from the mitochondria.[1][4] This induction of oxidative stress leads to significant downstream effects, including DNA damage, cell cycle arrest, and ultimately, programmed cell death in various cancer cell lines, such as triple-negative breast cancer (TNBC) and anaplastic thyroid cancer (ATC).[4][5][6]
The cytotoxic effects of YM155 are now understood to be secondary to this ROS production.[1][4] One identified pathway involves a ROS/AKT/FoxO/survivin axis, where YM155-induced ROS inhibits AKT activity, leading to the activation of the transcription factor FoxO, which in turn suppresses survivin expression.[4] Given that ROS generation is central to YM155's anticancer activity, accurately measuring changes in cellular ROS levels following treatment is critical for understanding its efficacy, developing combination therapies, and identifying potential resistance mechanisms.[4][7][8]
This document provides detailed protocols for measuring intracellular and mitochondrial ROS levels in cells treated with YM155 using common fluorescent probes.
Signaling Pathway of YM155-Induced ROS
The following diagram illustrates the recognized mechanism of action for YM155, highlighting the central role of ROS generation.
References
- 1. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells [mdpi.com]
- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Rotenone-Treated Human Breast Cancer Stem Cell Survival Using Survivin Inhibitor YM155 is Associated to Oxidative Stress Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for Survivin in YM155-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of survivin expression in tumor tissues following treatment with YM155 (sepantronium bromide). Survivin (also known as BIRC5) is a member of the inhibitor of apoptosis (IAP) protein family and is a key target in cancer therapy due to its overexpression in many malignancies and its role in promoting cell proliferation and inhibiting apoptosis.[1][2] YM155 is a potent, first-in-class small-molecule suppressant of survivin that has demonstrated broad antitumor activity in a wide range of preclinical cancer models.[3][4][5]
Immunohistochemistry is a critical tool for evaluating the pharmacodynamic effects of YM155 in both preclinical xenograft models and clinical trial biopsies. It allows for the visualization and quantification of survivin protein expression within the tumor microenvironment, providing essential data on target engagement and therapeutic efficacy.[6][7]
Mechanism of Action: YM155-Mediated Survivin Suppression
YM155 primarily functions by inhibiting the transcription of the BIRC5 gene, which encodes the survivin protein.[8][9] Mechanistic studies have shown that YM155 disrupts the activity of the survivin gene promoter.[8] This leads to a dose-dependent reduction in both survivin mRNA and protein levels.[4][10] The subsequent depletion of survivin in cancer cells disrupts critical anti-apoptotic and cell cycle regulatory pathways, ultimately leading to increased apoptosis and reduced tumor growth.[5][9]
Experimental Workflow
The evaluation of survivin expression in YM155-treated tumors typically follows a standard workflow from in vivo studies to pathological analysis. This process involves treating tumor-bearing animal models, followed by tissue collection, processing, immunohistochemical staining, and finally, quantitative analysis of the stained slides. Digital pathology platforms can significantly enhance the precision and reproducibility of the final analysis.[11]
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Survivin in Paraffin-Embedded Tumor Tissues
This protocol provides a generalized procedure for staining survivin in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene or a xylene substitute (e.g., CitriSolv)
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Survivin (BIRC5) antibody
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Submerge slides in a vessel containing Antigen Retrieval Buffer.
-
Heat the solution to 95-100°C (e.g., using a microwave, pressure cooker, or water bath) and maintain for 15-20 minutes.[12]
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[14]
-
Rinse slides 2-3 times with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Drain blocking buffer from slides (do not rinse).
-
Apply diluted anti-Survivin primary antibody to the sections.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3 times with wash buffer for 5 minutes each.
-
Apply HRP-conjugated secondary antibody.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides 3 times with wash buffer for 5 minutes each.
-
Apply freshly prepared DAB substrate solution and incubate until the desired brown color intensity develops (typically 1-5 minutes). Monitor under a microscope.[14]
-
Stop the reaction by rinsing slides thoroughly with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
Protocol 2: Semi-Quantitative Analysis of Survivin Staining
Survivin can be expressed in both the cytoplasm and the nucleus, and the staining in each compartment can be scored separately.[2] The Immunoreactive Score (IRS) is a common method for semi-quantitative analysis, calculated by multiplying the score for staining intensity by the score for the percentage of positive cells.[2]
-
Staining Intensity Score:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
-
Percentage of Positive Cells Score:
-
0: <1% positive cells
-
1: 1-10% positive cells
-
2: 11-50% positive cells
-
3: 51-80% positive cells
-
4: >80% positive cells
-
-
Calculation of Immunoreactive Score (IRS):
-
IRS = (Intensity Score) x (Percentage Score)
-
The final IRS ranges from 0 to 12. A higher score indicates stronger and more widespread survivin expression. Analysis should be performed by at least two independent observers blinded to the treatment groups.
-
Data Presentation
Published studies have consistently demonstrated that YM155 treatment leads to a significant reduction in survivin protein expression in various cancer models. The table below summarizes representative quantitative data from preclinical studies.
| Tumor/Disease Model | Treatment Group | Method of Analysis | Key Quantitative Finding | Reference |
| Neuroblastoma (NB) | SH-SY5Y cells + YM155 | Western Blot | ~4-fold reduction in survivin protein levels compared to control. | [10] |
| Hepatocellular Carcinoma (HCC) | Patient-Derived Xenograft (P3) + YM155 | Immunohistochemistry | Significant inhibition of survivin expression observed in tumor tissues from the YM155-treated group compared to saline. | [6] |
| Gastric Cancer | SGC-7901 Xenograft + YM155 | Immunohistochemistry | YM155 treatment inhibited the expression of survivin in xenograft tumor tissues. | [4] |
| Pulmonary Arterial Hypertension (PAH) | SU-Hx Mouse Model + YM155 | Immunohistochemistry | Percentage of survivin-positive vessels decreased from 25.1% ± 2.1% in untreated mice to 8.3% ± 0.7% in YM155-treated mice. | [15] |
References
- 1. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
- 2. Expression of survivin detected by immunohistochemistry in the cytoplasm and in the nucleus is associated with prognosis of leiomyosarcoma and synovial sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The over-expression of survivin enhances the chemotherapeutic efficacy of YM155 in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Survivin with YM155 Induces Durable Tumor Response in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Multiplex Immunofluorescence and the Digital Image Analysis Workflow for Evaluation of the Tumor Immune Environment in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. protocols.io [protocols.io]
- 14. cdn.origene.com [cdn.origene.com]
- 15. Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Sepantronium (YM155) in Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated method for the quantification of Sepantronium (YM155), a potent survivin suppressant, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation extraction procedure and provides comprehensive LC-MS/MS parameters. The method is sensitive, selective, and demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound bromide (YM155) is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to apoptosis. By suppressing survivin, this compound promotes cancer cell death, making it a promising candidate for oncology research.[1] Accurate quantification of this compound in biological matrices like plasma is essential for evaluating its pharmacokinetic profile. This document provides a robust LC-MS/MS method to support such preclinical and clinical research.
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by downregulating the expression of survivin. This leads to the downstream inhibition of anti-apoptotic proteins, such as Mcl-1, ultimately resulting in the induction of apoptosis in cancer cells. The IL-6/STAT3 signaling pathway has been implicated in the regulation of survivin and Mcl-1, and this compound's mechanism of action involves the disruption of this pathway.
Figure 1: Simplified signaling pathway of this compound (YM155) in cancer cells.
Quantitative Data Summary
The LC-MS/MS method for the quantification of this compound in plasma has been validated and the key performance characteristics are summarized in the table below.
| Parameter | Result |
| Calibration Range | 0.5 - 100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2] |
| Within-Day Precision (% CV) | 3.6 - 8.8%[1] |
| Between-Day Precision (% CV) | 6.5 - 11.1%[1] |
| Accuracy | 92 - 111%[1] |
| Recovery | 84.2 - 86.0%[2] |
Experimental Protocols
Caution: this compound is light-sensitive. All procedures involving the handling of this compound solutions and samples should be performed under reduced light conditions.[1]
Materials and Reagents
-
This compound (YM155) reference standard
-
AT7519 (Internal Standard) reference standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control plasma (e.g., human, mouse)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Internal Standard (AT7519) Stock Solution (1 mg/mL): Accurately weigh and dissolve AT7519 reference standard in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex each tube to ensure homogeneity.
-
To a 50 µL aliquot of plasma, add 200 µL of acetonitrile containing the internal standard (AT7519).[2]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Dilute the supernatant with water prior to injection if necessary.[1]
LC-MS/MS Instrumentation and Conditions
The following are recommended starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A linear gradient tailored to the specific column and system |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| This compound (YM155) Transition | To be determined by direct infusion of a standard solution |
| AT7519 (Internal Standard) Transition | Precursor (Q1): 382.1 m/z, Product (Q3): 84.1 m/z |
Experimental Workflow
The overall workflow for the quantification of this compound in plasma is depicted below.
Figure 2: Experimental workflow for the LC-MS/MS quantification of this compound.
Conclusion
The described LC-MS/MS method provides a reliable and robust tool for the quantitative analysis of this compound in plasma. The simple sample preparation and high sensitivity of the method make it well-suited for high-throughput applications in a research and drug development setting. Adherence to the detailed protocols will ensure the generation of high-quality data for pharmacokinetic assessments of this promising anti-cancer agent.
References
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Sepantronium (YM155)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sepantronium bromide (YM155) is a small molecule initially identified as a potent suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in many cancers.[1][2] While its ability to downregulate survivin is a key aspect of its function, emerging evidence indicates that this compound's potent anti-tumor activity is multifaceted, involving the induction of DNA damage, inhibition of topoisomerase IIα, and generation of reactive oxygen species (ROS).[1][3][4] These actions converge to disrupt normal cell division, leading to cell cycle arrest and subsequent apoptosis.[5][6]
Flow cytometry is an indispensable high-throughput technique for analyzing the cell cycle distribution within a cell population.[7] By staining DNA with a fluorescent dye like propidium (B1200493) iodide (PI), the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be precisely quantified.[8] These application notes provide a comprehensive overview and detailed protocols for utilizing flow cytometry to investigate and quantify cell cycle arrest induced by this compound.
Mechanism of Action and Effects on the Cell Cycle
This compound exerts its cytotoxic effects through several interconnected pathways. Initially characterized as a survivin inhibitor, it disrupts the expression of this key protein involved in regulating mitosis and inhibiting apoptosis.[9][10] However, many of its effects, including cell cycle arrest, are also linked to its ability to induce DNA damage, partially by inhibiting DNA topoisomerase IIα.[3][11] This damage activates cellular DNA damage response (DDR) pathways, leading to the activation of checkpoint kinases that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, trigger apoptosis.[11][12]
The specific phase of cell cycle arrest induced by this compound can be cell-type dependent. Studies have reported arrest in the S phase, G0/G1 phase, or at the G2/M transition in various cancer cell lines.[5][6][13]
Data Presentation: this compound-Induced Cell Cycle Arrest
The following table summarizes the effects of this compound on the cell cycle in various cancer cell lines as documented in preclinical studies.
| Cell Line | Cancer Type | Concentration (nM) | Treatment Time (h) | Observed Cell Cycle Arrest |
| REH, RCH, SUPB15 | Acute Lymphoblastic Leukemia | 100 | 24 | S Phase |
| ACT1, THJ16T, THJ29T | Anaplastic Thyroid Cancer | 10 - 100 | 24 | S Phase and G2/M |
| SH-SY5Y, NGP | Neuroblastoma | 5000 (5 µM) | 16 | G0/G1 Phase |
| H1299 | Non-Small Cell Lung Cancer | 40 | 24 | G1/S or G2/M |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not Specified | 24 | S Phase |
Note: The specific concentration and duration of treatment required to induce cell cycle arrest can vary significantly between cell lines and experimental conditions.[5][6][9][13][14]
Experimental Protocols
These protocols provide a step-by-step guide for analyzing this compound-induced cell cycle arrest using propidium iodide staining and flow cytometry.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, NGP, MCF-7) in 6-well plates. The seeding density should be chosen so that cells are in the exponential growth phase (typically 60-70% confluency) at the time of treatment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[15]
-
Compound Preparation: Prepare a stock solution of this compound bromide in a suitable solvent like DMSO. From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Vehicle Control: Prepare a vehicle control containing the highest concentration of the solvent (e.g., DMSO) used in the treatment groups.[15]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 16, 24, or 48 hours) to allow for the induction of cell cycle arrest.[5][13]
Protocol 2: Cell Preparation and Fixation
-
Cell Harvesting:
-
Adherent Cells: Aspirate the medium (collecting it, as it may contain detached apoptotic cells). Wash the cells once with phosphate-buffered saline (PBS). Add trypsin-EDTA to detach the cells. Once detached, add the collected medium back to neutralize the trypsin.[7]
-
Suspension Cells: Directly collect the cells from the culture vessel.
-
-
Centrifugation: Transfer the cell suspension to a conical tube and centrifuge at 300-500 x g for 5 minutes to pellet the cells.[7]
-
Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Fixation: Resuspend the cell pellet in approximately 200 µL of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. This step is crucial for permeabilizing the cells and preserving DNA integrity.[16]
-
Storage: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks if necessary.[7]
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Washing: Centrifuge the fixed cells (500 x g for 5 minutes) to remove the ethanol. Discard the supernatant and wash the cell pellet once with 2-3 mL of PBS.[7]
-
RNase A Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A (final concentration of ~100 µg/mL). Incubate at 37°C for 30 minutes. This step is essential to degrade RNA and ensure that propidium iodide only stains DNA.[8]
-
Propidium Iodide (PI) Staining: Add 500 µL of a PI staining solution (final concentration of ~50 µg/mL in PBS) to the cell suspension. The final volume will be 1 mL.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.[7]
-
Flow Cytometer Setup:
-
Set up the flow cytometer to excite with a 488 nm laser and collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red, PerCP-Cy5.5, or a detector around 617 nm).[7]
-
Use a linear scale for the PI fluorescence channel.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a pulse-width or pulse-area parameter against the fluorescence channel to gate on single cells and exclude doublets or aggregates.
-
-
Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.[15]
-
Data Analysis: Use appropriate cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram. The software will de-convolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. An increase in the percentage of cells in a specific phase compared to the vehicle control indicates cell cycle arrest at that stage. A significant population to the left of the G0/G1 peak (Sub-G1) is indicative of apoptotic cells with fragmented DNA.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Emerging Effects of this compound Bromide (YM155) on MOLT-4 Cell Line Apoptosis Induction and Expression of Critical Genes Involved in Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. YM155 Inhibits Topoisomerase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting survivin with YM155 (this compound Bromide): a novel therapeutic strategy for paediatric acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Colony Formation Assay for Assessing Long-Term Effects of YM155
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155, also known as sepantronium bromide, is a potent small-molecule suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy and poor prognosis.[3][4] While initially identified as a direct survivin suppressant, the mechanism of action of YM155 is now understood to be more complex, involving the generation of reactive oxygen species (ROS) and subsequent DNA damage, which in turn leads to the downregulation of survivin expression.[5][6] This cascade of events ultimately induces apoptosis and cell cycle arrest in cancer cells.[3][7]
The colony formation assay, or clonogenic assay, is a fundamental in vitro method for evaluating the long-term effects of cytotoxic agents on the reproductive integrity of single cells.[8] Unlike short-term viability assays that measure immediate metabolic activity, the colony formation assay assesses the ability of a single cell to undergo multiple rounds of division to form a colony, typically defined as a cluster of at least 50 cells. This provides a more accurate and clinically relevant measure of a drug's long-term therapeutic efficacy. These application notes provide a detailed protocol for utilizing the colony formation assay to assess the long-term cytotoxic and anti-proliferative effects of YM155 on cancer cells.
Data Presentation
The following tables summarize the inhibitory effects of YM155 on colony formation in various cancer cell lines as reported in the scientific literature.
Table 1: IC50 Values of YM155 in Colony Formation Assays
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CHLA-255 | Neuroblastoma | 8 | [1] |
| NGP | Neuroblastoma | 9 | [1] |
| SH-SY5Y | Neuroblastoma | 8-212 (range) | [1] |
| LAN-5 | Neuroblastoma | 8-212 (range) | [1] |
| SK-N-AS | Neuroblastoma | 8-212 (range) | [1] |
| IMR-32 | Neuroblastoma | 8-212 (range) | [1] |
| DU145 | Prostate Cancer | Not explicitly stated, but significant inhibition at 5 and 10 nM | [9] |
| PC3 | Prostate Cancer | Not explicitly stated, but significant inhibition at 5 and 10 nM | [9] |
| UKF-NB-3 | Neuroblastoma | 0.49 | [10] |
| LAN-6 | Neuroblastoma | 248 | [10] |
| NB-S-124 | Neuroblastoma | 77 | [10] |
| SK-N-SH | Neuroblastoma | 75 | [10] |
Table 2: Summary of YM155 Effects on Colony Formation
| Cell Line | Cancer Type | YM155 Concentration | Observed Effect on Colony Formation | Reference |
| Neuroblastoma Cell Lines | Neuroblastoma | Dose-dependent | Impaired clonogenic capacity | [1] |
| DU145 | Prostate Cancer | 5 nM, 10 nM | Significant reduction in colony number | [9] |
| PC3 | Prostate Cancer | 5 nM, 10 nM | Significant reduction in colony number | [9] |
Experimental Protocols
Protocol 1: Long-Term Colony Formation Assay
This protocol details the steps for assessing the long-term effects of YM155 on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
YM155 (this compound Bromide)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Methanol (B129727) (for fixation)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Colony counter or imaging software
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed a low density of cells (e.g., 200-1000 cells/well for a 6-well plate) into the tissue culture plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in the incubator.
-
-
YM155 Treatment:
-
Prepare a series of YM155 dilutions in complete culture medium at the desired concentrations. A vehicle control (e.g., DMSO) should be included at the same final concentration as in the highest YM155 treatment.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of YM155 or the vehicle control.
-
For a continuous exposure protocol , incubate the cells with the drug-containing medium for the entire duration of the experiment (typically 10-14 days), refreshing the medium every 2-3 days.
-
For a short-term exposure protocol , treat the cells for a defined period (e.g., 24-72 hours), then wash the cells with PBS and replace the drug-containing medium with fresh, drug-free medium. Continue incubation for the remainder of the 10-14 day period.
-
-
Incubation and Colony Formation:
-
Incubate the plates for 10-14 days, or until the colonies in the control wells are visible to the naked eye and consist of at least 50 cells.
-
-
Fixation and Staining:
-
Carefully aspirate the medium from the wells.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol to each well and incubating for 10-15 minutes at room temperature.
-
Aspirate the methanol and allow the plates to air dry completely.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies (a colony is defined as a cluster of ≥50 cells) in each well using a colony counter or by capturing images and analyzing them with software like ImageJ.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
-
Plot the Surviving Fraction as a function of YM155 concentration to generate a dose-response curve.
-
Mandatory Visualization
Caption: Experimental workflow for the colony formation assay.
Caption: Simplified signaling pathway of YM155.
References
- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Silencing of survivin by YM155 induces apoptosis and growth arrest in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term colony formation assay [bio-protocol.org]
- 5. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Tumorigenic Assay: Colony Forming Assay for Cancer Stem Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Imaging of Tumor Response to Sepantronium Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepantronium bromide (also known as YM155) is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] Survivin is overexpressed in a wide range of human cancers and its presence is often correlated with a more aggressive tumor phenotype, resistance to conventional therapies, and poor patient prognosis.[2] this compound was initially identified for its ability to inhibit the survivin gene promoter, leading to decreased survivin expression, induction of apoptosis, and potent anti-tumor activity in various preclinical models.[1]
Recent research has elucidated a more complex mechanism of action, revealing that this compound also induces the generation of mitochondrial reactive oxygen species (ROS).[1][3] This ROS production is now considered a primary mode of action, with the suppression of survivin and observed DNA damage being significant secondary effects.[3] The ROS-mediated effects are linked to the regulation of survivin expression through a ROS/AKT/FoxO signaling axis.[1][3] Furthermore, this compound has been shown to downregulate other key anti-apoptotic and oncoproteins, including Mcl-1 and c-Myc, contributing to its pleiotropic anti-cancer effects.[4][5]
In vivo imaging plays a crucial role in the preclinical evaluation of this compound, allowing for non-invasive, longitudinal monitoring of tumor growth and therapeutic response. Positron Emission Tomography (PET) using the radiolabeled form of the drug, [11C]YM155, enables the direct visualization of drug uptake by the tumor, which has been shown to correlate with treatment sensitivity.[6] Additionally, bioluminescence imaging (BLI) is a powerful tool for tracking the viability and burden of luciferase-expressing tumors in response to treatment.[7][8]
These application notes provide detailed protocols for utilizing in vivo imaging to assess tumor response to this compound treatment, supported by methodologies for essential ex vivo analyses to confirm the mechanism of action.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (YM155) in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |
| Prostate Cancer | |||
| PC-3 | Prostate Carcinoma | 2.3 - 3.3 | |
| DU145 | Prostate Carcinoma | 8.3 - 11 | |
| PPC-1 | Prostate Carcinoma | 2.3 | |
| TSU-Pr1 | Prostate Carcinoma | 11 | |
| 22Rv1 | Prostate Carcinoma | 11 | |
| Ovarian Cancer | |||
| A2780 | Ovarian Carcinoma | 3.73 | |
| A2780/Taxol | Taxol-Resistant Ovarian Carcinoma | 321.31 | |
| Melanoma | |||
| SK-MEL-5 | Melanoma | 11 | |
| A375 | Melanoma | 11 | |
| Neuroblastoma | |||
| CHLA-255 | Neuroblastoma | 8 | |
| NGP | Neuroblastoma | 9 | |
| SH-SY5Y | Neuroblastoma | 212 | |
| Multiple Myeloma | |||
| U266 | Myeloma | 1.9 | |
| KMS11 | Myeloma | 2.6 | |
| KMS12 | Myeloma | 6.7 |
Table 2: In Vivo Efficacy of this compound (YM155) in Xenograft Models
| Cancer Type | Cell Line | Mouse Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Citation(s) |
| Prostate Cancer | PC-3 | Nude Mice | 3 mg/kg/day, s.c. infusion | Complete tumor growth inhibition | [1] |
| Prostate Cancer | PC-3 | Nude Mice | 10 mg/kg/day, s.c. infusion | Complete tumor growth inhibition | [1] |
| Prostate Cancer | PC-3 (orthotopic) | Nude Mice | 5 mg/kg/day, s.c. infusion | 80% TGI | [1] |
| Lung Cancer | H460 | Nude Mice | Combination with γ-radiation | Potent antitumor activity | [1] |
| Lung Cancer | Calu6 | Nude Mice | Combination with γ-radiation | Potent antitumor activity | [1] |
Signaling Pathways and Experimental Workflows
Caption: this compound's multi-faceted mechanism of action.
Caption: Workflow for assessing this compound's in vivo efficacy.
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Tumor Xenograft Model
-
Cell Culture: Culture the chosen human cancer cell line (e.g., PC-3 for prostate, A2780 for ovarian) in its recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator. For bioluminescence imaging, use a cell line stably expressing firefly luciferase.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Cell Viability and Count: Determine cell viability using a trypan blue exclusion assay. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL. Keep cells on ice until injection.
-
Animal Model: Use 6-8 week old female athymic nude mice (or other appropriate immunocompromised strain). Allow mice to acclimatize for at least one week before the procedure.
-
Tumor Cell Inoculation: Anesthetize the mouse using isoflurane (B1672236). Swab the injection site on the flank with an alcohol pad. Inject 100-200 µL of the cell suspension (typically 1-10 million cells) subcutaneously into the right flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor development. Once tumors are palpable, measure the length (L) and width (W) with digital calipers. Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Study Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Administration via Osmotic Minipump
-
Drug Preparation: Prepare the this compound solution in a suitable vehicle, such as sterile saline or 5% dextrose, at the required concentration for the desired dose (e.g., 1-10 mg/kg/day).
-
Pump Loading: Following the manufacturer's instructions (e.g., ALZET Osmotic Pumps), load the osmotic minipumps with the this compound solution under sterile conditions.
-
Surgical Implantation:
-
Anesthetize the tumor-bearing mouse.
-
Shave and sterilize a small area on the back, between the scapulae.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a small subcutaneous pocket.
-
Insert the loaded osmotic minipump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care: Monitor the mice for recovery from anesthesia and provide post-operative analgesics as per approved institutional animal care and use committee (IACUC) protocols. The pump will deliver the drug at a constant rate for its specified duration (e.g., 7, 14, or 28 days).
Protocol 3: In Vivo Bioluminescence Imaging (BLI)
-
Animal Preparation: Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Substrate Injection: Administer an intraperitoneal (IP) injection of D-luciferin (e.g., 150 mg/kg body weight, prepared in sterile PBS).[8]
-
Imaging: Approximately 10-15 minutes post-luciferin injection, place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).[7][8]
-
Image Acquisition: Acquire bioluminescent images. Exposure times may vary from 1 second to 1 minute depending on the signal intensity. Capture both a photographic image and the luminescent overlay.
-
Data Analysis:
-
Define a region of interest (ROI) around the tumor area.
-
Quantify the light emission from the ROI in units of photons per second (p/s) or average radiance (p/s/cm²/sr).
-
Monitor the change in bioluminescent signal over time for both treatment and control groups to assess tumor response.
-
Protocol 4: In Vivo PET/CT Imaging with [11C]YM155
-
Radiotracer: [11C]YM155 is synthesized via methods such as O-methylation of an ethanolamine-alkolate precursor with [11C]methyl triflate.[6] Due to the short half-life of Carbon-11 (approx. 20.4 minutes), synthesis and imaging must be performed in rapid succession.
-
Animal Preparation: Fast the mice for 4-6 hours prior to imaging to reduce background signal. Anesthetize the mice with isoflurane.
-
Radiotracer Administration: Inject approximately 3.7-7.4 MBq (100-200 µCi) of [11C]YM155 intravenously via the tail vein.
-
Uptake Period: The highest tumor uptake is typically observed at early time points, starting from 10 minutes post-injection.[6]
-
Image Acquisition:
-
Position the anesthetized mouse in a small-animal PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Initiate a dynamic PET scan starting at the time of injection for 40-60 minutes, or a static scan starting at a specific time post-injection (e.g., 30-40 minutes post-injection).
-
-
Data Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT scans to anatomically locate radiotracer uptake.
-
Draw ROIs over the tumor, muscle, and blood pool (e.g., heart).
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for the tumor.[6]
-
Determine tumor-to-muscle and tumor-to-blood uptake ratios to assess the specificity of tumor uptake.[6]
-
Protocol 5: Western Blot for Survivin Expression
-
Tumor Lysis: At the study endpoint, excise tumors and snap-freeze them in liquid nitrogen. Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for survivin (e.g., rabbit polyclonal anti-survivin). Also, probe a separate membrane or the same membrane after stripping for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the survivin signal to the loading control to determine the relative expression levels between treatment and control groups.
Protocol 6: TUNEL Assay for Apoptosis Detection in Tumor Tissue
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to deionized water.
-
Permeabilization: Incubate slides with Proteinase K solution (20 µg/mL) for 15-30 minutes at room temperature to permeabilize the tissue.
-
TUNEL Reaction: Perform the TUNEL assay using a commercial kit (e.g., from R&D Systems, Abcam, or Cell Signaling Technology) following the manufacturer's instructions. Briefly:
-
Incubate the slides with Equilibration Buffer.
-
Incubate with the TdT reaction mix, which contains Terminal deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP), in a humidified chamber at 37°C for 60 minutes.
-
Stop the reaction by washing the slides.
-
-
Detection:
-
If a fluorescently labeled dUTP was used, proceed to counterstaining.
-
If a hapten-labeled dUTP (e.g., BrdU) was used, incubate with an anti-hapten antibody conjugated to a fluorescent dye or an enzyme (like HRP for colorimetric detection with DAB).
-
-
Counterstaining: Counterstain the nuclei with DAPI or Hoechst (for fluorescence) or Hematoxylin (for colorimetric).
-
Imaging: Mount the slides with an appropriate mounting medium. Image the sections using a fluorescence or bright-field microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several high-power fields. Express the result as an apoptotic index (percentage of TUNEL-positive cells).
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of this compound bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer [mdpi.com]
- 6. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmonizing TUNEL with multiplexed iterative immunofluorescence enriches spatial contextualization of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Sepantronium bromide instability in PBS buffer
This technical support center is designed for researchers, scientists, and drug development professionals working with Sepantronium Bromide (YM155). It addresses common challenges related to its stability, particularly in Phosphate-Buffered Saline (PBS), and provides troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound Bromide and what is its primary mechanism of action?
This compound Bromide, also known as YM155, is a potent small-molecule suppressant of survivin, a protein that is overexpressed in many cancers and is associated with resistance to therapy.[1] Initially identified for its ability to inhibit the survivin gene promoter, YM155's mode of action is now understood to be multi-faceted.[2] It downregulates survivin at both the mRNA and protein levels, leading to the induction of apoptosis (programmed cell death) in cancer cells.[3] More recent studies have revealed that this compound Bromide also generates reactive oxygen species (ROS) in mitochondria and causes DNA damage, which contribute to its cytotoxic effects.[4][5]
Q2: I'm observing instability and precipitation of this compound Bromide in PBS. Why is this happening and how can I avoid it?
This compound Bromide is known to be chemically unstable, particularly in alkaline conditions (pH > 8.5) and in the presence of certain buffers, with PBS significantly accelerating its degradation.[6][7] This instability can lead to a loss of antineoplastic efficacy and the formation of precipitates.[6] A visible color change in the solution can be an indicator of chemical degradation.[6]
To overcome this, it is strongly recommended to avoid using PBS as a solvent or diluent for this compound Bromide.[6] For clinical applications, it has been formulated in a lactic acid-based buffer at pH 3.6 to maintain stability.[2][6] For laboratory experiments, preparing fresh stock solutions in anhydrous DMSO and making final dilutions in cell culture medium just before use is the best practice.
Q3: What are the recommended solvents and storage conditions for this compound Bromide?
This compound Bromide is soluble in DMSO.[1][8][9] For long-term storage, the powder form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.[1] It is also important to note that this compound Bromide is light-sensitive, so all solutions should be protected from light.[6]
Q4: What are the typical effective concentrations of this compound Bromide in in vitro assays?
The effective concentration of this compound Bromide is highly dependent on the cell line. IC50 values have been reported to range from the low nanomolar to the micromolar range.[10] For many cancer cell lines, the IC50 values are in the nanomolar range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - this compound Bromide instability in the buffer (especially PBS).- Exceeding the aqueous solubility limit. | - Avoid PBS. - Prepare fresh dilutions directly into cell culture medium immediately before use.- Ensure the final DMSO concentration is compatible with your cells and does not exceed recommended limits. |
| Inconsistent or non-reproducible results in cell-based assays | - Degradation of this compound Bromide stock solution.- Inconsistent final concentration due to precipitation.- Light-induced degradation.- Variation in cell health or passage number. | - Prepare fresh stock solutions regularly and store them properly in aliquots, protected from light.- Ensure complete dissolution of the compound when making dilutions.- Standardize cell culture conditions, including seeding density and passage number. |
| No significant effect on survivin expression | - Suboptimal concentration or incubation time.- Inefficient protein extraction.- Issues with Western blot antibodies. | - Perform a dose-response and time-course experiment to determine optimal conditions.- Use a lysis buffer containing protease and phosphatase inhibitors.- Use a validated primary antibody for survivin and optimize its concentration. |
Data Presentation
Table 1: Solubility of this compound Bromide in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [9] |
| PBS (pH 7.2) | ~10 mg/mL (but unstable) | [9] |
| DMF | ~3 mg/mL | [9] |
| Ethanol | ~1 mg/mL | [9] |
Note: Solubility can vary between batches. It is always recommended to perform a small-scale solubility test.
Table 2: Reported IC50 Values of this compound Bromide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa-SURP-luc | Cervical Cancer | 0.54 | [1] |
| PC-3 | Prostate Cancer | Not specified, but effective | [1] |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [11] |
| DU145 | Prostate Cancer | Dose-dependent reduction in viability | [12] |
| SCC9 | Oral Squamous Cell Carcinoma | Dose- and time-dependent inhibition | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
Materials:
-
This compound Bromide powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Under reduced light conditions, weigh the desired amount of this compound Bromide powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to mix. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat.[6]
-
Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in light-protected tubes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium
-
This compound Bromide stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound Bromide in complete cell culture medium from the DMSO stock. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound Bromide or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Troubleshooting workflow for this compound Bromide instability.
Caption: Simplified signaling pathways affected by this compound Bromide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The chemical instability of the survivin inhibitor – this compound bromide (YM155) studied by Stimulated Raman, NMR and UV-Vis spectroscopies [open.icm.edu.pl]
- 8. medkoo.com [medkoo.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer [mdpi.com]
Strategies to address the short half-life of YM155 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the survivin inhibitor, YM155. The following information addresses the common challenge of YM155's short half-life in vivo and offers strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance of YM155 in our animal models, leading to suboptimal therapeutic efficacy. Why does YM155 have a short half-life?
A1: YM155 is a small molecule that exhibits time-dependent antitumor activity.[1] Preclinical pharmacokinetic evaluations have demonstrated a brief elimination half-life in mice, characterized by rapid distribution to tissues.[2] This rapid clearance necessitates strategies to maintain therapeutic concentrations at the tumor site.
Q2: What is the most direct method to counteract the short half-life of YM155 in vivo?
A2: Continuous intravenous infusion (CIVI) is the most established method to maintain stable plasma concentrations of YM155.[3] This approach has been successfully used in both preclinical animal models and human clinical trials.[2][4][5] For preclinical studies, surgically implanted micro-osmotic pumps are the preferred method for continuous delivery.[3]
Q3: Our lab is not equipped for continuous infusion studies in our animal models. Are there alternative formulation strategies to extend the half-life of YM155?
A3: Yes, several formulation strategies can extend the in vivo half-life of YM155. The most well-documented approach is encapsulation in liposomes. Specifically, polyethylene (B3416737) glycol-coated (PEGylated) liposomes have been shown to significantly prolong the circulation time of YM155, leading to increased accumulation in tumors.[1] Other nanoformulations, such as nanobubbles, are also being explored to improve the delivery and stability of YM155.[6]
Q4: We are considering a liposomal formulation of YM155. What are the expected pharmacokinetic changes compared to the free drug?
Q5: Are there any potential toxicity concerns with liposomal YM155 formulations?
A5: One study noted an unexpectedly high accumulation of liposomal YM155 in the kidneys of mice.[1] This is an important consideration for potential renal toxicity, and appropriate monitoring should be included in your experimental design.
Q6: What is the mechanism of action of YM155?
A6: YM155 is primarily known as a small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[3][9] It works by inhibiting the transcription of the BIRC5 gene, which encodes survivin.[3] This leads to decreased survivin levels, resulting in cell cycle arrest and apoptosis.[3][10] Some studies also suggest that YM155 may have other mechanisms of action, including the induction of DNA damage and inhibition of topoisomerase function.[11][12][13]
Troubleshooting Guides
Issue: Suboptimal tumor growth inhibition in our xenograft model despite using a validated YM155 dose.
Possible Cause: The short in vivo half-life of YM155 may lead to plasma concentrations falling below the therapeutic threshold between doses.
Troubleshooting Steps:
-
Review Dosing Schedule: Preclinical studies have shown that continuous infusion of YM155 is more effective than intermittent bolus injections.[2]
-
Implement Continuous Infusion: If feasible, switch to a continuous infusion schedule using micro-osmotic pumps.
-
Consider a Formulation Strategy: If continuous infusion is not an option, explore the use of a half-life extension technology, such as a liposomal formulation.
Issue: Difficulty in preparing a stable and effective liposomal formulation of YM155.
Possible Cause: The physicochemical properties of YM155 and the liposome (B1194612) composition can affect encapsulation efficiency and stability.
Troubleshooting Steps:
-
Optimize Liposome Composition: The use of PEGylated phospholipids (B1166683) is crucial for creating sterically stabilized liposomes with prolonged circulation times.[14]
-
Characterize the Formulation: After preparation, thoroughly characterize the liposomes for size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
-
Consult Relevant Literature: Refer to detailed protocols for the preparation of liposomal drug formulations. While a specific protocol for YM155 is not detailed in the search results, general methods for encapsulating small molecules are widely available.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of YM155 in Human Clinical Trials (Continuous Infusion)
| Dose Level (mg/m²/d) | Mean Steady-State Concentration (ng/mL) | Mean Clearance (L/h) | Mean Volume of Distribution (L) | Mean Terminal Elimination Half-Life (hours) |
| 4.8 (MTD) | 7.7 | 47.7 | 1,763 | 26 |
Data from a Phase I study of YM155 administered by 168-hour continuous intravenous infusion.[2][4][15]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of YM155 Using Continuous Infusion with Micro-Osmotic Pumps
Objective: To assess the antitumor efficacy of YM155 administered by continuous infusion in a xenograft mouse model.
Materials:
-
YM155 (Sepantronium Bromide)
-
Vehicle (e.g., sterile saline)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells for implantation
-
Micro-osmotic pumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthetics (e.g., isoflurane)
-
Calipers for tumor measurement
Methodology:
-
Xenograft Tumor Establishment:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Monitor tumor growth every 2-3 days by measuring tumor dimensions with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
-
YM155 and Pump Preparation:
-
Dissolve YM155 in the appropriate vehicle to the desired concentration based on the pump's flow rate and the target dose.[3]
-
Fill the micro-osmotic pumps with the YM155 solution or vehicle according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for at least 4-6 hours.[3]
-
-
Surgical Implantation of Micro-Osmotic Pumps:
-
Anesthetize the mouse.
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the primed micro-osmotic pump into the pocket.
-
Close the incision with wound clips or sutures.[3]
-
-
Monitoring and Data Collection:
-
Monitor the health of the animals daily.
-
Measure tumor volume every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[3]
-
Protocol 2: In Vitro Plasma Stability Assay of YM155
Objective: To determine the stability of YM155 in plasma from different species.
Materials:
-
YM155
-
Plasma (from relevant species, e.g., mouse, rat, human)
-
Internal standard
-
LC-MS/MS system
Methodology:
-
Incubation:
-
Incubate YM155 at a final concentration of 1 µM with plasma at 37°C.
-
Take samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[16]
-
-
Reaction Termination:
-
At each time point, terminate the reaction by adding cold methanol containing an internal standard.[16]
-
-
Sample Processing:
-
Centrifuge the samples to precipitate plasma proteins.
-
Collect the supernatant for analysis.[17]
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of YM155 in the supernatant using a validated LC-MS/MS method.[16]
-
-
Data Analysis:
-
Calculate the percentage of YM155 remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining against time and calculating the slope of the linear regression.[16]
-
Visualizations
Caption: Proposed signaling pathway of YM155.
Caption: Experimental workflow for in vivo continuous infusion of YM155.
Caption: Strategies to address the short half-life of YM155.
References
- 1. Antitumor efficacy and biodistribution of liposomal this compound bromide (YM155), a novel small-molecule survivin suppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of the survivin suppressant YM155 in patients with refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. YM155 inhibits topoisomerase function [pubmed.ncbi.nlm.nih.gov]
- 14. Sterically stabilized liposomes: improvements in pharmacokinetics and antitumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of acquired resistance to Sepantronium bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to Sepantronium bromide (YM155).
Frequently Asked Questions (FAQs)
Q1: What are the primary established mechanisms of acquired resistance to this compound bromide (YM155)?
A1: Acquired resistance to YM155 is multifactorial, with several key mechanisms identified in preclinical models. These include:
-
Altered Drug Transport: The most frequently cited mechanism involves changes in the expression of membrane transporters. This includes the upregulation of the efflux pump ABCB1 (also known as P-glycoprotein or MDR1) and the downregulation of the solute carrier protein SLC35F2, which is responsible for the cellular uptake of YM155.[1][2][3][4] Another efflux pump, ABCC1, has also been implicated in conferring resistance.[5]
-
On-Target Resistance: Some resistant cell lines exhibit "on-target" resistance, meaning they become less sensitive to the depletion of survivin (BIRC5), the primary target of YM155.[1] However, this is not a universal mechanism across all resistant models.
-
Enhanced DNA Damage Response and Antioxidant Capacity: YM155 is known to induce DNA damage and reactive oxygen species (ROS).[6][7] Resistant cells can adapt by upregulating their antioxidant defenses, such as increasing glutathione (B108866) (GSH) levels, to tolerate the oxidative stress.[8][9]
-
Alterations in Signaling Pathways: A crosstalk between the NRF2 and FoxO transcription factor pathways has been identified as a contributor to YM155 resistance in triple-negative breast cancer cells.[6]
-
Regulation of SLC35F2 Stability: The deubiquitinating enzyme USP32 can promote the degradation of SLC35F2, leading to reduced YM155 uptake and subsequent resistance.[10][11]
Q2: Is the TP53 mutation status a reliable predictor of YM155 resistance?
A2: The role of p53 in YM155 sensitivity is context-dependent. While some studies have shown that p53 depletion can lead to decreased sensitivity to YM155, the TP53 mutation status alone is not a reliable predictor of resistance across different cancer types.[1][5] For instance, some p53-null cell lines remain highly sensitive to YM155.[5]
Q3: My YM155-resistant cell line still shows survivin downregulation upon treatment. What could be the reason?
A3: This phenomenon indicates that the resistance mechanism in your cell line is likely independent of the on-target effect of survivin suppression. In such cases, resistance may be driven by factors that act downstream of survivin or by mechanisms that prevent the drug from reaching its intracellular target in sufficient concentrations. For example, increased drug efflux by ABCB1 can lower the intracellular concentration of YM155 to levels that are insufficient to induce cell death, even if some survivin downregulation is observed.[5] Additionally, some breast cancer cell lines adapted to chronic YM155 exposure continue to downregulate survivin but have developed adaptive responses to persistent DNA damage, rendering them resistant.[8]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for YM155 in our experiments.
-
Possible Cause 1: Cell Line Heterogeneity and Passage Number.
-
Troubleshooting Step: Ensure you are using a low passage number for your cell line. Cell line characteristics can change over time in culture. Perform cell line authentication to confirm its identity.
-
-
Possible Cause 2: YM155 Degradation.
-
Troubleshooting Step: Prepare fresh stock solutions of YM155 in DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the compound from light.
-
-
Possible Cause 3: Inconsistent Seeding Density.
-
Troubleshooting Step: Variations in cell seeding density can lead to differences in cell confluence and drug response. Optimize and strictly adhere to a consistent seeding density for all experiments.
-
-
Possible Cause 4: Assay-Specific Interference.
-
Troubleshooting Step: YM155 can affect mitochondrial function. If you are using a viability assay that relies on mitochondrial activity (e.g., MTT), consider using a mechanistically distinct assay (e.g., CellTiter-Glo, crystal violet staining) to confirm your findings.[12]
-
Problem 2: No significant decrease in survivin levels observed by Western blot after YM155 treatment.
-
Possible Cause 1: Suboptimal Treatment Time or Concentration.
-
Troubleshooting Step: The kinetics of survivin downregulation can vary between cell lines. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) and a dose-response experiment to determine the optimal conditions for observing maximum survivin suppression in your specific cell line.[13]
-
-
Possible Cause 2: Inefficient Protein Lysis or Antibody Issues.
-
Troubleshooting Step: Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis. Use a validated antibody specific for survivin and titrate it to find the optimal concentration for your Western blot.
-
-
Possible Cause 3: Cell Line Resistance.
-
Troubleshooting Step: Your cell line may have intrinsic or acquired resistance to YM155, preventing effective survivin downregulation. Consider investigating the resistance mechanisms outlined in the FAQs.
-
Problem 3: My newly generated YM155-resistant cell line shows a very high level of resistance.
-
Troubleshooting Step 1: Confirm the Resistance Phenotype.
-
Action: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to accurately determine the IC50 value of YM155 in your resistant cell line compared to the parental, sensitive cell line. A significant rightward shift in the dose-response curve confirms resistance.[14]
-
-
Troubleshooting Step 2: Investigate Common Resistance Mechanisms.
-
Action:
-
Assess Drug Transporters: Use Western blotting or qRT-PCR to measure the expression levels of ABCB1 (increased expression) and SLC35F2 (decreased expression) in both parental and resistant cell lines.[14]
-
Evaluate On-Target Resistance: Use siRNA to deplete survivin in both parental and resistant cells. If the resistant cells are less sensitive to survivin knockdown, it suggests on-target resistance.[1]
-
-
-
Troubleshooting Step 3: Consider Combination Therapies to Overcome Resistance.
-
Action: If ABCB1 is overexpressed, co-treat the resistant cells with an ABCB1 inhibitor like verapamil (B1683045) or zosuquidar (B1662489) along with YM155 to see if sensitivity is restored.[5][14] If resistance is linked to an enhanced antioxidant response, consider co-treatment with a glutathione inhibitor like buthionine sulfoximine (B86345) (BSO).[8][9]
-
Data Presentation
Table 1: IC50 Values of this compound Bromide (YM155) in Sensitive and Resistant Neuroblastoma Cell Lines.
| Cell Line | Description | YM155 IC50 (nM) | Reference |
| UKF-NB-3 | Parental, MYCN-amplified | ~20 | [1] |
| UKF-NB-3rYM15520nM | YM155-adapted sublines (average of 10) | >20 | [1] |
| SH-SY5Y | Neuroblastoma cell line | 8 - 212 | [15] |
| IMR-5 | Parental | 21,549 | [16] |
| IMR-5rDOCE20 | Docetaxel-resistant | 21,549 | [16] |
| UKF-NB-3rGEMCI10 | Gemcitabine-resistant | 0.40 | [16] |
Table 2: Effect of ABCB1 Inhibitors on YM155 IC50 in Neuroblastoma Cell Lines.
| Cell Line | ABCB1 Status | YM155 IC50 (nM) | YM155 + Verapamil (5 µM) IC50 (nM) | Fold Sensitization | Reference |
| SK-N-AS | Low | 3.55 | 1.01 | 3.5 | [5] |
| NLF | Low | 0.93 | 0.45 | 2.1 | [5] |
| IMR-32 | High | >10,000 | 1.08 | >9259 | [5] |
| NGP | High | 104 | 0.54 | 192.6 | [5] |
Experimental Protocols
Protocol 1: Generation of YM155-Resistant Cell Lines
This protocol is adapted from methodologies used to establish YM155-resistant neuroblastoma cell lines.[1]
-
Initial Culture: Begin with a low passage number of the parental cancer cell line.
-
Stepwise Dose Escalation:
-
Culture the cells in their standard growth medium containing YM155 at a concentration equal to the IC50 value.
-
Initially, cell growth will be significantly inhibited. Maintain the culture by replacing the medium with fresh YM155-containing medium every 3-4 days.
-
Once the cells resume proliferation and reach approximately 80% confluency, subculture them.
-
Gradually increase the concentration of YM155 in a stepwise manner (e.g., 1.5x to 2x increments) as the cells adapt and their growth rate recovers.
-
-
Maintenance of Resistant Population:
-
Continue this process for several months until the cells can proliferate steadily in a high concentration of YM155 (e.g., 20 nM for UKF-NB-3 cells).[1]
-
The resulting cell population is considered YM155-resistant.
-
-
Verification and Characterization:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Characterize the resistant cells for known resistance mechanisms (e.g., expression of ABCB1 and SLC35F2).
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare a serial dilution of YM155 in the appropriate culture medium.
-
Remove the old medium from the wells and add 100 µL of the YM155 dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 or 120 hours) under standard cell culture conditions.[1][5]
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
Visualizations
Caption: YM155 transport and resistance mechanism.
References
- 1. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Sepatronium Bromide (YM-155) on DNA Double-Strand Breaks Repair in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptation to chronic exposure to this compound bromide (YM155), a prototypical survivin suppressant is due to persistent DNA damage-response in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Navigating YM155 in the Lab: A Technical Support Guide
Welcome to the technical support center for YM155 (Sepantronium Bromide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the off-target effects of YM155 in cell culture experiments. Our aim is to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of YM155?
YM155 was initially identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family, by inhibiting its gene promoter's transcriptional activity.[1] However, more recent studies indicate that its primary mode of action is the generation of reactive oxygen species (ROS).[2][3] This ROS production leads to secondary effects, including DNA damage and the subsequent suppression of survivin.[2][3] YM155 has also been reported to exhibit off-target effects such as inhibiting topoisomerase IIα activity and acting as a DNA intercalating agent.[4][5][6]
Q2: Why are my experimental results with YM155 inconsistent?
Inconsistent results with YM155 can stem from several factors, including its complex mechanism of action and variability in experimental conditions. Key factors to consider are:
-
Cell Line Heterogeneity: Ensure you are using a low passage number for your cell line and confirm its identity through cell line authentication.
-
Inconsistent Seeding Density: Small variations in cell seeding density can lead to significant differences in cell confluence and drug response. It is crucial to optimize and maintain a consistent seeding density.
-
YM155 Degradation: YM155 can degrade with improper storage. Prepare fresh stock solutions in DMSO, create single-use aliquots, and store them at -20°C or -80°C, protected from light, to prevent repeated freeze-thaw cycles.
Q3: In which cancer cell lines has YM155 demonstrated activity?
YM155 has shown cytotoxic activity across a broad range of human cancer cell lines. The effective concentration of YM155 can vary significantly between cell lines, with reported IC50 values typically in the low nanomolar range. For instance, in neuroblastoma cell lines, IC50 values were found to range from 8 to 212 nM.[7] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
Problem 1: The IC50 value for YM155 is inconsistent or higher than published values.
Possible Causes & Troubleshooting Steps:
-
Cell Line Specificity: The potency of YM155 can differ significantly between cell lines, potentially due to varying expression levels of drug transporters or cellular capacity to manage oxidative stress. Always establish a baseline IC50 for each new cell line.[8]
-
Purity and Handling of YM155: Verify the purity of your YM155 stock. Improper storage and handling can cause degradation. It's recommended to prepare fresh dilutions for each experiment from a validated stock solution.[8]
-
Off-Target Effects: YM155 is known to induce DNA damage and generate ROS, which can affect cell viability assays differently depending on the cell type and assay conditions.[2][8] The observed cytotoxicity may not be solely due to survivin inhibition.
-
Assay-Specific Interference: The choice of cytotoxicity assay can influence the results. For example, assays that rely on mitochondrial function might be affected by YM155's impact on mitochondria.[8] To confirm your findings, consider using multiple, mechanistically distinct viability assays.[8]
Problem 2: Significant DNA damage is observed at YM155 concentrations that do not substantially reduce survivin levels.
Explanation & Recommendations:
This is a documented off-target effect of YM155.[4][8] The compound can induce DNA double-strand breaks independently of its effect on survivin expression.[4][8]
-
Acknowledge the Off-Target Effect: It is critical to recognize that YM155 functions as both a survivin inhibitor and a DNA-damaging agent for accurate data interpretation.[8]
-
Quantify DNA Damage: Utilize markers like γH2AX staining to quantify the extent of DNA damage at various YM155 concentrations and time points. This will help correlate DNA damage with your other experimental observations.[8]
-
Consider Survivin-Independent Cytotoxicity: The cytotoxic effects of YM155 in your model system may be primarily driven by DNA damage rather than survivin suppression.[8]
Problem 3: Western blot shows no significant decrease in survivin protein levels after YM155 treatment, despite observing a cytotoxic effect.
Possible Causes & Troubleshooting Steps:
-
Time-Dependent Effects: The kinetics of survivin suppression can vary. Conduct a time-course experiment to determine the optimal time point for assessing survivin levels post-treatment.[8]
-
Alternative Mechanisms of Action: Recent studies suggest that YM155 can also act as a Topoisomerase II inhibitor, which can contribute to cytotoxicity without directly impacting survivin protein levels.[4][8]
-
Confirm with a Positive Control: To validate your experimental system, include a positive control for survivin downregulation, such as siRNA targeting survivin, to ensure your antibody and detection methods are functioning correctly.[8]
Quantitative Data Summary
Table 1: IC50 Values of YM155 in Various Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (nM) |
| SH-SY5Y | Non-amplified | 8 |
| SK-N-AS | Non-amplified | 212 |
| CHLA-255 | Non-amplified | Not specified |
| NGP | Amplified | Not specified |
| LAN-5 | Amplified | Not specified |
| IMR-32 | Amplified | Not specified |
Data extracted from a study on neuroblastoma cell lines, where IC50 values ranged from 8 to 212 nM.[7]
Key Signaling Pathways & Workflows
Caption: YM155's multifaceted mechanism of action.
Caption: A workflow for troubleshooting YM155 experiments.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[8]
-
YM155 Treatment: Prepare serial dilutions of YM155 in culture medium. Remove the old medium and add 100 µL of the YM155 dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for the desired treatment period (e.g., 48-72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[9][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Western Blotting for Survivin Expression
-
Cell Lysis: After treating cells with YM155 for the desired time, wash the cells with cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against survivin overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.[8][9]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[8][9]
-
Normalization: Strip the membrane and re-probe with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[9]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Collection: Treat cells with YM155 for the desired duration. Collect both adherent and floating cells.[8]
-
Washing: Wash the cells with ice-cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[8]
Immunofluorescence for γH2AX (DNA Damage)
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and treat with YM155 for the desired time.[8]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.[8]
-
Blocking: Block with 1% BSA in PBST for 1 hour.[8]
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[8]
-
Counterstaining and Mounting: Wash, counterstain with DAPI, and mount the coverslips onto microscope slides for imaging.[8]
References
- 1. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. YM155, specific survivin inhibitor, can enhance artesunate-induced cytotoxicity in HCT116 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Sepantronium Bromide and Paclitaxel Combination Therapy
This technical support center is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of Sepantronium bromide (YM155) and paclitaxel (B517696). Here you will find troubleshooting guidance and frequently asked questions to support your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound bromide (YM155) and paclitaxel?
A1: this compound bromide (YM155) is primarily known as a small molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] By downregulating survivin, YM155 can induce apoptosis and inhibit cell proliferation in cancer cells.[2][3] Some studies suggest YM155 may also induce DNA damage.[4][5] Paclitaxel is a microtubule-targeting agent.[1] It binds to the beta-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability necessary for mitotic spindle formation.[6] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[6][7][8]
Q2: What is the rationale for combining this compound bromide and paclitaxel?
A2: The combination of this compound bromide and paclitaxel is based on a synergistic interaction that enhances anticancer activity. Microtubule-targeting agents like paclitaxel can induce the expression of survivin as a resistance mechanism.[1] By concurrently suppressing survivin with this compound bromide, cancer cells are sensitized to the cytotoxic effects of paclitaxel, leading to enhanced apoptosis.[1][9] This combination has shown synergistic antiproliferative and pro-apoptotic effects in preclinical models of various cancers, including triple-negative breast cancer.[1][9]
Q3: What are typical in vitro concentrations for this compound bromide and paclitaxel in combination studies?
A3: The optimal concentrations for both agents are cell-line dependent and should be determined empirically through dose-response studies. However, preclinical studies provide a general range. The half-maximal inhibitory concentration (IC50) for this compound bromide can range from low nanomolar to micromolar concentrations.[2][4] For paclitaxel, effective concentrations in vitro often fall within the nanomolar range (e.g., 1-100 nM).[10][11] When used in combination, lower concentrations of each drug may be sufficient to achieve a significant effect.
Q4: How should I prepare and store this compound bromide and paclitaxel?
A4: this compound bromide is typically dissolved in DMSO to create a stock solution. For short-term storage, it can be kept at 4°C, while long-term storage at -20°C in aliquots is recommended to prevent freeze-thaw cycles.[2] Paclitaxel is also commonly dissolved in DMSO. Both stock solutions should be protected from light. It is crucial to prepare fresh dilutions from the stock solution for each experiment to ensure drug stability and activity.[12]
Q5: Have there been clinical trials investigating this combination?
A5: Yes, a phase I/II clinical trial investigated the combination of this compound bromide (YM155) with paclitaxel and carboplatin (B1684641) in patients with advanced non-small-cell lung cancer (NSCLC).[13][14][15][16][17] The study concluded that the combination had a favorable safety profile but did not demonstrate a significant improvement in response rate in this specific patient population.[13][14][15][16][17]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound bromide and paclitaxel combination therapy.
Issue 1: High Variability in Cell Viability Assay (e.g., MTT Assay) Results
-
Possible Cause: Inconsistent cell culture conditions.
-
Solution: Ensure consistency in cell density at the time of seeding, passage number, and the growth phase of the cells across all experiments.[2]
-
-
Possible Cause: Drug degradation.
-
Possible Cause: Inaccurate timing or concentrations.
-
Possible Cause: Issues with the MTT assay itself.
-
Solution: Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. If using a plate shaker, ensure consistent mixing across all wells.[18]
-
Issue 2: No Significant Downregulation of Survivin Expression with this compound Bromide Treatment in Western Blot
-
Possible Cause: Insufficient treatment duration or concentration.
-
Solution: The downregulation of survivin is time and dose-dependent. Consider increasing the incubation time or the concentration of this compound bromide based on initial dose-response curves.[2]
-
-
Possible Cause: Poor antibody quality.
-
Solution: Verify the specificity and optimal dilution of your primary antibody for survivin.[2]
-
-
Possible Cause: Unequal protein loading.
-
Solution: Always normalize your results to a housekeeping protein like β-actin or GAPDH to ensure equal protein loading across lanes.[2]
-
-
Possible Cause: Cell line-specific kinetics.
-
Solution: The rate and extent of survivin downregulation can vary between cell lines.[2]
-
Issue 3: Lack of Synergistic Effect in Combination Therapy
-
Possible Cause: Suboptimal dosing and scheduling.
-
Solution: The timing and concentration of each drug are critical for achieving synergy.[12] Perform a matrix of concentrations for both this compound bromide and paclitaxel to identify the optimal synergistic ratio. The Chou-Talalay method can be used to calculate a Combination Index (CI), where a value less than 1 indicates synergy.[12]
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance mechanisms. For instance, overexpression of drug efflux pumps like ABCB1 (P-glycoprotein) can reduce the intracellular concentration of YM155.[12]
-
-
Possible Cause: Off-target effects.
-
Solution: Include appropriate controls, such as each drug administered alone at the same concentration used in the combination, to accurately assess the synergistic effect.[12]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Bromide (YM155) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T98G | Glioma | Varies | [7] |
| Multiple NB cell lines | Neuroblastoma | 8 - 212 | [4] |
| MRK-nu-1 | Triple-Negative Breast Cancer | Synergistic effects observed | [9] |
| MDA-MB-453 | Triple-Negative Breast Cancer | Synergistic effects observed | [9] |
| Panc-1 | Pancreatic Cancer | Apoptosis induced | [19] |
| PC-3 | Pancreatic Cancer | Apoptosis induced | [19] |
Table 2: Effects of Paclitaxel on Cell Cycle Distribution in Glioma Cell Lines
| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) | Reference |
| T98G | Control | 47.0 | 15.2 | 37.8 | [7] |
| T98G | Paclitaxel | 28.7 | Not specified | Increased | [7] |
Note: This table is illustrative and based on available data. Researchers should generate their own data for specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound bromide and paclitaxel, alone and in combination.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat cells with serial dilutions of this compound bromide and/or paclitaxel for 48-72 hours.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]
Protocol 2: Analysis of Apoptosis Markers by Western Blot
Objective: To detect changes in the expression of key apoptosis-related proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the drugs. Harvest the cells and lyse them in a suitable lysis buffer on ice for 30 minutes.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 15-30 µg) per lane onto an SDS-polyacrylamide gel.[11] After electrophoresis, transfer the separated proteins to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., survivin, cleaved caspase-3, cleaved PARP, Bcl-2) followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[11]
-
Analysis: Perform densitometry analysis and normalize the target protein bands to a loading control.[11]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of paclitaxel and this compound bromide on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting: Treat cells as required. Harvest both adherent and floating cells, and wash with cold PBS.[7]
-
Cell Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol (B145695) dropwise and incubate on ice for at least 30 minutes.[7]
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash with PBS. Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Visualizations
Caption: Signaling pathway of this compound bromide and paclitaxel combination therapy.
Caption: General experimental workflow for in vitro combination studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic antitumor activities of this compound bromide (YM155), a survivin suppressant, in combination with microtubule-targeting agents in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Portal [researchdiscovery.drexel.edu]
- 15. scholar.usuhs.edu [scholar.usuhs.edu]
- 16. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Small molecule inhibitor YM155-mediated activation of death receptor 5 is crucial for chemotherapy-induced apoptosis in pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Light sensitivity of Sepantronium bromide during experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity of Sepantronium bromide (YM155) and guidance on its proper handling during experiments to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Is this compound bromide (YM155) light-sensitive?
A1: Yes, this compound bromide is sensitive to light.[1][2] It is crucial to handle the compound and its solutions under reduced light conditions to prevent degradation.[1][2]
Q2: What are the signs of this compound bromide degradation due to light exposure?
A2: A degradation product of this compound bromide has been observed to absorb light at approximately 450 nm.[3] The appearance of a yellow tint in the solution may indicate degradation.
Q3: How should I store this compound bromide and its stock solutions?
A3: Store the solid compound and stock solutions in dark-colored, opaque vials or containers wrapped in aluminum foil to protect them from light.[1][4] For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[5]
Q4: Can I work with this compound bromide under normal laboratory lighting?
A4: It is strongly recommended to minimize exposure to ambient light.[4] All procedures, including weighing, dissolving, and diluting the compound, as well as treating cells, should be performed in a darkened room or under a fume hood with the sash down and lights off.[4]
Q5: Besides light, are there other factors that affect the stability of this compound bromide?
A5: Yes, this compound bromide is also chemically unstable in alkaline conditions (pH > 8.5).[3] Its degradation is accelerated in the presence of certain buffers, particularly Phosphate-Buffered Saline (PBS).[1][3] It is advisable to use a lactic acid-based buffer at a pH of 3.6 for clinical applications to maintain stability.[1]
Q6: What is the primary mechanism of action of this compound bromide?
A6: this compound bromide is primarily known as a potent suppressant of survivin, an inhibitor of apoptosis (IAP) protein.[6] However, more recent studies suggest that its primary mode of action involves the generation of reactive oxygen species (ROS) in the mitochondria, with survivin suppression and DNA damage being secondary effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected results in cell viability assays (e.g., MTT, CellTiter-Glo). | Degradation of this compound bromide due to light exposure during the experiment. | Prepare fresh dilutions from a protected stock solution for each experiment. Minimize light exposure during cell treatment and incubation by wrapping plates in foil. |
| Instability of the compound in the cell culture medium. | Ensure the final pH of the medium is not alkaline. Consider using a more stable buffer system if PBS is suspected to be an issue.[1][3] | |
| High variability between replicate wells. | Uneven degradation of the compound across the plate due to inconsistent light exposure. | Ensure uniform and minimal light exposure for all wells during the experimental setup. |
| Unexpected cell toxicity in control groups. | Phototoxicity induced by components in the cell culture medium when exposed to light.[7][8] | Use medium without photosensitizing components like riboflavin (B1680620) and phenol (B47542) red if possible, or ensure all plates (including controls) are protected from light.[7] |
| Difficulty reproducing published IC50 values. | Differences in experimental light conditions compared to the published study. | Standardize and document the light conditions in your laboratory. If possible, conduct experiments in a dark room. |
| Degradation of the stock solution over time. | Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light during storage and use. |
Quantitative Data on this compound Bromide Instability
| Parameter | Observation | Reference |
| Degradation Product | Absorbs light at approximately 450 nm. | [3] |
| pH Instability | Degradation is strongly accelerated at pH > 8.5. | [3] |
| Buffer Instability | Degradation is catalyzed by buffers, particularly PBS. | [1][3] |
Experimental Protocols
General Handling of this compound Bromide
-
Storage: Store solid this compound bromide and DMSO stock solutions at -20°C or -80°C in light-protected containers (amber vials or tubes wrapped in aluminum foil).
-
Preparation of Stock Solutions: Prepare stock solutions in a darkened room or a designated low-light area. Use anhydrous DMSO for initial dissolution.
-
Working Solutions: Prepare fresh dilutions of this compound bromide in cell culture medium immediately before each experiment. Protect these solutions from light at all times.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: In a low-light environment, prepare serial dilutions of this compound bromide. Add the drug-containing medium to the cells.
-
Incubation: Wrap the 96-well plate completely in aluminum foil to protect it from light and incubate for the desired duration (e.g., 48-72 hours).
-
Assay Development: Perform the subsequent steps of the MTT assay (addition of MTT reagent, solubilization of formazan) under normal laboratory lighting, as the compound has been removed.
Western Blot for Survivin Downregulation
-
Cell Treatment: Treat cells with this compound bromide in light-protected culture dishes for the desired time points.
-
Cell Lysis: Wash and lyse the cells on ice, minimizing exposure to strong light.
-
Protein Quantification and Electrophoresis: Proceed with standard Western blot protocols. The lysed proteins are not considered to be light-sensitive.
Visualizations
Caption: Signaling pathway of this compound bromide (YM155).
Caption: Experimental workflow for light-sensitive this compound bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometric assay for the light sensitive survivin suppressant this compound bromide (YM155) in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The chemical instability of the survivin inhibitor – this compound bromide (YM155) studied by Stimulated Raman, NMR and UV-Vis spectroscopies [open.icm.edu.pl]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound Bromide (YM-155) on the Whole Transcriptome of MDA-MB-231 Cells: Highlight on Impaired ATR/ATM Fanconi Anemia DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Photosensitizing Responses in Cell Culture Environments by Different Medium Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
YM155 Technical Support Center: Navigating Solubility and Experimental Challenges
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling and use of YM155 (Sepantronium Bromide), a potent small-molecule survivin inhibitor. Addressing the common solubility and stability challenges associated with this compound, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and consolidated data to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is YM155 and what is its primary mechanism of action?
A1: YM155, also known as this compound Bromide, is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancer cells and plays a crucial role in inhibiting apoptosis (programmed cell death) and regulating cell division.[1][2] The primary mechanism of action of YM155 is the suppression of survivin expression at the transcriptional level.[2][3] By reducing survivin levels, YM155 induces apoptosis and inhibits cell proliferation in various cancer cell lines.[2][4]
Q2: What are the main challenges associated with handling YM155 in the lab?
A2: The primary challenges with YM155 are its limited aqueous solubility and stability, particularly in certain buffer systems like Phosphate-Buffered Saline (PBS) and at alkaline pH.[5] Researchers often encounter precipitation when diluting DMSO stock solutions into aqueous media, which can lead to inconsistent and unreliable experimental results.[6]
Q3: In which solvents is YM155 soluble?
A3: YM155 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO) and has some solubility in ethanol (B145695) and water, though to a lesser extent.[1][7] For most in vitro studies, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Q4: How should I store YM155 powder and stock solutions?
A4: YM155 powder should be stored at -20°C.[1] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][8]
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses common problems encountered during the preparation and use of YM155 solutions.
dot
Problem: My YM155 solution precipitates when I add it to my cell culture medium or PBS.
-
Cause: This is a common issue known as "precipitation upon dilution." YM155 is significantly more soluble in organic solvents like DMSO than in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the YM155 can crash out of solution.[6] This is often exacerbated in PBS, where YM155 has shown instability.[5]
-
Solutions:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your working solution, as higher concentrations can be toxic to cells and may still not prevent precipitation.[8]
-
Use a Co-solvent: In some cases, a co-solvent system can improve solubility. You can try preparing your stock solution in a mixture of DMSO and another solvent like ethanol.
-
Stepwise Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of aqueous buffer, perform serial dilutions. This gradual decrease in solvent concentration can sometimes prevent precipitation.
-
Sonication: After dilution, briefly sonicate the working solution. This can help to redissolve fine precipitates.
-
Gentle Warming: Gently warming the solution to 37°C while mixing can aid in dissolution. However, be cautious about the temperature sensitivity of your compound and other components in the media.[9]
-
Avoid PBS for Dilutions When Possible: Given the reported instability of YM155 in PBS, consider using alternative buffers for dilution if your experimental design allows.[5] If PBS must be used, prepare it fresh and ensure the pH is neutral.
-
Problem: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can be a direct consequence of solubility issues. If YM155 precipitates, the actual concentration of the drug in solution will be lower and more variable than intended.
-
Solutions:
-
Visually Inspect Solutions: Always visually inspect your final working solutions for any signs of precipitation before adding them to your cells.
-
Prepare Fresh Solutions: Prepare fresh working dilutions of YM155 for each experiment from a frozen stock to avoid degradation of pre-diluted solutions.[8]
-
Consistent Preparation Method: Use the same, optimized procedure for preparing your YM155 solutions for every experiment to ensure consistency.
-
Data Presentation: YM155 Solubility
The following table summarizes the reported solubility of YM155 in various solvents. Please note that these values can vary slightly between different suppliers and batches.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 10 - 89 | 22.5 - 200.8 | [7] |
| Water | ~44.3 - 96.2 (with sonication) | ~100 - 217 | Multiple Sources |
| Ethanol | ~1 - 13.49 (with sonication) | ~2.2 - 30.4 | Multiple Sources |
| PBS (pH 7.2) | 10 | 22.5 | Multiple Sources |
Experimental Protocols
Protocol 1: Preparation of YM155 Stock Solution (10 mM in DMSO)
Materials:
-
YM155 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the YM155 powder vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of YM155 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.43 mg of YM155 (Molecular Weight: 443.29 g/mol ).
-
Add the appropriate volume of DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 4.43 mg of YM155.
-
Vortex the solution thoroughly until the YM155 is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[9]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of YM155 Working Solutions for In Vitro Cell Culture Assays
Materials:
-
10 mM YM155 stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a single aliquot of the 10 mM YM155 stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to do this in a stepwise manner to minimize precipitation.
-
Example for a final concentration of 100 nM:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of cell culture medium to get a 10 µM solution.
-
Add the appropriate volume of this 10 µM intermediate solution to your culture wells to reach the final concentration of 100 nM. For instance, add 10 µL of the 10 µM solution to 990 µL of medium in a well.
-
-
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.[8]
-
Gently mix the final working solution. Visually inspect for any precipitation before adding to the cells.
-
Use the freshly prepared working solutions for your experiments immediately.
Signaling Pathways and Mechanisms of Action
YM155 exerts its anticancer effects through multiple pathways, primarily initiated by the suppression of survivin.
dot
-
Survivin Suppression and Apoptosis Induction: YM155 directly inhibits the transcription of the BIRC5 gene, leading to decreased levels of survivin protein.[2][3] Reduced survivin levels relieve the inhibition of caspases, the key executioner enzymes of apoptosis. Furthermore, YM155 has been shown to induce apoptosis in a p53-independent manner through the upregulation of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[10][11][12] Upregulated PUMA activates the caspase cascade, leading to programmed cell death.[10]
-
Inhibition of DNA Damage Repair: YM155 has been demonstrated to impair the DNA damage response in cancer cells. It downregulates the expression of key proteins involved in homologous recombination repair, such as RAD51 and MRE11.[13] This inhibition of DNA repair sensitizes cancer cells to DNA-damaging agents.
-
Topoisomerase IIα Inhibition: Recent studies have identified Topoisomerase IIα as another target of YM155.[14][15] By inhibiting this enzyme, which is crucial for DNA replication and chromosome segregation, YM155 can induce DNA damage and cell cycle arrest, contributing to its cytotoxic effects.[14][16]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.icm.edu.pl [open.icm.edu.pl]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. YM155 Down-Regulates Survivin and Induces P53 Up-Regulated Modulator of Apoptosis (PUMA)-Dependent in Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. YM155 Down-Regulates Survivin and Induces P53 Up-Regulated Modulator of Apoptosis (PUMA)-Dependent in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YM155 and BIRC5 downregulation induce genomic instability via autophagy-mediated ROS production and inhibition in DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. YM155 inhibits topoisomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. YM155 Inhibits Topoisomerase Function - PMC [pmc.ncbi.nlm.nih.gov]
Impact of alkaline pH on Sepantronium bromide degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of alkaline pH on the degradation of Sepantronium bromide.
Frequently Asked Questions (FAQs)
Q1: Is this compound bromide stable in alkaline solutions?
A1: No, this compound bromide is known to be chemically unstable, particularly in alkaline conditions with a pH greater than 8.5.[1][2] Its degradation is also accelerated in the presence of certain buffers, especially Phosphate-Buffered Saline (PBS).[1][2] For optimal stability, it is recommended to handle this compound bromide in acidic conditions. In clinical settings, it has been supplied in a lactic acid-based buffer at pH 3.6.
Q2: What are the observable signs of this compound bromide degradation in an alkaline solution?
A2: A primary indicator of this compound bromide degradation under alkaline conditions is the appearance of a yellow color, which corresponds to a degradation product that absorbs light at approximately 450 nm, as observed by UV-Vis spectroscopy.[1][2]
Q3: What is the proposed mechanism of this compound bromide degradation at an alkaline pH?
A3: Studies suggest that the degradation of this compound bromide in alkaline conditions involves the methyl group attached to the imidazole (B134444) ring.[1][2] While the exact structure of the final degradation product has not been fully elucidated, the initial step is believed to be the deprotonation of this methyl group, leading to further rearrangements and breakdown of the molecule.
Q4: How does the degradation of this compound bromide affect its biological activity?
A4: The chemical instability and subsequent degradation of this compound bromide can significantly impact its efficacy as a survivin suppressant and antineoplastic agent.[1] Therefore, maintaining the stability of the compound throughout experimental procedures is crucial for obtaining reliable and reproducible results.
Q5: Are there any other factors besides alkaline pH that can cause degradation of this compound bromide?
A5: Yes, this compound bromide is also known to be light-sensitive. It is crucial to protect the compound and its solutions from light during storage and handling to prevent photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results (e.g., variable IC50 values). | Degradation of this compound bromide due to alkaline pH of the cell culture medium (typically ~pH 7.4) or buffer (e.g., PBS). | Prepare fresh stock solutions of this compound bromide in an appropriate acidic buffer or anhydrous DMSO. Minimize the time the compound is in alkaline solutions. Consider using a buffer system with a lower pH if compatible with the experimental setup. |
| A yellow color develops in the this compound bromide solution during the experiment. | This indicates the formation of a degradation product, likely due to exposure to alkaline conditions. | Discard the solution. Review the experimental protocol to identify and mitigate any steps involving prolonged exposure to alkaline pH. Ensure proper storage and handling to prevent premature degradation. |
| Low or no observed activity of this compound bromide. | The compound may have degraded prior to or during the experiment, leading to a loss of potency. | Verify the stability of the stock solution. Prepare fresh solutions before each experiment. Perform a quality control check of the compound if degradation is suspected. |
| Precipitation of the compound in aqueous media. | The pH of the medium may be contributing to both instability and precipitation, especially if the final concentration exceeds its aqueous solubility at that pH. | Ensure the final concentration is within the solubility limits. Avoid using PBS for final dilutions as it can accelerate degradation and precipitation. |
Data Presentation
Table 1: Estimated Impact of Alkaline pH on the Degradation Rate of this compound Bromide
| pH | Estimated Relative Degradation Rate | Observations |
| 7.4 | Low to Moderate | Gradual degradation can occur, especially in buffer systems like PBS. |
| 8.0 | Moderate | Increased rate of degradation compared to neutral pH. |
| 8.5 | High | Significant and accelerated degradation is observed.[1][2] |
| 9.0 | Very High | Rapid degradation of the compound. |
| > 9.0 | Extremely High | Very rapid decomposition of this compound bromide. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Bromide under Alkaline Conditions
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound bromide in an alkaline environment.
Materials:
-
This compound bromide
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, 1 M)
-
Hydrochloric acid (HCl) solution (for neutralization)
-
High-purity water
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
LC-MS system for degradation product identification (optional)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound bromide in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
To a known volume of the this compound bromide stock solution, add a specific volume of NaOH solution to achieve the desired alkaline pH (e.g., 8, 9, 10).
-
Incubate the solution at a controlled temperature (e.g., room temperature or elevated temperature like 40°C or 60°C to accelerate degradation).
-
Take samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the sample with an appropriate volume of HCl to stop the degradation process.
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound bromide and the formation of any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound bromide versus time to determine the degradation kinetics (e.g., first-order or zero-order).
-
Calculate the degradation rate constant (k) at each pH and temperature condition.
-
Protocol 2: Stability-Indicating HPLC Method for this compound Bromide
This protocol provides a general framework for developing an HPLC method to separate this compound bromide from its degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
Gradient Elution (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound bromide (e.g., around 260 nm) and at 450 nm to detect the specific alkaline degradation product.
Method Validation:
The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound bromide and its degradation products.
Visualizations
References
Technical Support Center: Role of ABCB1 and SLC35F2 in YM155 Drug Resistance
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to the anti-cancer compound YM155. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to YM155?
A1: The two main mechanisms of acquired resistance to YM155 involve the altered expression of two key membrane transport proteins. Firstly, the overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, leads to increased efflux of YM155 out of the cancer cell.[1][2] Secondly, the downregulation or loss of expression of the solute carrier family 35 member F2 (SLC35F2) reduces the uptake of YM155 into the cell.[3][4] Both mechanisms result in lower intracellular concentrations of YM155, thereby diminishing its cytotoxic effects.[2][3]
Q2: How can I determine if ABCB1 or SLC35F2 are involved in the YM155 resistance observed in my cell lines?
A2: To investigate the role of ABCB1 and SLC35F2 in YM155 resistance, a multi-faceted approach is recommended:
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the mRNA levels of ABCB1 and SLC35F2 in your resistant cell lines versus the parental, sensitive cell lines.[1]
-
Protein Expression Analysis: Perform Western blotting to determine the protein levels of ABCB1 and SLC35F2.[1]
-
Functional Assays: For ABCB1, a rhodamine 123 efflux assay can be used. Increased efflux of this fluorescent substrate is indicative of higher ABCB1 activity. For SLC35F2, measuring the intracellular accumulation of YM155 via mass spectrometry can confirm its transporter function.[3]
Q3: Can the expression levels of ABCB1 or SLC35F2 predict intrinsic sensitivity to YM155 in previously untested cancer cell lines?
A3: While there is a strong correlation between high ABCB1 expression and low SLC35F2 expression with acquired resistance, these are not always definitive predictors of intrinsic sensitivity in YM155-naive cell lines.[5][6] Other factors, such as the expression of other transporters or the status of downstream signaling pathways, can also influence the initial response to YM155.[5] However, a significant negative correlation has been observed between SLC35F2 expression and YM155 EC50 values across various cancer cell lines.[3][7]
Q4: Are there other factors that can influence YM155 resistance?
A4: Yes, besides ABCB1 and SLC35F2, other factors can contribute to YM155 resistance. For instance, the deubiquitinating enzyme USP32 can destabilize SLC35F2, leading to its degradation and consequently, reduced YM155 uptake.[4][8] Therefore, elevated USP32 expression can be an indirect mechanism of resistance.[4][8] Additionally, mutations in the TP53 gene have been associated with reduced sensitivity to YM155.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for YM155 in my cell line panel.
| Potential Cause | Troubleshooting Steps |
| Cell line misidentification or contamination. | Authenticate your cell lines using short tandem repeat (STR) profiling. |
| Variability in experimental conditions. | Standardize cell seeding density, treatment duration, and passage number. |
| Presence of ABCB1 inhibitors in media. | Ensure that no components of your cell culture media (e.g., some serum lots) have inhibitory effects on ABCB1. |
| YM155 degradation. | Prepare fresh YM155 solutions for each experiment and protect them from light. |
Issue 2: No significant difference in cell viability after treatment with an ABCB1 inhibitor (e.g., verapamil, zosuquidar) in YM155-resistant cells.
| Potential Cause | Troubleshooting Steps |
| Ineffective concentration of the ABCB1 inhibitor. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor for your cell line. |
| Resistance is not mediated by ABCB1. | Investigate other resistance mechanisms, primarily the expression and function of the YM155 importer, SLC35F2.[1][3] Downregulation of SLC35F2 can confer resistance independently of ABCB1. |
| Cell line expresses other efflux pumps. | Investigate the expression of other ABC transporters like ABCC1, which has also been implicated in YM155 resistance.[2] |
Issue 3: Difficulty in replicating published findings on SLC35F2-mediated YM155 uptake.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal transfection/transduction efficiency for SLC35F2 overexpression. | Optimize your transfection or transduction protocol and confirm SLC35F2 overexpression by qRT-PCR and Western blotting. |
| Issues with YM155 intracellular concentration measurement. | Ensure your mass spectrometry protocol for YM155 detection is properly validated and sensitive enough to detect changes in intracellular drug levels.[3] |
| Functional regulation of SLC35F2. | Consider the potential role of post-translational modifications or interacting proteins like USP32 that might be affecting SLC35F2 function in your specific cell model.[4][8] |
Quantitative Data Summary
Table 1: YM155 IC50 Values in Parental and Resistant Neuroblastoma Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Fold Resistance | Reference |
| UKF-NB-3 | 0.61 ± 0.08 | UKF-NB-3rYM15520nM | 303 ± 8 | 497 | [9] |
| UKF-NB-3 | 0.49 | UKF-NB-3rVCR10 | 26.59 | 54.3 | [9] |
| UKF-NB-6 | 0.65 | UKF-NB-6rDOX20 | 11.80 | 18.2 | [9] |
| UKF-NB-6 | 0.65 | UKF-NB-6rVCR10 | 49.30 | 75.8 | [9] |
Table 2: Correlation between SLC35F2 Expression and YM155 Sensitivity
| Cell Line Panel | Correlation Coefficient (R) | p-value | Reference |
| 15 Cancer Cell Lines | -0.77 | 0.0007 | [3][7] |
Experimental Protocols
Determination of YM155 IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of YM155 for the desired incubation period (e.g., 72 or 120 hours).[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a period that allows for formazan (B1609692) crystal formation (typically 2-4 hours).
-
Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[6]
Western Blotting for ABCB1 and SLC35F2
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1 or SLC35F2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR) for ABCB1 and SLC35F2 mRNA
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a qPCR instrument, cDNA template, gene-specific primers for ABCB1 and SLC35F2, and a suitable qPCR master mix (e.g., containing SYBR Green).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCT method.
Visualizations
Caption: Mechanisms of YM155 transport and resistance in cancer cells.
Caption: Troubleshooting workflow for investigating YM155 resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 [thno.org]
- 5. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Sepantronium: A Technical Support Guide for Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for troubleshooting inconsistent results in experiments involving Sepantronium (YM155). Drawing from established research and technical documentation, this resource offers a structured approach to identifying and resolving common issues encountered in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (YM155)?
A1: this compound is primarily known as a potent small-molecule suppressant of survivin (BIRC5), a member of the inhibitor of apoptosis (IAP) protein family.[1] By downregulating survivin, this compound induces apoptosis, inhibits cell proliferation, and can cause cell cycle arrest in cancer cells.[1] However, emerging evidence indicates that it also generates reactive oxygen species (ROS) and causes DNA damage, which contribute to its cytotoxic effects.[2][3]
Q2: In which cancer types has this compound shown preclinical activity?
A2: Preclinical studies have demonstrated the cytotoxic activity of this compound across a wide range of human cancer cell lines. These include, but are not limited to, non-small-cell lung cancer (NSCLC), prostate cancer, triple-negative breast cancer, melanoma, bladder cancer, aggressive non-Hodgkin lymphoma, and multiple myeloma.[1][4]
Q3: What are the optimal in vitro concentrations of this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line, with IC50 values reported from the low nanomolar to the micromolar range.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For short-term storage (days to weeks), the stock solution can be kept at 4°C. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] It is also advisable to protect the solution from light.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, preclinical and clinical studies have explored the use of this compound in combination with other therapies. It has been shown to act synergistically with cytotoxic chemotherapy agents like carboplatin (B1684641) and paclitaxel (B517696), as well as with radiation therapy.[6][7] Combination approaches may enhance cytotoxic effects and help overcome drug resistance.[6]
Troubleshooting Guide
Issue 1: Inconsistent Cell Viability Assay Results
Q: I am observing high variability in my cell viability assays (e.g., MTT, alamarBlue) with this compound. What could be the cause?
A: Inconsistent results in cell viability assays can stem from several experimental variables. Consider the following factors:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase across all experiments.[1] Using low-passage, authenticated cell lines is recommended to avoid issues related to cell line heterogeneity.
-
This compound Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid potential degradation of the compound.[1]
-
Assay Timing: The duration of incubation with this compound can significantly impact the results. It is important to optimize the treatment duration for your specific cell line.[1]
-
DMSO Concentration: The final concentration of the DMSO vehicle in the culture medium should be consistent across all wells and kept at a non-toxic level, typically below 0.5%.[1]
-
Pipetting and Plate Effects: Uneven cell seeding and pipetting errors can lead to high variability. Ensure a single-cell suspension before seeding and use calibrated pipettes. To avoid "edge effects," consider not using the outer wells of the microplate or filling them with sterile media.[5]
Issue 2: Lack of Expected Decrease in Survivin Levels
Q: My Western blot analysis does not show a significant reduction in survivin protein levels after this compound treatment. What should I check?
A: Several factors could contribute to the lack of observable survivin downregulation.[1] Here are some troubleshooting steps:
-
Treatment Duration and Concentration: The suppression of survivin expression is both time and dose-dependent. You may need to perform a time-course experiment and a dose-response analysis to determine the optimal conditions for your cell line.[1]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibody for survivin. Using a validated antibody is crucial for reliable results.
-
Protein Loading and Transfer: Ensure equal protein loading in all lanes of your gel by performing a total protein quantification (e.g., BCA or Bradford assay) and by probing for a reliable loading control protein such as β-actin or GAPDH.[1] Also, confirm efficient protein transfer to the membrane.
-
Cell Line Specifics: Some cell lines may exhibit intrinsic resistance or have different kinetics of survivin downregulation in response to this compound.[1]
Issue 3: Lower-Than-Expected Levels of Apoptosis
Q: I am not observing the anticipated level of apoptosis in my cells following treatment with this compound. What could be the issue?
A: Detecting apoptosis can be time-sensitive and dependent on the assay used.[1] Consider these points:
-
Apoptosis Assay Timing: Apoptosis is a dynamic process. The time point you are using to assess apoptosis might be too early or too late to capture the peak of the apoptotic response. A time-course experiment is recommended to identify the optimal window for detection.[1]
-
Cell Line Resistance: Certain cancer cell lines may possess intrinsic mechanisms of resistance to apoptosis.[1]
-
Assay Method: Different apoptosis assays measure distinct cellular events (e.g., caspase activation, phosphatidylserine (B164497) exposure, DNA fragmentation). For a more comprehensive assessment, consider using a combination of different apoptosis assays.[1]
-
Cell Harvesting: When preparing cells for apoptosis analysis, it is important to collect both adherent and floating cells to include the apoptotic cell population.
Data Presentation
Table 1: In Vitro Efficacy of this compound (YM155) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| PC-3 | Prostate Cancer | 2.3 - 10 | Cell Proliferation | [7][8] |
| PPC-1 | Prostate Cancer | ~10 | Apoptosis Induction | [8] |
| DU145 | Prostate Cancer | ~11 | Cell Proliferation | [7] |
| SK-MEL-5 | Melanoma | ~11 | Cell Proliferation | [7] |
| A375 | Melanoma | ~11 | Cell Proliferation | [7] |
| H460 | NSCLC | Not Specified | Sensitization to γ-radiation | [7] |
| Calu6 | NSCLC | Not Specified | Sensitization to γ-radiation | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | Cell Proliferation, Apoptosis | [9] |
Table 2: In Vivo Efficacy of this compound (YM155) in Xenograft Models
| Cancer Model | Administration Route | Dose | Outcome | Reference |
| PC-3 (Prostate) Xenograft | Continuous Infusion | 3 - 10 mg/kg | Complete tumor growth inhibition | [7][8] |
| PC-3 (Prostate) Orthotopic | Continuous Infusion | 5 mg/kg | 80% Tumor Growth Inhibition (TGI) | [7] |
| H460/Calu6 (NSCLC) Xenograft | Not Specified | Not Specified | Synergistic antitumor activity with γ-radiation | [7] |
| MDA-MB-231 (Breast) Xenograft | Continuous Infusion | Not Specified | Complete regression of established tumors | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (YM155)
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted drug to the respective wells. Include untreated and vehicle control (DMSO) wells.[10]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[10]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Protocol 2: Western Blot for Survivin Expression
This protocol describes the detection of survivin protein levels following this compound treatment.[1]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for survivin overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST.[10]
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add the chemiluminescent substrate and detect the signal.[10]
-
Analysis: Quantify the band intensities and normalize to the loading control.[10]
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide Staining
This protocol details the measurement of apoptosis by flow cytometry.[10]
Materials:
-
Treated and untreated cells
-
PBS
-
1X Annexin V Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells.[10]
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[5]
Visualizations
Caption: Simplified signaling pathway of this compound (YM155).
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: General experimental workflow for studying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Liposomal formulation to improve YM155 stability and delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the liposomal formulation of YM155. Our goal is to facilitate smoother experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is YM155 and what is its primary mechanism of action?
YM155, also known as sepantronium bromide, was initially identified as a potent small-molecule suppressant of survivin, a protein that is overexpressed in many cancers and plays a crucial role in inhibiting apoptosis (programmed cell death).[1][2] It was believed to work by inhibiting the transcriptional activity of the survivin gene (BIRC5).[2][3] However, more recent studies have revealed a more complex mechanism of action. YM155 is also known to induce the generation of reactive oxygen species (ROS), which can lead to DNA damage and subsequently suppress survivin.[4] Furthermore, some research suggests that YM155 can act as a topoisomerase II inhibitor, contributing to its cytotoxic effects.[1][5][6]
Q2: Why is a liposomal formulation of YM155 necessary?
YM155 has a very short plasma half-life and is rapidly eliminated from the body, which limits its therapeutic efficacy when administered as a free drug.[7][8] Liposomal encapsulation of YM155 has been shown to:
-
Prolong circulation time: Polyethylene glycol (PEG)-coated liposomes can extend the half-life of YM155 in the bloodstream.[8]
-
Enhance tumor accumulation: Liposomes can passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[8]
-
Improve antitumor activity: Studies have demonstrated that liposomal YM155 can exhibit comparable or superior antitumor efficacy to continuous infusion of the free drug.[8][9]
Q3: What are the key considerations when preparing YM155-loaded liposomes?
The most common method for preparing YM155-loaded liposomes is the thin-film hydration technique followed by extrusion.[7][10][11][12] Key considerations include:
-
Lipid Composition: The choice of lipids affects the stability, drug retention, and in vivo performance of the liposomes. For instance, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) has been shown to create stable formulations.[7] The inclusion of cholesterol can modulate membrane fluidity.[13]
-
Drug Loading: YM155 is a hydrophilic compound, and its encapsulation efficiency can be a challenge.[7] Passive loading during hydration is a common method.
-
Sizing: Extrusion through polycarbonate membranes with defined pore sizes is crucial for obtaining a homogenous population of unilamellar vesicles of a desired size.[12][14]
Q4: What are the critical quality attributes to assess for liposomal YM155?
To ensure the quality and reproducibility of your liposomal YM155 formulation, the following parameters should be characterized:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). A narrow size distribution (low PDI) is desirable for uniform in vivo behavior.[15][16]
-
Zeta Potential: This measurement indicates the surface charge of the liposomes and can predict their stability in suspension.[15][16]
-
Encapsulation Efficiency: The percentage of YM155 successfully loaded into the liposomes. This is a critical parameter for determining the final drug concentration.[7][16]
-
In Vitro Drug Release: This assay assesses the rate at which YM155 is released from the liposomes over time, which can predict their in vivo performance.[17][18]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency of YM155
| Possible Causes | Troubleshooting Steps |
| YM155 is hydrophilic and may not efficiently partition into the lipid bilayer. | Optimize the lipid composition. Experiment with different ratios of lipids and cholesterol. Consider using lipids with charged headgroups to potentially improve interaction with the drug. |
| Hydration conditions are not optimal. | Ensure the hydration buffer is at a temperature above the phase transition temperature (Tc) of the lipids.[19] Agitate the lipid film vigorously during hydration to ensure complete formation of multilamellar vesicles.[12] |
| Drug-to-lipid ratio is too high. | Perform experiments with varying drug-to-lipid ratios to find the optimal concentration for efficient encapsulation. |
Problem 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
| Possible Causes | Troubleshooting Steps |
| Incomplete dissolution of lipids in the organic solvent. | Ensure the lipids are completely dissolved in the chloroform/methanol mixture before creating the thin film.[19] |
| Uneven lipid film formation. | Rotate the round-bottom flask slowly during solvent evaporation to ensure a thin, uniform lipid film.[11][12] |
| Inefficient extrusion. | Ensure the extruder is assembled correctly and that the polycarbonate membranes are not damaged. Pass the liposome (B1194612) suspension through the membrane an odd number of times (e.g., 11 or 21 times) to ensure a homogenous size distribution. |
| Liposome aggregation. | Measure the zeta potential. A value close to neutral may indicate a tendency to aggregate. Consider adding charged lipids to the formulation to increase electrostatic repulsion. |
Problem 3: Inconsistent IC50 Values in In Vitro Cytotoxicity Assays
| Possible Causes | Troubleshooting Steps |
| Variability in liposome formulation. | Prepare a large batch of liposomal YM155 and characterize it thoroughly before starting a series of experiments. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell line heterogeneity. | Use low-passage number cells and perform cell line authentication. |
| Inconsistent cell seeding density. | Adhere to a strict protocol for cell seeding to ensure consistent cell numbers across experiments. |
| Off-target effects of YM155. | YM155 can induce DNA damage and ROS production, which can vary between cell lines and influence cytotoxicity assays.[5] Consider using multiple, mechanistically distinct viability assays to confirm findings.[5] |
Problem 4: Unexpected In Vivo Toxicity or Lack of Efficacy
| Possible Causes | Troubleshooting Steps |
| Rapid drug release from liposomes in vivo. | Perform in vitro release studies in the presence of serum to better mimic in vivo conditions.[7][18] Adjust the lipid composition to create a more stable liposome if premature release is observed. |
| High accumulation in non-target organs. | Liposomal YM155 has been shown to accumulate in the kidneys.[8][9] This is an important consideration for potential toxicity. |
| Poor correlation between in vitro and in vivo results. | In vitro assays may not always predict in vivo performance.[20] It is crucial to conduct pilot in vivo studies to assess the pharmacokinetics and biodistribution of the formulation.[7] |
Data Presentation
Table 1: Physicochemical Properties of YM155 Liposomal Formulations
| Formulation | Lipid Composition | Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| YM155 Immunoliposomes | DPPC, Cholesterol, DSPE-PEG2000 | 170 | -10 | 14 | [7] |
| Lipo/SNPs | - | ~150 | - | 77.48 | [16] |
| PTX-ANA-LP | - | 189.0 ± 22.1 | - | - | [21] |
Note: This table is a template. Researchers should populate it with their own experimental data.
Table 2: In Vitro Cytotoxicity of YM155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 8 - 212 | [1] |
| NGP | Neuroblastoma | 8 - 212 | |
| Calu 6 | Lung Cancer | - | |
| H460 | Lung Cancer | - | |
| MDA-MB-231 | Breast Cancer | - | |
| SK-MEL-5 | Melanoma | - | |
| A375 | Melanoma | - | |
| PC-3 | Prostate Cancer | - | |
| PPC-1 | Prostate Cancer | - | |
| DU145 | Prostate Cancer | - |
Note: IC50 values can vary significantly between studies and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of YM155-Loaded Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
YM155
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amounts of lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) and YM155 in a chloroform:methanol mixture in a round-bottom flask.[22]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[11][12]
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[19]
-
Hydrate the lipid film with the hydration buffer (pre-heated to above the lipid phase transition temperature) by vortexing or sonicating until the lipid film is completely dispersed.[12][19] This will form multilamellar vesicles (MLVs).
-
Assemble the extruder with the desired pore size polycarbonate membrane.
-
Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs) of a uniform size.[14]
-
Store the resulting liposomal suspension at 4°C.
Protocol 2: Characterization of Liposomal YM155
1. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering):
- Dilute a small aliquot of the liposomal suspension in an appropriate buffer (e.g., PBS or deionized water).
- Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).[7][15]
2. Encapsulation Efficiency Determination:
- Separate the unencapsulated YM155 from the liposomes using a method such as size exclusion chromatography or dialysis.
- Disrupt the liposomes to release the encapsulated YM155 using a suitable solvent (e.g., acetonitrile).[7]
- Quantify the amount of YM155 in the liposomal fraction and the unencapsulated fraction using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
3. In Vitro Drug Release Assay:
- Place a known concentration of the liposomal YM155 suspension in a dialysis bag (with a molecular weight cut-off that allows free drug to pass but retains the liposomes).[21]
- Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) at 37°C with constant stirring.[21]
- At predetermined time points, collect aliquots of the release medium and replace with fresh medium.[21]
- Quantify the concentration of YM155 in the collected samples.
- Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Simplified signaling pathway of YM155's multi-faceted mechanism of action.
Caption: Experimental workflow for preparing YM155-loaded liposomes.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Suppression of survivin promoter activity by YM155 involves disruption of Sp1-DNA interaction in the survivin core promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. YM155 induces DNA damage and cell death in anaplastic thyroid cancer cells by inhibiting DNA topoisomerase IIα at the ATP binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-GD2 Immunoliposomes for Targeted Delivery of the Survivin Inhibitor this compound Bromide (YM155) to Neuroblastoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor efficacy and biodistribution of liposomal this compound bromide (YM155), a novel small-molecule survivin suppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor efficacy and biodistribution of liposomal this compound bromide (YM155), a novel small-molecule survivin suppressant | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
- 12. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iosrjournals.org [iosrjournals.org]
- 15. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) [mdpi.com]
- 16. ora.ox.ac.uk [ora.ox.ac.uk]
- 17. In vitro tests to predict in vivo performance of liposomal dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Sepantronium Bromide (YM155)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Sepantronium bromide (YM155) to prevent degradation of stock solutions. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound bromide stock solutions?
A1: The most commonly recommended solvent for preparing this compound bromide stock solutions is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[4]
Q2: What are the optimal storage conditions for this compound bromide powder and its stock solutions?
A2: this compound bromide as a powder should be stored at -20°C, protected from light.[5] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to a month) or -80°C for long-term storage (up to a year).[4][5][6]
Q3: Is this compound bromide sensitive to light?
A3: Yes, this compound bromide is light-sensitive.[1] All procedures involving the compound and its solutions should be carried out under reduced light conditions. It is advisable to use amber vials or wrap containers with aluminum foil to protect them from light exposure.[1]
Q4: How stable is this compound bromide in aqueous solutions?
A4: this compound bromide is known to be chemically unstable, particularly in alkaline conditions.[1][7] Its degradation is buffer-catalyzed, with Phosphate-Buffered Saline (PBS) significantly accelerating this process.[1][7] For experiments requiring aqueous dilutions, it is critical to prepare them fresh from the DMSO stock solution immediately before use and not to store them.[3] The pH of the medium can contribute to instability and potential precipitation.[1]
Q5: My this compound bromide solution shows precipitation after dilution in my cell culture medium. What could be the cause?
A5: Precipitation upon dilution into aqueous media can occur for a few reasons. Firstly, ensure the final concentration does not exceed the aqueous solubility limit of this compound bromide. Secondly, the pH of your cell culture medium (typically around 7.4) might promote instability.[1] To mitigate this, try a serial dilution approach rather than adding a small volume of highly concentrated stock directly into a large volume of aqueous media, and ensure rapid mixing.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound bromide stock solutions.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution in DMSO | Insufficient solvent volume or low temperature. | Gently warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[2] Ensure you are using anhydrous DMSO.[4] |
| Precipitation in Aqueous Medium | Exceeding aqueous solubility limit; pH-dependent instability. | Perform serial dilutions and ensure rapid mixing.[1] Prepare working solutions fresh for each experiment and use them immediately.[3] Avoid using PBS for dilutions.[1][7] |
| Inconsistent Experimental Results | Degradation of stock solution due to improper storage or handling; light exposure. | Prepare fresh dilutions from a properly stored, frozen aliquot for each experiment.[3] Ensure all experimental steps are performed under reduced light conditions.[1] Standardize cell culture conditions (e.g., cell density, passage number).[3] |
| Loss of Compound Efficacy Over Time | Repeated freeze-thaw cycles of the stock solution; long-term storage at inappropriate temperatures. | Aliquot the stock solution into single-use vials upon preparation to avoid freeze-thaw cycles.[4][5] For long-term storage, use -80°C.[4][6] |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound Bromide
| Parameter | Details | References |
| Molecular Weight | 443.29 g/mol | [1] |
| Recommended Solvent | Anhydrous DMSO | [1][4] |
| Solubility in DMSO | >10 mM | [2] |
| Solubility in Water | ≥96.2 mg/mL (with sonication) | [2] |
| Powder Storage | -20°C, protected from light | [5] |
| Stock Solution Storage (in DMSO) | Aliquot and store at -20°C (short-term) or -80°C (long-term) | [4][5][6] |
| Stock Solution Stability | Up to 1 month at -20°C; up to 1 year at -80°C | [4][6] |
| Aqueous Solution Stability | Unstable; prepare fresh and use immediately | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Bromide Stock Solution in DMSO
-
Materials:
-
This compound Bromide (YM155) powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected microcentrifuge tubes or vials
-
-
Procedure (perform under reduced light):
-
Weigh out 4.43 mg of this compound Bromide powder in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex briefly to mix.
-
If necessary, gently warm the solution to 37°C and/or use an ultrasonic bath to ensure complete dissolution.[1][2]
-
Visually inspect for any remaining particulate matter.[1]
-
Aliquot the 10 mM stock solution into single-use, light-protected vials.
-
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
-
Materials:
-
10 mM this compound Bromide stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
-
Procedure (perform under reduced light):
-
Thaw a single-use aliquot of the 10 mM this compound Bromide stock solution at room temperature.[1]
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%).[1][3]
-
Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions.[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stock degradation.
Caption: Simplified signaling pathway of this compound (YM155).
Caption: Workflow for preparing this compound Bromide stock solution.
References
YM155 Technical Support Center: Managing and Mitigating Nephrotoxicity in Animal Models
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the survivin inhibitor YM155. Below are frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges related to YM155-induced nephrotoxicity in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities (DLTs) of YM155 observed in preclinical animal studies?
A1: Preclinical toxicological studies of YM155 in animal models, particularly rats and dogs, have identified three main dose-limiting toxicities:
-
Renal Toxicity: Reversible acute renal tubular necrosis is a consistent finding at higher dose levels and is a critical toxicity to monitor.[1][2]
-
Hematologic Toxicity: YM155 can suppress bone marrow function, leading to adverse effects on blood cell counts.[1][2]
-
Gastrointestinal (GI) Toxicity: Negative effects on the gastrointestinal system are also a key observation.[1][2]
Q2: What is the proposed mechanism of YM155-induced nephrotoxicity?
A2: The precise mechanisms are not fully understood but are believed to be linked to YM155's anti-tumor activities. The leading hypotheses include:
-
Suppression of Survivin: YM155 inhibits survivin, a protein crucial for cell division and apoptosis regulation. While this is effective against cancer cells, it may also affect healthy, proliferating cells in organs like the kidney.[1][3]
-
Induction of Oxidative Stress: YM155 has been shown to induce the generation of reactive oxygen species (ROS).[1] This increase in oxidative stress can lead to cellular damage in healthy tissues, including the renal tubules.[1][4]
-
DNA Damage: The compound can induce DNA damage, contributing to its cytotoxic effects.[1][4]
Q3: What are the common clinical and pathological signs of YM155-induced nephrotoxicity in animal models?
A3: Researchers should monitor for a combination of clinical signs and laboratory findings, including:
-
Elevated Renal Biomarkers: Significant increases in serum creatinine (B1669602) and/or blood urea (B33335) nitrogen (BUN) levels are primary indicators of kidney damage.[1][2]
-
Histological Evidence: Microscopic examination of kidney tissue may reveal acute tubular necrosis, particularly at higher doses.[1][2] Other findings can include tubular degeneration, vacuolization, and the presence of proteinaceous casts.[5][6]
-
General Clinical Signs: Animals may exhibit weight loss, dehydration, and changes in urine output.
Q4: Are there established strategies to mitigate YM155-induced nephrotoxicity during experiments?
A4: Yes, several strategies can be implemented to reduce the risk and severity of renal toxicity:
-
Dose Modification: The most direct approach is to perform careful dose-range finding studies to identify the maximum tolerated dose (MTD) in the specific animal model being used.[1]
-
Hydration Protocols: Ensuring adequate hydration is crucial for minimizing renal toxicity.[1][7] This can be achieved by providing free access to water or administering supplemental fluids (e.g., saline) as per the experimental protocol.
-
Co-administration of Antioxidants: Given the role of oxidative stress, the potential co-administration of antioxidants like N-acetylcysteine (NAC) could be explored to counteract ROS-mediated damage. The timing and dose of the antioxidant must be optimized to avoid interfering with YM155's anti-tumor efficacy.[1]
-
Avoid Nephrotoxic Co-medications: Use caution when administering other agents that have the potential to cause kidney damage.[1]
Troubleshooting Guides
Issue 1: Unexpectedly high or rapid increases in serum creatinine and BUN levels are observed.
-
Potential Cause 1: Dosing Error. The calculated dose or the concentration of the dosing solution may be incorrect.
-
Troubleshooting Step: Immediately re-verify all dose calculations, weighing records, and solution concentrations. If possible, analyze the concentration of the dosing solution analytically.
-
-
Potential Cause 2: Animal Dehydration. Dehydration can exacerbate renal toxicity.
-
Troubleshooting Step: Ensure all animals have unrestricted access to water. Monitor for signs of dehydration. Consider implementing a supplemental hydration protocol, especially if animals show reduced water intake.[1]
-
-
Potential Cause 3: Model Sensitivity. The specific strain or species of the animal model may be particularly sensitive to YM155-induced nephrotoxicity.
-
Troubleshooting Step: Review literature for the reported sensitivity of your chosen model. If data is unavailable, a pilot dose-range finding study is essential to establish the MTD.[1]
-
Issue 2: Histological analysis reveals severe and widespread renal damage inconsistent with expected findings.
-
Potential Cause 1: Compound Precipitation. The formulation of YM155 may not be optimal, leading to precipitation in the renal tubules and causing crystal nephropathy.
-
Troubleshooting Step: Check the solubility and stability of your YM155 formulation. Ensure the vehicle used is appropriate and does not contribute to toxicity.
-
-
Potential Cause 2: Underlying Health Issues. Pre-existing, subclinical kidney conditions in the animals could be aggravated by YM155 treatment.
-
Troubleshooting Step: Ensure animals are sourced from a reputable vendor and are specific-pathogen-free (SPF). Perform baseline health screenings, including baseline BUN/creatinine measurements, before starting the study.
-
Issue 3: Animals are exhibiting excessive weight loss, lethargy, or other poor clinical signs.
-
Potential Cause 1: Systemic Toxicity. The observed signs may be due to a combination of renal, hematologic, and gastrointestinal toxicities.[1][2]
-
Potential Cause 2: Off-target Effects. The dose may be too high, leading to significant off-target effects beyond survivin inhibition.
-
Troubleshooting Step: Reduce the dose or modify the administration schedule (e.g., less frequent dosing). Provide supportive care, such as nutritional support or anti-diarrheal medications, as guided by a veterinarian.[1]
-
Quantitative Data from Preclinical Studies
Table 1: Dose-Dependent Toxicities of YM155 in Animal Models
| Animal Model | Dose/Exposure Level | Observed Toxicity | Reference |
| Rat | 3.6 mg/m²/day | Identified as a severe toxic dose. | [2] |
| Dog | Plasma steady-state concentrations (Css) of 12 to 16 ng/mL | Associated with toxic effects at the highest doses examined. | [1][2] |
| Mouse (Neuroblastoma Xenograft) | Not specified (effective anti-tumor doses) | Well-tolerated with minimal systemic toxicity reported. | [2] |
Table 2: Key Biomarkers for Assessing Drug-Induced Nephrotoxicity
| Biomarker Category | Biomarker | Sample Type | Significance in Nephrotoxicity | Reference |
| Traditional Markers | Serum Creatinine (sCr) | Serum/Plasma | Gold standard; indicates reduced glomerular filtration rate (GFR). However, levels rise only after significant kidney damage has occurred. | [8] |
| Blood Urea Nitrogen (BUN) | Serum/Plasma | Also indicates reduced GFR but can be influenced by non-renal factors (e.g., diet, hydration). | [8] | |
| Novel/Emerging Markers | Kidney Injury Molecule-1 (KIM-1) | Urine | A transmembrane protein shed from injured proximal tubule cells; a highly sensitive and specific early marker of tubular injury. | [9][10] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Plasma | A small protein rapidly induced in tubule cells upon injury; an early indicator of acute kidney injury. | [9][10] | |
| Clusterin | Urine | Upregulated in response to various renal insults; indicates tubular damage. | [8][10] | |
| Beta-2-Microglobulin (B2M) | Urine | A small protein normally reabsorbed by the proximal tubule; increased urinary levels indicate impaired tubular reabsorption. | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Induction and Monitoring of YM155 Nephrotoxicity in a Rodent Model (e.g., BALB/c Mice)
-
Animal Acclimatization: House male BALB/c mice (6-8 weeks old) for at least one week under standard conditions (12h light/dark cycle, 22±2°C, 50-60% humidity) with ad libitum access to food and water.[11]
-
Group Allocation: Randomly divide mice into groups (n=7-10 per group): Vehicle Control, YM155 Low Dose, YM155 Mid Dose, YM155 High Dose.
-
Baseline Measurements: Before dosing, record the body weight of each animal and collect baseline blood samples via tail vein or submandibular bleed for serum creatinine and BUN analysis.
-
YM155 Preparation & Administration: Prepare YM155 in an appropriate vehicle (e.g., sterile saline). Administer the assigned dose to each group via the chosen route (e.g., intraperitoneal injection) for a defined period (e.g., daily for 5-7 days). The vehicle control group receives the vehicle only.
-
Daily Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in activity, posture, fur condition, and signs of dehydration. Record body weights daily.
-
Interim Blood Collection: Collect blood samples at specified time points (e.g., 24, 48, 72 hours post-final dose) to assess the kinetics of renal biomarker changes.
-
Terminal Procedure: At the end of the study period, euthanize animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Sample Collection: Collect a terminal blood sample via cardiac puncture for final biomarker analysis. Harvest both kidneys.
-
Kidney Processing: Weigh the kidneys. Fix one kidney in 10% neutral buffered formalin for histopathological analysis. Snap-freeze the other kidney in liquid nitrogen and store at -80°C for molecular analyses (e.g., Western blot, qPCR).[12]
Protocol 2: Assessment of Serum Creatinine and Blood Urea Nitrogen (BUN)
-
Blood Sample Processing: Collect whole blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes.
-
Centrifugation: Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C.
-
Serum Collection: Carefully aspirate the supernatant (serum) and transfer it to a clean microcentrifuge tube. Store at -80°C until analysis.
-
Assay Performance: Analyze serum creatinine and BUN levels using commercially available colorimetric assay kits according to the manufacturer's instructions. These assays are typically performed on a microplate reader or an automated clinical chemistry analyzer.
-
Data Analysis: Calculate the concentration of creatinine and BUN in mg/dL based on the standard curve generated. Compare the values between treatment groups and the vehicle control.
Protocol 3: Histopathological Evaluation of Kidney Tissue (H&E Staining)
-
Tissue Fixation: Fix kidney tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome. Mount the sections on glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a descending series of ethanol to water.
-
Hematoxylin (B73222) Staining: Stain with Harris's hematoxylin for 3-5 minutes. Rinse in running tap water.
-
Differentiation: Differentiate in 1% acid alcohol for a few seconds to remove excess stain.
-
Bluing: "Blue" the sections in Scott's tap water or a similar alkaline solution. Rinse in tap water.
-
Eosin (B541160) Staining: Counterstain with 1% eosin Y for 1-3 minutes.
-
Dehydration and Mounting: Dehydrate the stained sections through an ascending series of ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Microscopic Examination: Examine the slides under a light microscope. Assess for pathological changes such as tubular necrosis, loss of brush border, cellular vacuolization, interstitial inflammation, and the presence of casts.[13]
Visualizations and Workflows
Caption: Experimental workflow for a YM155 nephrotoxicity study.
Caption: Proposed mechanisms of YM155-induced renal cell injury.
Caption: Troubleshooting decision tree for unexpected renal toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. YM155 reverses rapamycin resistance in renal cancer by decreasing survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ym155 Induces Oxidative Stress-Mediated DNA Damage and Cell Cycle Arrest, and Causes Programmed Cell Death in Anaplastic Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalrip.com [journalrip.com]
- 10. Concise Review: Current and Emerging Biomarkers of Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naringenin suppresses aluminum-induced experimental hepato-nephrotoxicity in mice through modulation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling Light-Sensitive Sepantronium Bromide (YM155)
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper handling of the light-sensitive compound, Sepantronium bromide (also known as YM155). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and what is its primary mechanism of action?
A1: this compound bromide (YM155) is a potent small-molecule survivin suppressant.[1] Initially, it was identified as an inhibitor of the survivin gene promoter.[1] However, more recent studies have revealed that its primary mode of action is the generation of reactive oxygen species (ROS), which leads to DNA damage and subsequently, the suppression of survivin expression.[2] This multi-faceted mechanism contributes to its pro-apoptotic and anti-cancer effects.[3][4]
Q2: Is this compound bromide sensitive to light?
A2: Yes, this compound bromide is known to be a light-sensitive drug.[5] Exposure to light can lead to its degradation, which may compromise its efficacy in experiments. Therefore, it is crucial to protect the compound and its solutions from light at all stages of handling and storage.
Q3: How should I store this compound bromide powder and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound bromide. Recommendations are summarized in the table below.
Q4: What are the known degradation triggers for this compound bromide?
A4: The primary degradation triggers for this compound bromide are exposure to light and alkaline conditions (pH > 8.5).[5] The degradation is also accelerated in the presence of certain buffers, particularly Phosphate-Buffered Saline (PBS).[5]
Q5: How can I detect if my this compound bromide solution has degraded?
A5: A key indicator of degradation is the appearance of a yellow color in the solution. Spectrophotometric analysis can also be used to detect a degradation product that absorbs light at a wavelength of approximately 450 nm.[5]
Data Presentation
Table 1: Storage and Handling Conditions for this compound Bromide
| Form | Storage Temperature | Duration | Light Protection | Container |
| Solid Powder | -20°C | Up to 3 years | Protect from light | Tightly sealed, opaque or amber vial |
| Stock Solution in DMSO | -80°C | Up to 1 year | Protect from light | Aliquoted in single-use, amber or foil-wrapped tubes |
| -20°C | Up to 6 months | Protect from light | Aliquoted in single-use, amber or foil-wrapped tubes | |
| Working Dilutions | Use immediately | N/A | Prepare and use under subdued light | Opaque or foil-wrapped tubes |
Table 2: Degradation Triggers and Indicators for this compound Bromide
| Trigger | Consequence | Detection Method |
| Light Exposure | Photodegradation, loss of activity | Discoloration (yellowing) of the solution |
| Alkaline pH (>8.5) | Accelerated chemical degradation | UV-Vis Spectroscopy (absorbance peak at ~450 nm)[5] |
| Presence of PBS | Buffer-catalyzed degradation | UV-Vis Spectroscopy (absorbance peak at ~450 nm)[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Bromide Stock Solution
Objective: To prepare a concentrated stock solution of this compound bromide while minimizing exposure to light.
Materials:
-
This compound bromide powder
-
Anhydrous DMSO
-
Sterile, amber or opaque microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Aluminum foil
Procedure:
-
Perform all steps in a dimly lit area or under a fume hood with the sash lowered to reduce light exposure.
-
Allow the vial of this compound bromide powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration.
-
Add the calculated volume of anhydrous DMSO directly to the vial of this compound bromide powder.
-
Recap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Immediately aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: General Handling of this compound Bromide for In Vitro Experiments
Objective: To maintain the integrity of this compound bromide during its use in cell culture experiments.
Procedure:
-
When preparing working dilutions, thaw a single-use aliquot of the stock solution. Keep the tube wrapped in aluminum foil during thawing.
-
Perform serial dilutions in your cell culture medium in a dimly lit environment, such as a cell culture hood with the lights dimmed.
-
Use opaque or foil-wrapped tubes for the preparation of all dilutions.
-
Add the this compound bromide-containing medium to your cell culture plates quickly and efficiently.
-
Immediately after treatment, place the plates in the incubator. If the incubator has a light, cover the plates with an opaque lid or wrap them in aluminum foil.[6]
-
For any downstream analysis that requires removing the plates from the incubator (e.g., microscopy), keep the plates covered from light for as long as possible before the measurement.
Mandatory Visualization
Caption: Signaling pathway of this compound bromide (YM155).
Caption: Experimental workflow for handling light-sensitive this compound bromide.
Caption: Troubleshooting guide for experiments with this compound bromide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Optimizing Continuous Infusion of YM155: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing continuous infusion protocols of YM155. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is YM155 and its primary mechanism of action?
YM155, also known as sepantronium bromide, was initially identified as a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1] It was thought to work by inhibiting the transcriptional activity of the survivin gene promoter.[2] However, more recent studies suggest that its primary mode of action may be the generation of reactive oxygen species (ROS), which then leads to secondary effects like DNA damage and the suppression of survivin.[3][4] YM155 has also been reported to inhibit topoisomerase activity.[5][6]
Q2: Why is continuous infusion the recommended method for YM155 administration?
Preclinical and clinical data strongly indicate that continuous intravenous infusion is the most effective administration strategy for YM155.[7] This method maintains stable plasma concentrations of the drug, which is crucial for its efficacy.[1] Studies have shown that 3-day and 7-day continuous infusion schedules are superior to daily intravenous bolus injections.[7]
Q3: What are the typical concentrations of YM155 used in in vitro and in vivo experiments?
The effective concentration of YM155 can vary significantly between cell lines. In vitro, IC50 values are often in the low nanomolar range.[2][8] For instance, in neuroblastoma cell lines, IC50 values ranged from 8 to 212 nM. In preclinical xenograft models, dosages typically range from 2 mg/kg/day to 10 mg/kg/day administered via continuous infusion for 3 to 7 days.[7][9]
Q4: What are the known off-target effects of YM155?
Besides survivin suppression, YM155 is known to induce DNA damage and generate reactive oxygen species (ROS), which can contribute to its cytotoxic effects.[3][6] It is important to consider that the observed cytotoxicity may not be solely due to survivin inhibition.[6] Some studies also suggest that YM155 can act as a Topoisomerase II inhibitor.[6]
Q5: What are some common reasons for observing resistance to YM155?
Cell lines can develop acquired resistance to YM155. Potential mechanisms include increased drug efflux through transporters like ABCB1, decreased drug uptake due to downregulation of transporters like SLC35F2, and mutations in the p53 gene.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across experiments. | Cell line heterogeneity or high passage number. Inconsistent cell seeding density. Degradation of YM155 stock solution. Assay-specific interference.[6] | Use low passage, authenticated cell lines. Optimize and maintain a consistent cell seeding protocol. Prepare fresh dilutions from a validated stock for each experiment. Store aliquots at -20°C or -80°C and protect from light. Use multiple, mechanistically distinct viability assays to confirm findings. |
| Precipitation of YM155 in the infusion solution. | Poor solubility or improper formulation.[7] | YM155 for clinical use is supplied in a lactic acid-based buffer (pH 3.6) and diluted in 5% dextrose.[7] Ensure the final infusion solution is correctly formulated and compatible with your delivery system. For preclinical studies, YM155 can be dissolved in saline.[1] |
| YM155 appears unstable in solution. | YM155 can be chemically unstable, especially at alkaline pH (>8.5) and in the presence of certain buffers like PBS, leading to degradation.[12][13] | Prepare solutions fresh before use. Avoid alkaline conditions and consider the buffer composition. |
| Minimal survivin downregulation despite observing cytotoxicity. | The kinetics of survivin suppression can vary between cell lines.[6] Cytotoxicity may be due to off-target effects like DNA damage or ROS production.[3] Inefficient protein extraction or antibody issues. | Perform a time-course experiment to determine the optimal time point for observing maximum survivin suppression. Acknowledge and investigate off-target effects. Use markers like γH2AX to quantify DNA damage. Use a lysis buffer with protease and phosphatase inhibitors. Include a positive control for survivin downregulation (e.g., siRNA) to validate your detection method.[6] |
| Adverse events in animal models (e.g., weight loss). | The administered dose may be too high.[7] | Reduce the dose. If efficacy is compromised, consider combination therapy with a lower dose of YM155.[7] |
Quantitative Data Summary
Table 1: In Vitro Potency of YM155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| PC-3 | Prostate Cancer | 2.3 |
| PPC-1 | Prostate Cancer | ~5 |
| DU145 | Prostate Cancer | 8.3 |
| SK-MEL-5 | Melanoma | ~10 |
| A375 | Melanoma | ~11 |
| SH-SY5Y | Neuroblastoma | 8 - 212 |
| NGP | Neuroblastoma | 8 - 212 |
| Data compiled from multiple sources.[2][8] |
Table 2: Preclinical Continuous Infusion Protocols for YM155
| Animal Model | Cancer Type | Dose (mg/kg/day) | Infusion Duration | Outcome | Reference |
| Mouse Xenograft | Prostate Cancer (PC-3) | 10 | 3 days | Tumor regression | [9] |
| Mouse Xenograft | Gastric Cancer (SGC-7901) | 5 | 7 days | Marked inhibition of tumor growth | [14] |
| Mouse Xenograft | Neuroblastoma (LAN-5) | 5 | Not specified | Reduced tumor volume and weight | [5] |
| Mouse Xenograft | Non-Small-Cell Lung Cancer (Calu 6) | 2 | 7 days | Complete tumor regression (with Docetaxel) | [1] |
| This table presents a selection of preclinical protocols and is not exhaustive. |
Detailed Experimental Protocols
Protocol 1: Preparation of YM155 for Continuous Infusion (In Vivo)
-
Reconstitution: Dissolve YM155 (this compound Bromide) in a suitable vehicle. For many preclinical models, sterile saline is appropriate.[1] The concentration will depend on the desired dosage and the flow rate of the micro-osmotic pump.
-
Calculation:
-
Determine the total dose required per animal per day (mg/kg/day).
-
Determine the pump's flow rate (e.g., µL/hour).
-
Calculate the required concentration of the YM155 solution to be loaded into the pump.
-
-
Pump Filling: Under sterile conditions, fill the micro-osmotic pumps (e.g., Alzet) with the prepared YM155 solution according to the manufacturer's instructions.
-
Pump Priming: Prime the filled pumps in sterile saline at 37°C for at least 4-6 hours before implantation to ensure immediate drug delivery upon implantation.[1]
Protocol 2: Establishment of a Xenograft Tumor Model and YM155 Administration
-
Cell Culture and Preparation:
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Treatment Initiation:
-
Begin YM155 treatment when tumors reach a predetermined size (e.g., 80-100 mm³).[1]
-
-
Surgical Implantation of Micro-Osmotic Pump:
-
Post-Operative Care and Monitoring:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, immunohistochemistry).[1]
-
Visualizations
Caption: Proposed signaling pathway of YM155, highlighting both survivin-dependent and independent mechanisms.
Caption: Experimental workflow for optimizing YM155 continuous infusion in a xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The chemical instability of the survivin inhibitor – this compound bromide (YM155) studied by Stimulated Raman, NMR and UV-Vis spectroscopies [open.icm.edu.pl]
- 13. open.icm.edu.pl [open.icm.edu.pl]
- 14. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Sepantronium Bromide and Other Survivin Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Survivin (also known as BIRC5) is a member of the inhibitor of apoptosis protein (IAP) family and a key regulator of cell division. Its overexpression in most human cancers, coupled with low to undetectable levels in normal adult tissues, makes it an attractive target for cancer therapy. Sepantronium bromide (YM155) is a well-studied small molecule survivin suppressant. This guide provides an objective comparison of this compound bromide with other classes of survivin inhibitors based on their performance in preclinical models, supported by experimental data.
Mechanisms of Action: A Diverse Approach to Targeting Survivin
Survivin inhibitors can be broadly categorized based on their mechanism of action. This compound bromide, initially identified as a transcriptional suppressor of the survivin gene, is now understood to primarily function through the generation of reactive oxygen species (ROS), which subsequently leads to the downregulation of survivin.[1] Other strategies to inhibit survivin include direct transcriptional inhibition, antisense oligonucleotides, and disruption of survivin protein interactions.
-
This compound Bromide (YM155): A small molecule that induces ROS production, leading to DNA damage and subsequent suppression of survivin expression.[1]
-
Terameprocol: A transcriptional inhibitor that targets the Sp1 transcription factor, which is crucial for the expression of the survivin gene.[2]
-
EZN-3042: An antisense oligonucleotide that binds to survivin mRNA, preventing its translation into protein.[2]
-
LQZ-7F: A small molecule that directly targets the survivin protein, disrupting its dimerization and promoting its degradation.[2]
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound bromide and other survivin inhibitors in various cancer cell lines from preclinical studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, assay methods, and incubation times.
Table 1: In Vitro Cytotoxicity of this compound Bromide (YM155)
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Neuroblastoma | KELLY | 0.03 | |
| Neuroblastoma | NGP | 0.05 | |
| Neuroblastoma | SK-N-AS | 0.08 | |
| Multiple Myeloma | U266 | 2.1 | [3] |
| Multiple Myeloma | OPM-2 | 3.4 | [3] |
| Prostate Cancer | PC-3 | 1.674 | |
| Non-Small Cell Lung Cancer | NCI-H460 | 0.8 | |
| Breast Cancer | MDA-MB-231 | 0.5 - 2.5 | [1] |
Table 2: In Vitro Cytotoxicity of Other Survivin Inhibitors
| Inhibitor | Cancer Type | Cell Line | IC50 | Reference |
| LQZ-7F | Prostate Cancer | PC-3 | 2.99 µM | |
| LQZ-7F | Prostate Cancer | C4-2 | 2.47 µM | |
| Terameprocol | Not specified | Not specified | Not specified | |
| EZN-3042 | Acute Lymphoblastic Leukemia | Primary ALL cells | <1 nM (with transfection) | [1] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies using animal models, typically xenografts where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy of drug candidates. The following table summarizes the in vivo efficacy of this compound bromide in various xenograft models.
Table 3: In Vivo Efficacy of this compound Bromide (YM155) in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Prostate Cancer | PC-3 (subcutaneous) | 3 mg/kg/day, 14-day continuous infusion | Complete tumor regression | [3] |
| Non-Small Cell Lung Cancer | Calu-6 (subcutaneous) | 5 mg/kg/day, 7-day continuous infusion | Significant tumor growth inhibition | |
| Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma | NMFH-1 (subcutaneous) | 2 mg/kg/day, 14-day continuous infusion | 89.3% | [3] |
| Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma | NMFH-1 (subcutaneous) | 4 mg/kg/day, 14-day continuous infusion | 98.9% | [3] |
| Neuroblastoma | SK-N-BE(2) (subcutaneous) | 5 mg/kg/day, 21-day continuous infusion | ~3-fold reduction in tumor burden | [4] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams illustrate the survivin signaling pathway and a typical experimental workflow for evaluating survivin inhibitors.
Caption: Simplified Survivin Signaling Pathway.
Caption: Preclinical Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments commonly used in the preclinical evaluation of survivin inhibitors.
Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of survivin inhibitors on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the survivin inhibitor (e.g., this compound bromide) for 72 hours.
-
Cell Fixation: Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Protocol 2: Western Blot for Survivin Protein Expression
This technique is used to quantify the levels of survivin protein in cancer cells following treatment with an inhibitor.
-
Cell Lysis: Treat cells with the survivin inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the intensity of the protein bands using densitometry software and normalize the survivin protein levels to the loading control.
Protocol 3: In Vivo Xenograft Tumor Growth Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a survivin inhibitor in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²) / 2).
-
Randomization and Treatment: Randomize the mice into treatment and control (vehicle) groups. Administer the survivin inhibitor via the appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry, to confirm the on-target effect of the inhibitor (i.e., reduction of survivin levels).
Protocol 4: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with survivin inhibitors.
-
Cell Treatment: Treat cells with the survivin inhibitor at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitumor effect of YM155, a novel small-molecule survivin suppressant, via mitochondrial apoptosis in human MFH/UPS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuances: YM155 Versus siRNA-Mediated Survivin Knockdown in Cancer Therapy Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to neutralize the resilient anti-apoptotic protein survivin, a key player in cancer progression and therapeutic resistance, two prominent strategies have emerged: the small molecule inhibitor YM155 and siRNA-mediated gene knockdown. This guide provides a comprehensive comparison of their efficacy, backed by experimental data, detailed protocols, and visual representations of the underlying biological processes to aid researchers in making informed decisions for their pre-clinical studies.
Mechanism of Action: A Tale of Two Suppressors
YM155 (Sepantronium Bromide) is a small molecule inhibitor that was initially identified for its ability to suppress the transcription of the BIRC5 gene, which encodes for survivin.[1] Emerging evidence suggests a more complex mechanism of action, including the generation of reactive oxygen species (ROS), which in turn can lead to DNA damage and suppression of survivin expression.[2][3] This dual action of inducing cellular stress and inhibiting a key survival protein makes YM155 a potent anti-cancer agent.
siRNA-mediated survivin knockdown , on the other hand, operates through the RNA interference (RNAi) pathway. A synthetic small interfering RNA (siRNA) molecule, designed to be complementary to the survivin mRNA sequence, is introduced into cancer cells. This leads to the specific degradation of the survivin mRNA, thereby preventing its translation into protein.[4][5] This high degree of specificity for its target is a hallmark of the siRNA approach.
Quantitative Efficacy: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, offering a glimpse into the comparative efficacy of YM155 and survivin siRNA across different cancer cell lines and experimental endpoints.
| Table 1: Impact on Cell Viability | ||
| Treatment | Cell Line | Observed Effect |
| YM155 | Neuroblastoma (SH-SY5Y, NGP) | IC50 values ranging from 8 to 212 nM.[6] |
| Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma (MFH/UPS) | Dose-dependent inhibition of cell proliferation.[7] | |
| Metastatic Castration-Resistant Prostate Cancer (DU145, PC3) | IC50 values of 8.3 nM (DU145) and 3.3 nM (PC3).[8] | |
| Survivin siRNA | Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma (MFH/UPS) | Significant decrease in cell proliferation.[7] |
| Various Cancer Cell Lines | Reduced cell proliferation.[5] | |
| Cisplatin-Resistant Head and Neck Cancer (CAL27-CisR) | Inhibition of cell proliferation.[9] |
| Table 2: Induction of Apoptosis | ||
| Treatment | Cell Line | Observed Effect |
| YM155 | Neuroblastoma (SH-SY5Y, NGP) | 3.4 to 7.0-fold increase in apoptosis at 5 µM.[6] |
| Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma (MFH/UPS) | Significant increase in apoptotic cells.[7] | |
| Hepatocellular Carcinoma (HepG2, Huh7) | Apoptosis ratios of 47.3% (HepG2) and 37.3% (Huh7) at 100 µM.[10] | |
| Survivin siRNA | Malignant Fibrous Histiocytoma/Undifferentiated Pleomorphic Sarcoma (MFH/UPS) | Significant increase in apoptotic cells.[7] |
| HeLa Cells | Apoptotic cells reached 50% at 40 nM siRNA.[1] | |
| Various Cancer Cell Lines | Increased rates of apoptosis.[5] |
| Table 3: Survivin Expression Downregulation | ||
| Treatment | Cell Line | Observed Effect |
| YM155 | Neuroblastoma (SH-SY5Y) | Over 2-fold downregulation of BIRC5 mRNA at 5 µM.[6] |
| Neuroblastoma | About a 4-fold reduction in survivin protein.[6] | |
| Renal Cell Carcinoma (RCC786.0) | Decreased BIRC5 mRNA and survivin protein levels at 24 hours.[11] | |
| Survivin siRNA | HeLa Cells | 95% reduction in survivin mRNA at 20 nM after 48 hours.[1] |
| Various Cancer Cell Lines | Downregulated survivin protein levels.[1] | |
| HER2+ Breast Cancer (SK-BR-3) | Up to 89% in vitro gene knockdown.[12] |
Experimental Protocols: A Guide to Reproducibility
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of YM155 and survivin siRNA.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[2]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of YM155 or the siRNA transfection complex. Incubate for the desired treatment period (e.g., 48-72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[2][13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[2][13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
siRNA Transfection for Survivin Knockdown
-
Cell Seeding: Seed cells in a culture plate to reach 60-80% confluency on the day of transfection.[14]
-
Complex Formation: Prepare two solutions separately. Solution A: Dilute the survivin-targeting siRNA duplex in siRNA transfection medium. Solution B: Dilute the siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same medium.[12][14]
-
Incubation: Combine the two solutions and incubate at room temperature for a specified time (e.g., 5 minutes) to allow for complex formation.[5]
-
Transfection: Add the siRNA-lipid complex to the cells and incubate for 4-6 hours at 37°C.[5]
-
Medium Change: Replace the transfection medium with fresh complete culture medium and incubate for the desired duration (e.g., 48-72 hours) before analysis.[4]
Western Blot for Survivin Protein Expression
-
Cell Lysis: After treatment with YM155 or survivin siRNA, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for survivin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[9][15]
Quantitative Real-Time PCR (qRT-PCR) for Survivin mRNA Expression
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable method (e.g., TRIzol reagent).[1]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[1]
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, specific primers for the BIRC5 gene, and a reference gene (e.g., GAPDH or ACTB), and the synthesized cDNA as a template.[11][16]
-
Data Analysis: Analyze the amplification data using the comparative Ct (2-ΔΔCt) method to determine the relative quantification of survivin mRNA levels.[11]
Visualizing the Molecular Landscape
To better understand the biological context of YM155 and siRNA-mediated survivin knockdown, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Survivin signaling pathway and its role in apoptosis.
Caption: General experimental workflow for comparing YM155 and survivin siRNA.
Conclusion
Both YM155 and siRNA-mediated knockdown represent powerful tools for inhibiting survivin function in cancer research. YM155 offers the convenience of a small molecule inhibitor with a multifaceted mechanism of action, while siRNA provides a highly specific method for targeting survivin expression at the mRNA level. The choice between these two approaches will depend on the specific research question, the experimental model, and the desired level of target specificity. This guide provides a foundational framework for researchers to design and interpret experiments aimed at elucidating the therapeutic potential of survivin inhibition.
References
- 1. Silencing of Survivin Expression Leads to Reduced Proliferation and Cell Cycle Arrest in Cancer Cells [jcancer.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Silencing of Survivin Expression Leads to Reduced Proliferation and Cell Cycle Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small interfering RNA targeting of the survivin gene inhibits human tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor effect of YM155, a novel small-molecule survivin suppressant, via mitochondrial apoptosis in human MFH/UPS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer [mdpi.com]
- 9. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing of survivin by YM155 induces apoptosis and growth arrest in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-survivin effect of the small molecule inhibitor YM155 in RCC cells is mediated by time-dependent inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of Nanovectorized siRNA Directed against Survivin with Doxorubicin for Efficient Anti-Cancer Activity in HER2+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. idosi.org [idosi.org]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Survivin inhibition with YM155 ameliorates experimental pulmonary arterial hypertension [frontiersin.org]
Head-to-Head Comparison: Sepantronium vs. Terameprocol in Oncology Research
In the landscape of targeted cancer therapeutics, small molecule inhibitors offer promising avenues for researchers and drug development professionals. This guide provides a detailed head-to-head comparison of two such molecules: Sepantronium (YM155) and Terameprocol (B50609) (EM-1421). While both compounds have demonstrated preclinical and clinical anti-tumor activity, they operate through distinct mechanisms of action, targeting different key regulators of cancer cell survival and proliferation.
Executive Summary
This compound is a potent suppressant of survivin, a key member of the inhibitor of apoptosis (IAP) family.[1][2] Its primary mechanism involves the transcriptional repression of the survivin gene, leading to apoptosis in cancer cells.[3] Emerging evidence also points to its role in inducing oxidative stress and DNA damage.[4] Terameprocol, on the other hand, is a transcriptional inhibitor that targets the specificity protein 1 (Sp1).[5][6] By interfering with Sp1, Terameprocol downregulates the expression of several Sp1-dependent genes crucial for tumor growth and survival, including survivin, cyclin-dependent kinase 1 (Cdc2/CDK1), and vascular endothelial growth factor (VEGF).[5][6][7]
This guide will delve into the mechanistic differences, present available quantitative data for a comparative analysis of their performance, and provide detailed experimental protocols for key assays.
Mechanism of Action
The fundamental difference between this compound and Terameprocol lies in their primary molecular targets.
This compound directly targets the survivin gene promoter, leading to a specific decrease in survivin mRNA and protein levels.[8][9] Survivin is a crucial protein that inhibits apoptosis and regulates mitosis, and its overexpression is a hallmark of many cancers, contributing to therapeutic resistance.[10] A secondary mechanism involves the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[3]
Terameprocol acts further upstream by inhibiting the transcription factor Sp1.[5] Sp1 is a zinc finger protein that binds to GC-rich promoter regions of a wide array of genes involved in cell proliferation, differentiation, and apoptosis.[11] By blocking Sp1, Terameprocol leads to a broader downregulation of multiple oncogenic proteins, including survivin.[6][7]
dot
Preclinical Performance: A Comparative Overview
Direct head-to-head preclinical studies are limited. However, by compiling data from independent studies, a comparative assessment of their in vitro and in vivo activities can be made.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro potency of a compound. The following table summarizes available IC50 values for this compound and Terameprocol in various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound (YM155) | Multiple Myeloma | U-266 | ~10 | [12] |
| Multiple Myeloma | INA-6 | ~10 | [12] | |
| Multiple Myeloma | OPM-2 | ~50 | [12] | |
| Terameprocol (EM-1421) | Pancreatic Cancer | BxPC-3 | 3,400 (GI50 for an analog) | [11] |
Note: Direct comparison is challenging due to the use of different cell lines and assays. The provided data for Terameprocol is for a related analog and represents the 50% growth inhibition (GI50) value.
In Vivo Efficacy
Xenograft models in immunocompromised mice are standard for evaluating the in vivo anti-tumor efficacy of novel compounds.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound (YM155) | Multiple Myeloma Xenograft | Not Specified | Potent inhibition of tumor growth | [12] |
| Terameprocol (EM-1421) | Human Bladder Carcinoma (SW-780) Xenograft | 50 and 100 mg/kg, i.p. daily for 21 days | Reduced rate of tumor growth | [1] |
Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is critical for its development.
| Parameter | This compound (YM155) | Terameprocol (EM-1421) |
| Administration | Continuous intravenous infusion[9][13] | Intravenous infusion, Intratumoral, Intravaginal[6][7][14] |
| Half-life | Not explicitly stated, but continuous infusion is required to maintain plasma concentrations[15] | Not explicitly stated |
| Clearance | Primarily renal excretion (~30% as unchanged drug)[13] | Information not readily available |
| Distribution | High tumor accumulation observed with liposomal formulation[15] | Systemic absorption documented after intratumoral injection[7] |
| Metabolism | Information not readily available | Information not readily available |
Clinical Trial Overview
Both this compound and Terameprocol have undergone Phase I and II clinical trials.
This compound (YM155) has been evaluated as a single agent and in combination with standard chemotherapies in various cancers, including non-small cell lung cancer and multiple myeloma.[9][12][16] While generally well-tolerated, its single-agent activity has been modest, suggesting a greater potential in combination therapies.[17]
Terameprocol (EM-1421) has been investigated in patients with recurrent high-grade glioma and other solid tumors.[6][7] Phase I studies have established its safety profile and determined the maximum tolerated dose.[7] Stable disease has been observed in some patients with high-grade gliomas.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific rigor.
This compound: In Vitro Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (YM155) stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2-4 x 10³ cells/well) and allow them to attach overnight.[18]
-
Drug Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[18]
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot```dot digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for MTT Assay", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge [fontname="Arial", fontsize=10];
A [label="Seed cells in 96-well plate"]; B [label="Treat with this compound (or Terameprocol)"]; C [label="Incubate for 48-72 hours"]; D [label="Add MTT solution"]; E [label="Incubate for 2-4 hours"]; F [label="Add solubilization buffer"]; G [label="Read absorbance"]; H [label="Calculate IC50"];
A -> B -> C -> D -> E -> F -> G -> H; }```
Terameprocol: Western Blot Analysis for Sp1 and Survivin Expression
This protocol allows for the assessment of protein expression levels to confirm the mechanism of action of Terameprocol.
Materials:
-
Cancer cell line of interest
-
Terameprocol (EM-1421)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Sp1, anti-survivin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Terameprocol at the desired concentration and duration. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight, followed by incubation with secondary antibodies. 5[11]. Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. 6[11]. Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound and Terameprocol represent two distinct strategies for targeting cancer cell vulnerabilities. This compound offers a targeted approach by directly suppressing the key anti-apoptotic protein, survivin. Its additional pro-oxidant activity may contribute to its efficacy. Terameprocol provides a broader impact by inhibiting the master regulator Sp1, thereby affecting multiple oncogenic pathways simultaneously.
The choice between these inhibitors in a research or drug development context will depend on the specific cancer type, its underlying molecular drivers, and the therapeutic strategy (monotherapy vs. combination therapy). The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising anti-cancer agents. Further head-to-head studies in well-defined preclinical models are warranted to provide a more definitive comparative assessment of their efficacy and to identify predictive biomarkers for patient stratification.
References
- 1. The anticancer activity of the transcription inhibitor terameprocol (meso-tetra-O-methyl nordihydroguaiaretic acid) formulated for systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of terameprocol in patients with recurrent high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Survivin Small Molecules Inhibitors: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical efficacy of this compound bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound bromide (YM155), a small-molecule suppressor of survivin, in Japanese patients with advanced solid tumors: dose proportionality and influence of renal impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I/II clinical safety studies of terameprocol vaginal ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor efficacy and biodistribution of liposomal this compound bromide (YM155), a novel small-molecule survivin suppressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
YM155: A Comparative Analysis of a First-in-Class Survivin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of YM155 with other small molecule survivin inhibitors, supported by experimental data and detailed methodologies. We will explore the unique advantages of YM155, its mechanism of action, and its performance in preclinical and clinical settings relative to other notable survivin inhibitors such as FL118, UC-112, and LQZ-7F.
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a compelling target in oncology due to its dual role in promoting cell proliferation and inhibiting apoptosis.[1] Its overexpression in most human cancers and limited presence in normal adult tissues make it an attractive target for therapeutic intervention.[1][2] YM155 (sepantronium bromide) was the first small molecule survivin suppressant to enter clinical trials.[3] This guide will delve into the distinct characteristics of YM155 that set it apart from other investigational survivin inhibitors.
Mechanism of Action: A Dual Approach to Targeting Survivin
Initially identified through a high-throughput screen for compounds that inhibit the survivin promoter, YM155 was classified as a transcriptional suppressor of the BIRC5 gene, which encodes for survivin.[4] This mechanism involves the disruption of the interaction between the transcription factor Sp1 and the survivin promoter.[5] However, more recent evidence suggests a multi-faceted mechanism of action. YM155 has been shown to induce the generation of reactive oxygen species (ROS), which in turn leads to DNA damage and a secondary suppression of survivin expression.[3] Some studies also indicate that YM155 may function as a DNA-damaging agent independently of its effect on survivin.[6]
This dual mechanism of directly suppressing survivin expression and inducing cytotoxic DNA damage may offer a distinct advantage in overcoming cancer cell resistance.
Comparative Efficacy of Small Molecule Survivin Inhibitors
A direct comparison of the in vitro potency of YM155 with other small molecule survivin inhibitors highlights its nanomolar efficacy across a broad range of cancer cell lines.
| Inhibitor | Mechanism of Action | Target | IC50 Range (in various cancer cell lines) | Clinical Development Stage |
| YM155 (this compound bromide) | Transcriptional suppression of survivin; Induction of ROS and DNA damage.[3][4] | Survivin promoter, potentially other cellular targets leading to ROS. | 0.49 nM - 248 nM[7][8][9] | Phase II clinical trials completed for various cancers.[5][10][11] |
| FL118 | Inhibition of survivin, Mcl-1, XIAP, and cIAP2 expression.[12] | Multiple anti-apoptotic proteins. | Sub-nanomolar to low nanomolar.[12] | Preclinical; IND-enabling studies.[13] |
| UC-112 | Disrupts the interaction between survivin and Smac; promotes survivin degradation.[4] | Survivin-Smac interaction. | 0.7 µM - 3.4 µM | Preclinical.[6] |
| LQZ-7F | Inhibits survivin dimerization, leading to its degradation.[14] | Survivin dimerization interface. | 0.4 µM - 4.4 µM[14][15] | Preclinical.[16] |
Table 1: Comparison of Small Molecule Survivin Inhibitors. This table summarizes the key characteristics of YM155 and other notable small molecule survivin inhibitors, including their proposed mechanisms of action, molecular targets, reported IC50 values in various cancer cell lines, and their current stage of clinical development.
In Vivo Antitumor Activity
Preclinical xenograft models have demonstrated the potent in vivo efficacy of YM155. Continuous infusion of YM155 has been shown to lead to complete tumor regression in models of triple-negative breast cancer.[7] In esophageal squamous cell carcinoma xenografts, YM155 treatment resulted in a significant reduction in tumor growth and weight without notable toxicity.[17] Furthermore, in a neuroblastoma xenograft model, YM155 administration led to marked tumor regression.[18]
While direct comparative in vivo studies are limited, the available data for other inhibitors show promising, albeit sometimes less potent, effects. For instance, FL118 has demonstrated superior antitumor efficacy in xenograft models compared to several standard chemotherapy agents.[12] LQZ-7F has also been shown to inhibit the growth of xenograft tumors.[14]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: The dual role of Survivin in inhibiting apoptosis and regulating mitosis.
Caption: Diverse mechanisms employed by small molecules to inhibit survivin.
Caption: A typical experimental pipeline for assessing survivin inhibitor efficacy.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings discussed, the following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Survivin inhibitors (YM155, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the survivin inhibitor for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Survivin inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the survivin inhibitor for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.[20]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analyze the cells by flow cytometry within one hour.[14]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot for Survivin Protein Expression
This technique is used to detect and quantify the levels of survivin protein in cell lysates.
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
Survivin inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against survivin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the survivin inhibitor for the specified duration.
-
Lyse the cells in ice-cold lysis buffer.[6]
-
Determine the protein concentration of the lysates using a BCA assay.[6]
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Conclusion and Future Directions
YM155 stands out among small molecule survivin inhibitors due to its potent, nanomolar activity and its proposed dual mechanism of action that combines transcriptional suppression of survivin with the induction of DNA damage via ROS generation. This multi-pronged attack may offer a significant advantage in treating a broad range of cancers and overcoming resistance mechanisms. While other inhibitors like FL118, UC-112, and LQZ-7F present alternative and promising strategies for targeting survivin, YM155's progression to clinical trials underscores its potential as a therapeutic agent.
Further head-to-head comparative studies are warranted to definitively establish the superiority of one inhibitor over another in specific cancer contexts. The development of biomarkers to identify patient populations most likely to respond to each inhibitor will also be crucial for their successful clinical translation. The detailed experimental protocols provided in this guide should empower researchers to conduct such comparative studies and further elucidate the therapeutic potential of targeting survivin in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchhub.com [researchhub.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Recent Advances on Small-Molecule Survivin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. YM155, a selective survivin suppressant, inhibits tumor spread and prolongs survival in a spontaneous metastatic model of human triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. Western blot analysis [bio-protocol.org]
- 17. YM155, a survivin suppressant, triggers PARP-dependent cell death (parthanatos) and inhibits esophageal squamous-cell carcinoma xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
Unmasking the Collateral Effects: A Comparative Guide to the Off-Target Protein Binding of Sepantronium Bromide
For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a therapeutic candidate is paramount. Sepantronium bromide (brand name YM155), a compound initially investigated as a survivin suppressant, presents a compelling case study in the importance of elucidating off-target effects. While its potent anti-cancer activity is well-documented, a growing body of evidence suggests its mechanism of action is more complex than initially understood, involving significant off-target interactions that contribute to its pharmacological profile.
This guide provides an objective comparison of the known off-target protein binding of this compound bromide with other alternative survivin inhibitors. We delve into the experimental data that has reshaped our understanding of this compound, present detailed methodologies for key evaluative experiments, and visualize the complex signaling pathways involved.
The Evolving Narrative of this compound Bromide's Mechanism of Action
Initially identified through a high-throughput screen for inhibitors of the survivin gene promoter, this compound bromide was classified as a survivin suppressant.[1] However, subsequent research has revealed that its primary mode of action may be the generation of reactive oxygen species (ROS), which in turn induces DNA damage and only secondarily suppresses survivin expression.[2] This paradigm shift has prompted a deeper investigation into the broader cellular interactions of this compound bromide, leading to the identification of several potential off-target proteins.
Off-Target Profile of this compound Bromide and Alternatives
While direct, quantitative binding affinities (e.g., Kd values) for this compound bromide's off-target interactions are not extensively reported in publicly available literature, cellular assays and proteomic studies have implicated several proteins. This stands in contrast to its potent low nanomolar IC50 values for cytotoxicity in various cancer cell lines, which reflect the compound's overall cellular effect rather than direct binding to a single target.
One of the most significant identified off-targets is Receptor-Interacting Protein Kinase 2 (RIPK2) , a key mediator in inflammatory and innate immune signaling pathways.[3] The interaction with RIPK2 is thought to be involved in the survivin-suppressing and apoptosis-inducing activities of YM155.[3] Another important off-target effect is the downregulation of Myeloid cell leukemia 1 (Mcl-1) , an anti-apoptotic protein of the Bcl-2 family.[4] However, it remains to be conclusively determined whether this is a result of direct binding or a downstream consequence of other cellular effects.
For comparison, other compounds developed to target survivin have different and, in some cases, better-characterized off-target profiles.
| Compound | Primary Intended Target/Mechanism | Known/Suspected Off-Target Proteins | Quantitative Data (Binding Affinity/IC50) |
| This compound bromide (YM155) | Survivin suppressant (initial hypothesis); ROS generation and DNA damage | Receptor-Interacting Protein Kinase 2 (RIPK2), Mcl-1 (downregulation) | Cytotoxicity IC50: 0.7-36 nM in various cancer cell lines.[3] Direct binding affinities for off-targets are not widely reported. |
| Terameprocol | Inhibition of Sp1-mediated survivin transcription | Cyclin-dependent kinase 1 (CDK1), VEGF | Primarily characterized by its effect on transcription; direct off-target binding data is limited.[5][6] |
| FL118 | Inhibition of survivin, Mcl-1, XIAP, and cIAP2 expression | DDX5 (p68) | Binds to DDX5, leading to its degradation.[7] Specific binding affinity (Kd) for DDX5 is not consistently reported. |
Table 1: Comparison of the Off-Target Profiles of this compound Bromide and Alternative Survivin Inhibitors. This table summarizes the known or suspected off-target interactions of this compound bromide and two other compounds investigated for their effects on survivin. The lack of extensive quantitative binding data for off-targets is a notable gap in the current literature.
Visualizing the Complex Interactions
To better understand the multifaceted mechanism of this compound bromide, it is crucial to visualize the signaling pathways and experimental workflows involved in identifying its off-target effects.
Caption: Figure 1: Signaling Pathways of this compound Bromide
Caption: Figure 2: Experimental Workflow for Off-Target Identification
Key Experimental Protocols
The identification and validation of off-target protein binding are critical steps in drug development. Below are detailed methodologies for three key experimental techniques.
Affinity Purification-Mass Spectrometry (AP-MS)
This technique is used to identify proteins that physically interact with a small molecule.
-
Bait Immobilization: this compound bromide is chemically modified with a linker and immobilized on a solid support, such as agarose (B213101) or magnetic beads. It is crucial to ensure that the modification does not interfere with the compound's binding properties.
-
Cell Lysate Preparation: Cancer cells are cultured and then lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.
-
Affinity Purification: The cell lysate is incubated with the immobilized this compound bromide beads. Proteins that bind to the compound are captured on the beads.
-
Washing: The beads are washed extensively with a series of buffers to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by changing the pH, increasing the salt concentration, or using a competitive binder.
-
Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry. Proteins that are significantly enriched in the this compound bromide pulldown compared to a control (beads without the compound or with an inactive analogue) are considered potential binding partners.[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[9][10][11][12][13]
-
Cell Treatment: Intact cells are treated with either this compound bromide or a vehicle control (e.g., DMSO).
-
Heat Treatment: The cell suspensions are divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of a specific protein of interest remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound bromide indicates that the compound binds to and stabilizes the protein.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of binding between a small molecule and a protein in real-time.[14]
-
Protein Immobilization: The purified potential off-target protein is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution of this compound bromide at various concentrations is flowed over the sensor chip surface.
-
Binding Measurement: The binding of this compound bromide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Kinetic Analysis: The association rate (kon) and dissociation rate (koff) of the binding interaction are determined by analyzing the shape of the sensorgram (a plot of RU versus time).
-
Affinity Determination: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated from the ratio of the dissociation and association rates (Kd = koff / kon).
Conclusion and Future Directions
The story of this compound bromide underscores the critical need for comprehensive off-target profiling in drug development. While initially promising as a targeted survivin suppressant, its complex mechanism involving ROS generation and interactions with proteins like RIPK2 and the downregulation of Mcl-1 highlights a more intricate pharmacological profile.
For researchers and drug developers, this serves as a reminder that a compound's cellular effects are often the result of a network of interactions rather than engagement with a single target. The lack of extensive quantitative binding data for this compound bromide's off-targets represents a significant knowledge gap. Future research employing rigorous biophysical techniques such as SPR and CETSA coupled with quantitative mass spectrometry will be essential to fully delineate its binding profile. A more complete understanding of these off-target interactions will not only provide a clearer picture of this compound bromide's mechanism of action but also pave the way for the development of more selective and effective cancer therapeutics.
References
- 1. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Survivin as a novel target protein for reducing the proliferation of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cell Type Selective YM155 Prodrug Targets Receptor-Interacting Protein Kinase 2 to Induce Brain Cancer Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of this compound bromide (YM155) in multiple myeloma is conferred by down regulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terameprocol, a novel site-specific transcription inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 9. CETSA [cetsa.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. elrig.org [elrig.org]
- 14. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening [mdpi.com]
Sepantronium (YM155): A Targeted Approach to Overcoming Anti-Tumor Drug Resistance
A Comparative Guide for Researchers and Drug Development Professionals
Sepantronium bromide (formerly YM155) is a small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation. This guide provides a comprehensive overview of the anti-tumor effects of this compound in resistant cell lines, comparing its performance as a monotherapy and in combination with other agents. Detailed experimental data, protocols, and signaling pathway diagrams are presented to support further research and development in oncology.
Performance of this compound in Resistant Cell Lines
This compound has demonstrated potent cytotoxic effects in a variety of cancer cell lines, including those that have developed resistance to standard chemotherapeutic agents. Its efficacy is particularly notable in overcoming resistance mechanisms that are dependent on the upregulation of anti-apoptotic pathways.
Comparative Efficacy in Sensitive vs. Resistant Neuroblastoma Cell Lines
Studies have shown a significant difference in the half-maximal inhibitory concentration (IC50) of this compound in drug-sensitive parental neuroblastoma cell lines compared to their drug-resistant sublines. Resistance to drugs such as doxorubicin (B1662922) and etoposide (B1684455) is often associated with decreased sensitivity to this compound. However, even in resistant lines, this compound can exhibit activity, particularly when combined with other agents.
| Cell Line | Resistance to | This compound IC50 (nM) | Fold Resistance |
| UKF-NB-3 (Parental) | - | 0.49 | - |
| UKF-NB-3rDOX20 | Doxorubicin | 15,700 | ~32,000 |
| UKF-NB-6 (Parental) | - | Not Specified | - |
| UKF-NB-6rVCR10 | Vincristine | 49.3 | Not Specified |
Data adapted from studies on neuroblastoma cell lines with acquired drug resistance.[1][2]
Synergistic Effects in Combination Therapies
This compound has shown significant synergistic anti-tumor activity when used in combination with various chemotherapeutic agents, effectively re-sensitizing resistant cells to treatment.
Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, the combination of this compound with microtubule-targeting agents like docetaxel (B913) has demonstrated synergistic antiproliferative and apoptosis-inducing effects.[3] This suggests that inhibiting survivin can lower the threshold for apoptosis induced by other cytotoxic drugs.
Neuroblastoma: Combination therapy with etoposide, a topoisomerase II inhibitor, has shown synergistic effects in neuroblastoma cell lines. The combination index (CI) is a quantitative measure of drug interaction, with a value less than 1 indicating synergy.
| Neuroblastoma Cell Line | This compound IC50 (nM) | Etoposide IC50 (µM) | Combination Index (CI) at ED75 |
| SH-SY5Y | 12.3 | 1.2 | < 1.0 |
| NGP | 8.1 | 0.8 | < 1.0 |
| SK-N-AS | 212.4 | 2.5 | < 1.0 |
| SK-N-BE(2) | 20.5 | 1.5 | < 1.0 |
| IMR-32 | 15.7 | 1.1 | ~ 1.0 (additive) |
Data from a study demonstrating the synergistic effect of this compound and etoposide.
Ovarian Cancer: In taxol-resistant ovarian cancer cells (A2780/Taxol), which overexpress the ABCB1 gene, this compound has been shown to enhance the efficacy of docetaxel.[4]
Mechanisms of Action and Resistance
This compound's primary mechanism of action is the suppression of survivin expression. However, recent studies have revealed a more complex picture involving the generation of reactive oxygen species (ROS) and induction of DNA damage.
Signaling Pathway of this compound's Anti-Tumor Effect
Caption: Proposed mechanism of action for this compound (YM155).
Mechanisms of Resistance to this compound
Resistance to this compound can arise through several mechanisms, primarily involving altered drug transport and the activation of compensatory signaling pathways.
-
Increased Drug Efflux: Overexpression of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, is a major mechanism of resistance.[5] ABCB1 actively pumps this compound out of the cancer cell, reducing its intracellular concentration.
-
Decreased Drug Uptake: The solute carrier protein SLC35F2 is crucial for the uptake of this compound into cancer cells.[6][7] Reduced expression of SLC35F2 leads to decreased intracellular drug accumulation and subsequent resistance.
-
USP32-Mediated Degradation of SLC35F2: The deubiquitinating enzyme USP32 can promote the degradation of SLC35F2, thereby indirectly causing resistance to this compound.[1][2][3][8]
-
Activation of Pro-Survival Pathways: Cancer cells can develop resistance by activating alternative survival pathways that compensate for the inhibition of survivin. This can involve the upregulation of other anti-apoptotic proteins or the activation of pathways like the ROS-AKT-FoxO signaling axis.[9][10][11]
Caption: Key mechanisms of resistance to this compound (YM155).
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the validation and further exploration of this compound's anti-tumor effects.
Experimental Workflow
Caption: General experimental workflow for validating this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
-
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound Bromide (YM155)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for 24-48 hours.
-
Harvest cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12][13][14]
-
Western Blotting for Protein Expression
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and drug resistance, such as survivin, p53, and Mcl-1, following this compound treatment.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-p53, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells treated with this compound and quantify protein concentration.
-
Separate protein lysates (20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Normalize the band intensities to a loading control (e.g., β-actin).[5][8][15]
-
Conclusion and Future Directions
This compound demonstrates significant anti-tumor activity, particularly in resistant cancer cell lines, by targeting the key survival protein survivin and inducing apoptosis through multiple mechanisms. Its synergistic effects with conventional chemotherapeutics highlight its potential to overcome drug resistance and improve treatment outcomes. Understanding the molecular mechanisms of resistance to this compound, such as the roles of ABCB1, SLC35F2, and USP32, is crucial for the development of rational combination therapies and for identifying patients who are most likely to respond to treatment. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the management of resistant cancers.
References
- 1. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thno.org [thno.org]
- 3. USP32 confers cancer cell resistance to YM155 via promoting ER-associated degradation of solute carrier protein SLC35F2 [thno.org]
- 4. YM155 enhances docetaxel efficacy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted BIRC5 silencing using YM155 causes cell death in neuroblastoma cells with low ABCB1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The solute carrier SLC35F2 enables YM155-mediated DNA damage toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. FOXO Signaling Pathways as Therapeutic Targets in Cancer [ijbs.com]
- 11. FOXO Signaling Pathways as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity | MDPI [mdpi.com]
- 13. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - Kent Academic Repository [kar.kent.ac.uk]
- 15. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Sepantronium (YM155) vs. Shepherdin in Cancer Therapy
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapies, two molecules, Sepantronium (YM155) and Shepherdin, have emerged with distinct mechanisms aimed at disrupting critical cancer survival pathways. This compound, a small molecule imidazolium-based compound, is recognized as a potent suppressor of survivin, a key anti-apoptotic protein. Shepherdin, a peptidomimetic, was rationally designed to inhibit the interaction between heat shock protein 90 (Hsp90) and its client protein, survivin. This guide provides a comprehensive comparison of the preclinical data for these two agents, offering a valuable resource for researchers in oncology and drug development.
At a Glance: Key Differences
| Feature | This compound (YM155) | Shepherdin |
| Primary Target | Survivin (BIRC5 gene promoter) | Hsp90 (specifically the ATP pocket, disrupting the Hsp90-survivin complex) |
| Mechanism of Action | Transcriptional suppression of survivin, leading to apoptosis and cell cycle arrest. Also induces DNA damage and downregulates Mcl-1. | Inhibition of Hsp90's chaperone function, leading to the degradation of multiple client proteins, including survivin and Akt, inducing apoptosis. |
| Chemical Class | Imidazolium-based small molecule | Peptidomimetic |
In Vitro Efficacy: A Quantitative Comparison
The in vitro cytotoxic activity of this compound (YM155) has been extensively evaluated across a wide range of cancer cell lines, demonstrating potent growth inhibition at nanomolar concentrations. Data for Shepherdin is less abundant in the public domain but indicates efficacy in the micromolar range.
Table 1: IC50 Values of this compound (YM155) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| DU145 | Prostate Cancer | 3.3 | [1] |
| PC3 | Prostate Cancer | 8.3 | [1] |
| Neuroblastoma (various lines) | Neuroblastoma | 8 - 212 | [2] |
| Multiple Myeloma (various lines) | Multiple Myeloma | 2 - 50 | [3] |
| A2780 | Ovarian Cancer | 3.73 | [4] |
| A2780/Taxol | Ovarian Cancer (Taxol-resistant) | 321.31 | [4] |
Table 2: IC50 Values of Shepherdin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| AML (various types) | Acute Myeloid Leukemia | 24 - 35 | [5] |
| PC3 | Prostate Carcinoma | Concentration-dependent loss of viability | [6] |
| DU145 | Prostate Carcinoma | Concentration-dependent loss of viability | [6] |
| HeLa | Cervical Cancer | Concentration-dependent loss of viability | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
Both this compound and Shepherdin have demonstrated significant anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy of this compound (YM155) in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Neuroblastoma (LAN-5) | Mice | 5 mg/kg | ~3-fold reduction in tumor burden vs. control | [2] |
| Gastric Cancer (SGC-7901) | Nude Mice | 5 mg/kg/day for 7 days (continuous infusion) | Marked inhibition of tumor growth | [7] |
| B-cell non-Hodgkin lymphoma | Mice | Not specified | Significant tumor growth inhibition | [8] |
Table 4: In Vivo Efficacy of Shepherdin in Xenograft Models
| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Acute Myeloid Leukemia (HL-60) | SCID/beige mice | 50 mg/kg/day for 11 days (intraperitoneally) | ~86% (calculated from mean tumor volumes) | [5][9] |
| Glioblastoma (U87) | Mice | Not specified | Suppressed tumor growth and prolonged survival | [10] |
Mechanisms of Action and Signaling Pathways
This compound (YM155): A Multi-pronged Attack
This compound was initially identified as a suppressor of the survivin gene (BIRC5) promoter.[6] Its mechanism has since been revealed to be more complex, involving:
-
Survivin Suppression: It downregulates survivin at both the mRNA and protein levels.[2]
-
Induction of Apoptosis: Reduced survivin levels lead to the activation of caspases and programmed cell death.[11]
-
Cell Cycle Arrest: this compound can induce G0/G1 or S-phase cell cycle arrest.[2][6]
-
DNA Damage: It has been shown to cause DNA damage, contributing to its cytotoxic effects.
-
Mcl-1 Downregulation: In some cancer types, the downregulation of the anti-apoptotic protein Mcl-1 is a critical downstream event leading to apoptosis.
Caption: this compound (YM155) signaling pathway.
Shepherdin: Disrupting the Chaperone-Client Relationship
Shepherdin's primary mechanism of action is the inhibition of Hsp90, a molecular chaperone crucial for the stability and function of numerous oncoproteins.[8] Specifically, Shepherdin:
-
Binds to Hsp90's ATP Pocket: It was designed to mimic the Hsp90 binding interface of survivin, effectively competing for this interaction.[6][10]
-
Destabilizes Hsp90 Client Proteins: By inhibiting Hsp90, Shepherdin leads to the degradation of a suite of client proteins essential for tumor cell survival and proliferation, including survivin and Akt.[10]
-
Induces Apoptosis: The loss of these key survival proteins triggers both apoptotic and non-apoptotic cell death pathways.[10]
Caption: Shepherdin's mechanism of Hsp90 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of this compound and Shepherdin.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Caption: General workflow for an MTT cell viability assay.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (this compound or Shepherdin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as survivin, Akt, and other Hsp90 client proteins.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.[5]
-
In Vivo Xenograft Studies
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: General workflow for a subcutaneous xenograft study.
-
Procedure:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a specified size.
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives the drug (e.g., this compound or Shepherdin) via a specified route (e.g., continuous infusion, intraperitoneal injection) and schedule. The control group receives a vehicle.
-
Tumor size and the body weight of the mice are measured regularly to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).[5][8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, apoptotic, and necrotic cells.
-
Procedure:
-
Cells are treated with the test compound.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis/necrosis, and necrosis).
-
Conclusion
This compound (YM155) and Shepherdin represent two distinct yet related strategies for targeting cancer cell survival. This compound acts as a direct suppressor of survivin expression with a multifaceted mechanism, demonstrating potent in vitro and in vivo activity at low nanomolar concentrations. Shepherdin, on the other hand, takes a broader approach by inhibiting the master regulator Hsp90, leading to the degradation of multiple oncoproteins, including survivin. While preclinical data for this compound is more extensively documented in terms of quantitative potency across a wide array of cancer types, Shepherdin has shown significant promise in models of leukemia and glioblastoma. This comparative guide highlights the available preclinical data and methodologies, providing a foundation for further research and development of these and similar targeted therapies. Further head-to-head preclinical studies would be invaluable in delineating the relative strengths and potential clinical applications of these two promising anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. academic.oup.com [academic.oup.com]
- 6. protocols.io [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. kumc.edu [kumc.edu]
Comparative Analysis of Sepantronium Analogue Activity in Cancer Research
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Sepantronium and its analogues as survivin inhibitors.
This compound (YM155) has been a focal point in the development of anticancer therapies due to its role as a potent suppressor of survivin, a protein critical for both cell division and the inhibition of apoptosis.[1][2] Survivin is overexpressed in a vast majority of human cancers while being almost undetectable in normal adult tissues, making it an attractive target for therapeutic intervention.[3][4] This guide provides a comparative analysis of this compound and its analogues, presenting key experimental data, detailed methodologies, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting a Key Pro-Survival Protein
This compound bromide functions by transcriptionally inhibiting the survivin gene promoter, leading to the downregulation of both survivin mRNA and protein levels.[1] This disruption of survivin expression promotes apoptosis in cancer cells and can enhance their sensitivity to conventional chemotherapeutic agents and radiation.[5] More recent studies have elucidated a more complex mechanism, suggesting that this compound (YM155) generates reactive oxygen species (ROS) in the mitochondria, and that this ROS production is the primary cause of survivin suppression and subsequent DNA damage, contributing to its cytotoxic effects.[6]
The signaling pathway affected by this compound and its analogues centers on the inhibition of survivin, which is a member of the inhibitor of apoptosis proteins (IAPs) family.[2] Survivin plays a dual role: it is a crucial component of the chromosomal passenger complex (CPC) essential for proper chromosome segregation during mitosis, and it directly or indirectly inhibits caspases to block apoptotic pathways.[4] By downregulating survivin, these compounds can trigger apoptosis and disrupt cell division in cancerous cells.
References
- 1. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Generation of reactive oxygen species is the primary mode of action and cause of survivin suppression by this compound bromide (YM155) - PMC [pmc.ncbi.nlm.nih.gov]
YM155: A Comparative Guide to its Cross-Resistance Profile with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance and synergistic profiles of YM155 (sepantronium bromide), a small-molecule survivin suppressant, with other established chemotherapeutic agents. The information is supported by experimental data to inform preclinical and clinical research strategies.
Introduction to YM155 and Resistance
YM155 was identified as a potent suppressor of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is highly expressed in many cancers and is associated with treatment resistance and poor prognosis.[1][2] YM155's primary mechanism involves inhibiting the transcription of the BIRC5 gene, which encodes survivin, leading to apoptosis and cell cycle arrest in cancer cells.[3][4] However, its clinical efficacy can be limited by the development of acquired resistance. Understanding the mechanisms of YM155 resistance is critical for predicting its effectiveness in combination therapies and identifying potential cross-resistance with other anticancer drugs.
Key mechanisms of acquired resistance to YM155 include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein/MDR1) and ABCC1, which actively pump YM155 out of the cell.[1][5][6][7]
-
Decreased Drug Uptake: Reduced expression of the solute carrier protein SLC35F2, which mediates the cellular uptake of YM155.[1][5][6]
-
Target-Related Alterations: Reduced cellular dependency on survivin, known as on-target resistance.[1][5]
-
Genetic Mutations: Loss-of-function mutations in the TP53 tumor suppressor gene have been associated with reduced sensitivity to YM155.[1][6]
Cross-Resistance and Synergy Profile
The interaction of YM155 with other chemotherapeutics ranges from potent synergy to potential cross-resistance, largely dictated by the underlying resistance mechanisms of the cancer cells.
Platinum-Based Agents (e.g., Cisplatin (B142131), Carboplatin)
YM155 demonstrates a strong synergistic relationship with platinum-based compounds, enhancing their efficacy and even reversing resistance.
-
Synergistic Action: In non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), and metastatic castration-resistant prostate cancer (mCRPC) models, YM155 significantly enhances the antitumor effects of cisplatin and carboplatin (B1684641).[2][8][9][10] This combination leads to a synergistic increase in apoptosis and caspase-3 activity.[2][11]
-
Mechanism of Synergy: YM155 has been shown to delay the repair of DNA double-strand breaks induced by platinum agents, a key mechanism of their cytotoxicity.[2][11] This inhibition of DNA repair potentiates the DNA-damaging effects of the platinum drugs.
-
Lack of Cross-Resistance: Critically, neuroblastoma cell lines adapted to be resistant to YM155 did not display increased resistance to cisplatin, indicating a lack of cross-resistance.[5] This suggests that YM155 could be effective in combination with or following platinum-based therapies.
Taxanes (e.g., Paclitaxel, Docetaxel)
The relationship between YM155 and taxanes is complex, with evidence for both synergy and a potential for cross-resistance due to overlapping resistance mechanisms.
-
Synergistic Action: YM155 synergizes with microtubule-targeting agents.[3][12] Preclinical studies have shown that YM155 enhances the efficacy of docetaxel (B913) and cabazitaxel (B1684091) in prostate cancer models.[8] This has led to clinical investigations of YM155 in combination with carboplatin and paclitaxel.[13]
-
Potential for Cross-Resistance: A primary mechanism of taxane (B156437) resistance is the overexpression of the ABCB1 (P-gp) efflux pump, which is also a major cause of YM155 resistance.[1][14][15] Therefore, tumors that have acquired resistance to taxanes via ABCB1 upregulation are likely to exhibit cross-resistance to YM155.
Topoisomerase Inhibitors (e.g., Etoposide (B1684455), Topotecan)
YM155 shows a favorable synergistic profile with topoisomerase inhibitors.
-
Synergistic Action: The combination of YM155 and the topoisomerase II inhibitor etoposide results in synergistic inhibition of neuroblastoma cell growth.[3][12]
-
Mechanism of Synergy: YM155 itself may inhibit topoisomerase activity, contributing to DNA damage alongside its primary function as a survivin suppressant.[3][12] This dual targeting of survivin and topoisomerase pathways leads to enhanced antitumor effects.[3]
-
Lack of Cross-Resistance: YM155-adapted neuroblastoma cells showed no increased resistance to the topoisomerase I inhibitor topotecan.[5]
Other Chemotherapeutics
-
Anthracyclines (e.g., Doxorubicin): YM155 has been shown to reverse doxorubicin (B1662922) resistance in some cancer models.[1] However, since doxorubicin is a well-known substrate for the ABCB1 efflux pump, cross-resistance is possible in cells where this is the dominant resistance mechanism.[14]
-
DNA-Damaging Agents (e.g., Gemcitabine (B846), Radiation): YM155 enhances radiosensitivity.[2][3] YM155-resistant cells do not exhibit cross-resistance to other DNA-damaging agents like gemcitabine or to radiation therapy.[5]
-
Immunotherapy (e.g., IL-2): In a renal cell carcinoma model, the combination of YM155 with interleukin-2 (B1167480) (IL-2) demonstrated potent anti-tumor effects.[16]
Data Presentation
Table 1: Synergistic Combinations with YM155
| Chemotherapeutic Agent | Cancer Type / Cell Line(s) | Key Finding | Metric / Observation | Citation(s) |
| Cisplatin / Carboplatin | NSCLC (H460, Calu6, H358, PC14) | Synergy, Enhanced Apoptosis | Synergistic increase in caspase-3 activity and apoptotic cells. | [2][11] |
| Cisplatin | HNSCC (UM-SCC-74A, CAL27-CisR) | Reversal of Resistance | YM155 pretreatment significantly reversed cisplatin resistance. | [9] |
| Carboplatin | mCRPC (DU145, PC3) | Synergy | Combination Index (CI) values indicated synergy. | [8] |
| Etoposide | Neuroblastoma (Multiple lines) | Synergy | CI values at ED75 were below 1.0 in 4 of 5 cell lines. | [3][12] |
| Docetaxel / Cabazitaxel | Prostate Cancer | Enhanced Efficacy | Preclinical studies showed enhanced antitumor activity. | [8] |
| Paclitaxel + Carboplatin | Solid Tumors / NSCLC | Synergy | Preclinical synergy observed, leading to a Phase I/II trial. | [13] |
| Doxorubicin | Various Cancer Models | Reversal of Resistance | YM155 shown to reverse doxorubicin resistance. |
Table 2: Cross-Resistance Profile of YM155-Resistant Neuroblastoma Cells
| Agent Tested on YM155-Resistant Cells | Finding | Implication | Citation(s) |
| Cisplatin | No increased resistance | No cross-resistance observed. | [5] |
| Gemcitabine | No increased resistance | No cross-resistance observed. | [5] |
| Topotecan | No increased resistance | No cross-resistance observed. | [5] |
| Irradiation | No increased resistance | No cross-resistance observed. | [5] |
Visualizations
Experimental Protocols
Cell Viability and Drug Synergy Analysis (MTT Assay)
This protocol is used to determine the cytotoxic effects of YM155 alone and in combination with other drugs.[17]
-
Cell Seeding: Seed NSCLC cells (or other relevant lines) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation and Treatment: Prepare serial dilutions of YM155 and the chemotherapeutic agent(s) in culture medium. For combination studies, cells can be treated with drugs simultaneously or sequentially. Include single-agent and untreated (vehicle) controls.
-
Incubation: Incubate the cells with the drugs for a predetermined period (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from dose-response curves. For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis.[1]
-
Cell Treatment & Harvesting: Treat cells with the desired concentrations of YM155 and/or a combination drug for the specified time. Collect both floating and adherent cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the cell populations:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Analysis of DNA Damage (γ-H2AX Immunofluorescence)
This method is used to visualize and quantify DNA double-strand breaks.[2][11]
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with YM155 and/or a DNA-damaging agent (e.g., cisplatin) for the desired time.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated histone H2AX (γ-H2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified as a measure of DNA damage.
References
- 1. benchchem.com [benchchem.com]
- 2. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. YM155-Adapted Cancer Cell Lines Reveal Drug-Induced Heterogeneity and Enable the Identification of Biomarker Candidates for the Acquired Resistance Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. YM155 Inhibition of Survivin Enhances Carboplatin Efficacy in Metastatic Castration-Resistant Prostate Cancer [mdpi.com]
- 9. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Frontiers | Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. A combination of YM-155, a small molecule survivin inhibitor, and IL-2 potently suppresses renal cell carcinoma in murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating Survivin as the Primary Target of YM155 in Neuroblastoma: A Comparative Guide
New York, NY – Neuroblastoma, a formidable pediatric cancer, often exhibits overexpression of the anti-apoptotic protein survivin, which is correlated with poor prognosis and treatment resistance. The small molecule YM155 has emerged as a potent inhibitor of survivin, showing promise in preclinical studies. This guide provides a comprehensive comparison of experimental data to validate survivin as the primary target of YM155 in neuroblastoma, offering insights for researchers, scientists, and drug development professionals.
Recent studies have demonstrated that YM155 effectively downregulates survivin at both the mRNA and protein levels, leading to apoptosis and cell cycle arrest in neuroblastoma cells.[1][2][3] This targeted approach has shown significant anti-tumor activity in both in vitro and in vivo models. While YM155 was initially designed as a transcriptional suppressor of the BIRC5 gene encoding survivin, some research has suggested other mechanisms of action, including DNA damage induction and Mcl-1 depletion.[4][5][6] However, evidence continues to strongly support survivin as the critical target of YM155 in the context of neuroblastoma.[4][6]
Performance of YM155 in Neuroblastoma Models
YM155 has demonstrated potent cytotoxic effects across a range of neuroblastoma cell lines, with IC50 values typically in the nanomolar range. This efficacy extends to both MYCN-amplified and non-amplified cell lines, which is significant as MYCN amplification is a key indicator of high-risk neuroblastoma.
In Vitro Efficacy of YM155
| Cell Line | MYCN Status | IC50 (nM) | Reference |
| SH-SY5Y | Non-amplified | 8 - 212 | [1][2] |
| NGP | Amplified | 8 - 212 | [2] |
| IMR-32 | Amplified | 8 - 212 | [2] |
| LAN-5 | Amplified | Not specified | [1][7] |
| SK-N-AS | Non-amplified | 3.55 | [5] |
| UKF-NB-3 | Amplified | 0.49 | [5] |
| LAN-6 | Not specified | 248 | [5] |
| NB-S-124 | Not specified | 77 | [5] |
| SK-N-SH | Non-amplified | 75 | [5] |
In Vivo Efficacy of YM155
In a subcutaneous xenograft model using LAN-5 neuroblastoma cells, treatment with YM155 at a dose of 5 mg/kg resulted in significant tumor regression compared to control groups.[1][7] The treatment was well-tolerated, with no significant impact on the body weight of the mice, indicating minimal systemic toxicity.[1][7] This in vivo study showed an approximately 3-fold inhibition of tumor burden.[1][2]
Mechanism of Action: Targeting the Survivin Pathway
The primary mechanism of YM155 involves the transcriptional repression of the BIRC5 gene, leading to a dose-dependent decrease in both survivin mRNA and protein levels.[1] This depletion of survivin, a key member of the inhibitor of apoptosis (IAP) family, disrupts critical cellular processes, ultimately leading to cancer cell death.
Caption: Mechanism of action of YM155 in neuroblastoma cells.
Mechanistic studies have revealed that YM155 treatment leads to a 2 to 7-fold induction of apoptosis and causes a G0/G1 phase cell cycle arrest.[1][2][3] Furthermore, YM155 has been shown to enhance the expression of the tumor suppressor p53, suggesting a reactivation of tumor-suppressive pathways.[1][2]
Comparison with Other Survivin Inhibitors
While YM155 targets survivin transcription, other inhibitors are being investigated that target survivin through different mechanisms, such as inhibiting its homodimerization. A study comparing genetic inhibition of survivin transcription with survivin dimerization inhibitors, S12 and LQZ-7I, found that inhibiting survivin interaction was more efficacious in neuroblastoma than inhibiting its transcription.[8] LQZ-7I, in particular, showed potent in vitro and in vivo activity at lower concentrations than S12 by distorting mitotic spindle formation.[9][10]
| Inhibitor | Mechanism of Action | Key Findings in Neuroblastoma | Reference |
| YM155 | Transcriptional suppression of BIRC5 | Potent cytotoxicity, apoptosis induction, cell cycle arrest, in vivo tumor regression. | [1][2][5] |
| LQZ-7I | Inhibition of survivin homodimerization | Abrogated viability, clonogenicity, and anchorage-independent growth; distorted mitotic spindle formation; reduced tumor size in vivo. | [9][10] |
| S12 | Inhibition of survivin homodimerization | Decreased viability, clonogenicity, and anchorage-independent growth in vitro; did not reduce tumor growth in a xenograft model. | [9][10] |
Synergistic Effects with Chemotherapy
A significant finding is the synergistic effect of YM155 with conventional chemotherapy agents. When combined with etoposide (B1684455), a topoisomerase II inhibitor commonly used in neuroblastoma treatment, YM155 demonstrated synergistic inhibition of neuroblastoma cell growth.[1][2] The combination index (CI) values at the effective dose 75 (ED75) were below 1.0 in most tested cell lines, indicating a strong synergistic interaction.[7] This suggests that YM155 can sensitize neuroblastoma cells to the cytotoxic effects of etoposide, potentially allowing for lower, less toxic doses of chemotherapy.
Mechanisms of Resistance
Despite the promise of YM155, the potential for drug resistance is a critical consideration. Studies have identified the upregulation of the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein, as a key mechanism of resistance to YM155.[4][11] ABCB1 is an efflux pump that can actively transport YM155 out of the cancer cells, thereby reducing its intracellular concentration and efficacy.[4][11] Interestingly, the EGFR kinase inhibitor lapatinib (B449) has been shown to inhibit ABCB1, and its combination with YM155 resulted in a strong synergistic effect in neuroblastoma cells.[11][12] Another transporter, SLC35F2, has been implicated in the uptake of YM155 into cells, and its downregulation can also contribute to resistance.[4]
Caption: Workflow of YM155 transport and resistance in neuroblastoma.
Experimental Protocols
Cell Viability Assay (MTT Assay): Neuroblastoma cells are seeded in 96-well plates and treated with varying concentrations of YM155 for a specified period (e.g., 72 hours). Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay (Annexin V/PI Staining): Cells are treated with YM155 for a defined time. After treatment, both floating and attached cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis: Following treatment with YM155, cells are harvested, washed with PBS, and fixed in cold 70% ethanol. The fixed cells are then washed and stained with a solution containing PI and RNase A. The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blotting: Cell lysates are prepared from YM155-treated and control cells. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against survivin and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft Studies: Immunocompromised mice are subcutaneously injected with a suspension of neuroblastoma cells. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or intravenous injections of YM155 at a specified dose and schedule. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed.
Conclusion
The collective evidence strongly supports that survivin is the primary and critical target of YM155 in neuroblastoma. YM155 effectively suppresses survivin expression, leading to potent anti-tumor effects both in vitro and in vivo. Its ability to synergize with standard chemotherapeutic agents like etoposide highlights its potential to enhance current treatment regimens for high-risk neuroblastoma. While resistance mechanisms involving drug efflux pumps have been identified, ongoing research into combination therapies and alternative survivin inhibitors offers promising avenues to overcome these challenges. The continued investigation of YM155 and other survivin-targeting strategies is crucial for the development of more effective and less toxic therapies for this devastating pediatric cancer.
References
- 1. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Testing of the Survivin Suppressant YM155 in a Large Panel of Drug-Resistant Neuroblastoma Cell Lines [mdpi.com]
- 6. Effects of YM155 on survivin levels and viability in neuroblastoma cells with acquired drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of Survivin Homodimerization Decreases Neuroblastoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Therapy resistance in neuroblastoma: Mechanisms and reversal strategies [frontiersin.org]
- 12. Therapy resistance in neuroblastoma: Mechanisms and reversal strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Liposomal YM155 and Free YM155: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the performance of liposomal YM155 versus its free counterpart, a small molecule inhibitor of survivin. The following sections detail the pharmacokinetics, in vitro cytotoxicity, and in vivo efficacy of both formulations, supported by experimental data. Detailed methodologies for key experiments are also provided to aid in the replication and further investigation of these findings.
Executive Summary
YM155 is a potent suppressant of survivin, a protein overexpressed in many cancers and associated with resistance to apoptosis. While the free form of YM155 has shown promise, its clinical utility is hampered by a short plasma half-life. Liposomal encapsulation of YM155 has emerged as a strategy to improve its pharmacokinetic profile, enhance tumor accumulation, and increase therapeutic efficacy. This guide synthesizes available data to provide a clear comparison between these two formulations.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Free YM155 and Liposomal Formulations
| Parameter | Free YM155 | Liposomal Doxorubicin (B1662922) (for comparison) | Liposomal Vincristine (B1662923) (for comparison) |
| Half-life (t½) | ~26 hours (human)[1] | 33-36 hours (encapsulated drug)[2] | 6.6 hours (SM/Chol liposomes)[3] |
| Clearance (CL) | 47.7 L/h (human)[1] | Reduced compared to free drug[4] | Significantly reduced |
| Volume of Distribution (Vd) | 1,763 L (human)[1] | Decreased from 254 L to 4 L (for Doxil®)[4] | 2.0 ml (SM/Chol liposomes)[3] |
| Area Under the Curve (AUC) | - | 4-16 fold higher in tumors than free drug[4] | Increased to 213 µg·h/ml (SM/Chol liposomes)[3] |
Note: Direct comparative pharmacokinetic data for liposomal YM155 versus free YM155 from a single study is limited in the public domain. The data for liposomal doxorubicin and vincristine are provided to illustrate the expected improvements with liposomal formulation.
Table 2: In Vitro Cytotoxicity (IC50) of Free YM155 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Human Myelogenous Leukemia | 0.3 | [5] |
| U937 | Human Myelogenous Leukemia | 0.8 | [5] |
| DU145 | Metastatic Castration-Resistant Prostate Cancer | 8.3 | [6] |
| PC3 | Metastatic Castration-Resistant Prostate Cancer | 3.3 | [6] |
| Neuroblastoma Cell Lines | Neuroblastoma | 8 - 212 | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | ~20 | [8] |
Table 3: Comparative In Vivo Biodistribution of Liposomal Formulations (%ID/g)
| Organ | 188Re-liposomes (24h post-injection)[9] | Folate-coated Gd Nanoparticles (24h post-injection)[4] |
| Tumor | 7.91 ± 2.02 | ~11 |
| Blood | 11.2 ± 1.17 | ~11 |
| Liver | 10.2 ± 0.57 | ~20 |
| Spleen | 10.4 ± 0.7 | ~15 |
| Kidney | 9.98 ± 0.45 | ~5 |
Note: Direct comparative biodistribution data for liposomal YM155 is not available in a side-by-side format. The data presented is for other liposomal/nanoparticle formulations to provide a general understanding of expected distribution patterns, demonstrating significant tumor accumulation.
Experimental Protocols
Preparation of PEGylated Liposomal YM155
This protocol is adapted from methods for preparing PEGylated liposomes.[10][11][12][13][14]
-
Lipid Film Hydration:
-
Dissolve a mixture of lipids (e.g., HSPC:Cholesterol:DSPE-PEG2000 in a 57:38:5 molar ratio) in an organic solvent (e.g., chloroform/methanol).
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution (e.g., ammonium (B1175870) sulfate (B86663) buffer) containing YM155. The hydration is performed at a temperature above the lipid phase transition temperature.
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated liposome (B1194612) suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated YM155 by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the encapsulated from the free drug and quantifying the drug amount.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for determining the IC50 of a compound.[15][16][17][18][19]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]
-
-
Drug Treatment:
-
Prepare serial dilutions of free YM155 and liposomal YM155 in culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the drugs. Include untreated control wells.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[18]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a xenograft model to evaluate antitumor efficacy.[10][20][21][22]
-
Cell Preparation:
-
Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a suitable medium, often mixed with Matrigel, to a final concentration for injection.
-
-
Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every few days. Calculate the tumor volume using the formula: (Length x Width²) / 2.[10]
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 80-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, free YM155, liposomal YM155).[20]
-
Administer the treatments according to the desired schedule and route (e.g., intravenous injection or continuous infusion via an osmotic pump).
-
-
Efficacy Evaluation:
-
Continue to monitor and measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analyze the data to determine the extent of tumor growth inhibition.
-
Mandatory Visualization
YM155 Signaling Pathway
Caption: YM155 inhibits survivin transcription, leading to apoptosis.
Experimental Workflow for Comparative Study
Caption: Workflow for comparing free and liposomal YM155.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing Pharmacokinetics of Marketed Nanomedicine Formulations Using a Stable Isotope Tracer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YM155 induces caspase-8 dependent apoptosis through downregulation of survivin and Mcl-1 in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of a PEGylated liposome that co-encapsulates l-arginine and doxorubicin to achieve a synergistic anticancer effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Assessing the Synergistic Effects of YM155 with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted molecular agents with radiotherapy represents a promising frontier in oncology. This guide provides a comprehensive assessment of the synergistic effects of YM155, a small molecule survivin suppressant, with radiotherapy. Through an objective comparison with alternative therapeutic strategies and supported by experimental data, this document serves as a resource for researchers and professionals in the field of drug development.
Introduction to YM155 and its Mechanism of Action
YM155 (sepantronium bromide) is a first-in-class small molecule that selectively inhibits the expression of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to conventional therapies, including radiotherapy.[3] The rationale for combining YM155 with radiotherapy is based on its potential to sensitize cancer cells to radiation-induced damage.
The primary mechanism of action of YM155 involves the transcriptional repression of the BIRC5 gene, which encodes for survivin.[4] This leads to a cascade of cellular events that synergize with the cytotoxic effects of ionizing radiation:
-
Enhanced Apoptosis: By downregulating survivin, YM155 lowers the threshold for apoptosis, allowing radiation-induced DNA damage to more effectively trigger programmed cell death.[1][2][5] This is often mediated through the activation of caspases, key executioners of apoptosis.[2][5]
-
Impaired DNA Damage Repair: Survivin has been implicated in the repair of DNA double-strand breaks (DSBs), a critical lesion induced by radiotherapy.[6][7] YM155-mediated suppression of survivin impairs the DNA damage response, leading to the accumulation of lethal DNA lesions in irradiated cancer cells.[1][6][7]
-
Modulation of STAT3 Signaling: In some cancer types, such as glioblastoma, YM155 has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway associated with radioresistance and tumor cell invasion.[8]
Preclinical Evidence for Synergy: In Vitro and In Vivo Data
Numerous preclinical studies have demonstrated the synergistic anti-tumor effects of combining YM155 with radiotherapy across various cancer models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Synergistic Effects of YM155 and Radiotherapy
| Cell Line | Cancer Type | YM155 Concentration | Radiation Dose | Key Findings | Reference |
| H460 | Non-Small Cell Lung Cancer | 50 nmol/L | 0-6 Gy | Increased sensitivity to radiation, synergistic increase in apoptosis and caspase-3 activity.[1][2] | [1][2] |
| Calu6 | Non-Small Cell Lung Cancer | 50 nmol/L | 0-6 Gy | Enhanced radiosensitivity and increased apoptosis.[2] | [2] |
| A549 | Non-Small Cell Lung Cancer | 10-100 nmol/L | 2-8 Gy | Delayed repair of radiation-induced DNA double-strand breaks.[6] | [6] |
| U251 | Glioblastoma | 5 nM | 4 Gy | Decreased cell viability, increased apoptosis, and reduced colony formation compared to radiation alone.[8] | [8] |
| U87 | Glioblastoma | 5 nM | 4 Gy | Significant decrease in cell viability when combined with radiation.[8] | [8] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 10-100 nM | 2-8 Gy | Switched radiation-induced senescence to apoptosis, enhancing radiosensitivity.[3] | [3] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 10-100 nM | 2-8 Gy | Inhibition of radiation-induced senescence and promotion of apoptosis.[3] | [3] |
Table 2: In Vivo Synergistic Effects of YM155 and Radiotherapy in Xenograft Models
| Xenograft Model | Cancer Type | YM155 Treatment | Radiation Treatment | Key Findings | Reference |
| H460 | Non-Small Cell Lung Cancer | Continuous infusion | Single dose or fractionated | Significantly greater tumor growth delay compared to either treatment alone.[2] | [2] |
| Calu6 | Non-Small Cell Lung Cancer | Continuous infusion | Single dose | Marked enhancement of tumor growth delay.[2] | [2] |
| U251 | Glioblastoma | Intratumoral administration | Single dose | Significantly prolonged overall survival in mice treated with the combination.[8] | [8] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | Continuous infusion | Fractionated | Delayed tumor growth by switching radiation-induced senescence to apoptosis.[3] | [3] |
Comparison with Alternative Radiosensitizing Strategies
While YM155 shows significant promise, it is important to consider its performance in the context of other targeted therapies being investigated in combination with radiotherapy.
Table 3: Comparison of YM155 with Other Classes of Radiosensitizers
| Therapeutic Class | Mechanism of Radiosensitization | Examples | Advantages | Limitations |
| Survivin Inhibitors (YM155) | Enhances apoptosis, impairs DNA repair, modulates STAT3 signaling.[1][6][8] | YM155 | Targets a protein highly expressed in tumors with limited expression in normal tissues.[3] | Clinical efficacy in combination with chemotherapy has been modest in some trials.[9] |
| PARP Inhibitors | Inhibit the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks in the context of radiation-induced damage. | Olaparib, Veliparib | Particularly effective in tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations). | Potential for increased hematological toxicity when combined with radiotherapy. |
| EGFR Inhibitors | Inhibit EGFR signaling, which is involved in cell proliferation, survival, and DNA repair. | Cetuximab, Erlotinib | Established clinical benefit in head and neck cancers when combined with radiotherapy. | Skin toxicity is a common side effect. Efficacy can be limited by mutations in the EGFR pathway. |
| Anti-Angiogenic Agents | Normalize tumor vasculature, thereby reducing hypoxia and improving the delivery of oxygen, which is essential for the efficacy of radiotherapy. | Bevacizumab, Sunitinib | Can enhance the effects of radiation by improving tumor oxygenation. | Potential for increased risk of bleeding, thrombosis, and impaired wound healing. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments cited in the assessment of YM155 and radiotherapy.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cytotoxicity.
-
Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well after treatment.
-
YM155 Treatment: Treat cells with the desired concentration of YM155 or vehicle control for a specified duration (e.g., 24-48 hours).
-
Irradiation: Irradiate the cells with a range of doses using a gamma-ray or X-ray source.
-
Incubation: Remove the YM155-containing medium, wash the cells, and incubate in fresh medium for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Tumor Growth Delay Study
This in vivo model evaluates the anti-tumor efficacy of the combination therapy.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into four groups: vehicle control, YM155 alone, radiotherapy alone, and YM155 plus radiotherapy.
-
YM155 Administration: Administer YM155, often via continuous infusion using a subcutaneously implanted osmotic pump.
-
Radiotherapy: Deliver a single dose or fractionated doses of radiation to the tumor site.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Plot tumor growth curves and calculate the tumor growth delay for each treatment group.
Apoptosis Assay (TUNEL Staining)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment: Treat cells grown on coverslips with YM155 and/or radiotherapy.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Microscopy: Mount the coverslips and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
-
Quantification: Count the percentage of TUNEL-positive cells in multiple fields of view.
DNA Damage Foci Staining (γ-H2AX)
Immunofluorescent staining for phosphorylated histone H2AX (γ-H2AX) is used to visualize and quantify DNA double-strand breaks.
-
Cell Treatment: Treat cells on coverslips with YM155 and/or radiotherapy.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for the TUNEL assay.
-
Immunostaining: Incubate the cells with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Microscopy and Analysis: Acquire images using a fluorescence microscope and count the number of γ-H2AX foci per nucleus.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the synergistic interaction between YM155 and radiotherapy.
Caption: Mechanism of synergistic action between YM155 and radiotherapy.
References
- 1. PARP inhibitors combined with radiotherapy: are we ready? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR Targeted Therapies and Radiation: Optimizing Efficacy by Appropriate Drug Scheduling and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiotherapy, PARP Inhibition, and Immune-Checkpoint Blockade: A Triad to Overcome the Double-Edged Effects of Each Single Player - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curetoday.com [curetoday.com]
- 5. PARP Inhibitors in Combination with Radiotherapy: To Do or Not to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 Contributes to Radioresistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiotherapy plus EGFR inhibitors: synergistic modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of the STAT3 signaling transduction pathways in radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Evaluating Sepantronium's Selectivity for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sepantronium (YM155), a small molecule inhibitor of survivin, and its selectivity for cancer cells over normal cells. The information presented is based on preclinical experimental data, offering insights into its therapeutic potential and cellular mechanisms of action.
Introduction to this compound (YM155)
This compound, also known as YM155, is a potent small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1] Survivin is highly overexpressed in a wide variety of human cancers while having very low to undetectable expression in most normal, terminally differentiated adult tissues.[2][3] This differential expression pattern forms the primary basis for the selective targeting of cancer cells by this compound.[3] Initially identified for its ability to inhibit the survivin gene promoter, recent research has unveiled a more complex mechanism of action for this compound, including the induction of DNA damage and oxidative stress, and the downregulation of other anti-apoptotic proteins such as Mcl-1.[1][4]
Comparative Analysis of Cytotoxicity
The selectivity of an anticancer agent is a critical determinant of its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. A higher therapeutic index indicates a greater margin of safety. The following tables summarize the in vitro cytotoxicity of this compound across various human cancer cell lines and, where available, their normal counterparts. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: In Vitro Cytotoxicity of this compound (YM155) in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Multiple Myeloma | U266 | 1.9 | [1] |
| Multiple Myeloma | KMS11 | 2.6 | [1] |
| Multiple Myeloma | KMS12 | 6.7 | [1] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 32 | [5] |
| Anaplastic Thyroid Cancer | C643 | (Qualitatively effective) | [6] |
| Anaplastic Thyroid Cancer | SW1736 | (Qualitatively effective) | [6] |
Table 2: Comparative Cytotoxicity and Selectivity Index of this compound (YM155)
A direct comparison of IC50 values in cancer versus normal cells from the same tissue of origin is crucial for determining the selectivity index (SI), calculated as follows:
Selectivity Index (SI) = IC50 in Normal Cells / IC50 in Cancer Cells
A higher SI value indicates greater selectivity for cancer cells.
| Cancer Cell Line | Normal Cell Counterpart | IC50 Cancer Cells (nM) | IC50 Normal Cells (nM) | Selectivity Index (SI) | Reference |
| Anaplastic Thyroid Cancer Cells | Primary Benign Thyroid Cells | Effective | Spared | High (Qualitative) | [6] |
Note: Quantitative IC50 data for direct comparison with a wide range of normal cell lines is limited in publicly available literature. The study on anaplastic thyroid cancer reported that YM155 inhibited the proliferation of cancer cells while "sparing" normal thyroid cells, suggesting a high therapeutic window, but did not provide a specific IC50 value for the normal cells.
Mechanisms of Action and Selectivity
The preferential cytotoxicity of this compound towards cancer cells is primarily attributed to the overexpression of its main target, survivin, in malignant tissues.[3] However, the full picture of its mechanism is more nuanced and involves multiple pathways.
Survivin Inhibition Pathway
This compound was initially identified as a suppressant of the BIRC5 gene, which encodes survivin.[1] By reducing survivin levels, this compound removes a key inhibitor of apoptosis, leading to the activation of caspases and subsequent programmed cell death in cancer cells.
Caption: this compound's primary mechanism via survivin suppression.
DNA Damage and Oxidative Stress Pathway
More recent studies have shown that this compound can induce DNA damage and generate reactive oxygen species (ROS), contributing to its cytotoxic effects, often at concentrations lower than those required for significant survivin suppression.[4] This suggests that the anti-cancer activity of this compound is multi-faceted.
Caption: this compound-induced DNA damage and oxidative stress pathway.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to evaluate the cytotoxicity and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on both cancer and normal cells to determine the IC50 values.
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Protocol:
-
Cell Seeding: Seed cells (both cancer and normal cell lines in separate plates) in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range that is expected to include the IC50 value. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under the same conditions as in step 1.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Objective: To determine if this compound induces programmed cell death.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
Conclusion
The available preclinical data suggests that this compound (YM155) exhibits a degree of selectivity for cancer cells over normal cells, which is primarily attributed to the differential expression of its target, survivin. The potent cytotoxic effects observed in a variety of cancer cell lines at nanomolar concentrations, coupled with qualitative evidence of sparing normal cells, underscores its potential as a targeted anticancer agent. However, the emergence of additional mechanisms of action, such as the induction of DNA damage, suggests that its selectivity may be multifactorial.
References
- 1. YM155 exerts potent cytotoxic activity against quiescent (G0/G1) multiple myeloma and bortezomib resistant cells via inhibition of survivin and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A phase I/II study of this compound bromide (YM155, survivin suppressor) with paclitaxel and carboplatin in patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of this compound Bromide (YM-155) on the Whole Transcriptome of MDA-MB-231 Cells: Highlight on Impaired ATR/ATM Fanconi Anemia DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Sepantronium: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Sepantronium, a potent cytotoxic compound, to ensure personnel safety and environmental protection.
This compound bromide (also known as YM155) is a powerful small-molecule survivin suppressant used in cancer research.[1][2] As a cytotoxic agent, it necessitates strict handling and disposal protocols to mitigate risks to laboratory personnel and prevent environmental contamination.[3] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated waste materials, in line with established safety regulations.
Immediate Safety and Handling Precautions
Before working with this compound, a thorough understanding of its hazard profile is crucial. The compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute toxicity, oral (Category 4) | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4] |
| Skin corrosion/irritation (Category 2) | Wear cytotoxic-resistant nitrile gloves and an impermeable, long-sleeved lab coat or gown.[3][4] |
| Serious eye damage/eye irritation (Category 2A) | Use safety goggles with side-shields or a face shield.[3][4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Handle in a well-ventilated area. A suitable respirator may be necessary for powders or when creating aerosols.[3][4] |
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is required to contain and decontaminate the area.
Solid/Powder Spills:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
-
Containment: Gently cover the spill with damp absorbent paper to prevent the powder from becoming airborne.[3]
-
Collection: Carefully collect the contaminated absorbent material using scoops or forceps.[3]
-
Disposal: Place all contaminated materials into a designated and clearly labeled cytotoxic waste bag.[3]
Liquid Spills:
-
Absorption: For small liquid spills, use a suitable absorbent material, such as diatomite, to contain the liquid.[3]
-
Disposal: Dispose of the used absorbent material as cytotoxic solid waste.[3]
Decontamination: Following the removal of the spilled material, the area must be thoroughly decontaminated. All materials used in the cleanup process are to be disposed of as cytotoxic waste.[3] It is imperative to document and report the spill in accordance with your institution's safety protocols.[3]
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must adhere to local, state, and federal regulations.[3] As a cytotoxic substance, it requires segregation from general laboratory waste.[3]
Waste Segregation and Containerization:
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and gowns, are considered contaminated. This waste must be placed in designated yellow and purple-colored cytotoxic waste bags.[3] Double-bagging is recommended to prevent leaks.[3]
-
Liquid Waste: Unused or waste solutions of this compound should never be disposed of down the drain.[3] They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.[3]
-
Labeling: All waste containers must be clearly marked with the universal cytotoxic waste symbol and the words "Cytotoxic Waste". The primary contents should also be identified on the label.[3]
Storage and Final Disposal:
-
Secure Storage: Sealed waste containers should be stored in a designated, secure area away from general laboratory traffic pending pickup.[3]
-
High-Temperature Incineration: The required method for the final disposal of cytotoxic waste is high-temperature incineration.[3] This process effectively destroys the active chemical compounds.
-
Documentation: A hazardous waste consignment note must accompany the waste from its point of generation to its final disposal, ensuring regulatory compliance.[3]
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Sepantronium Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Sepantronium bromide (also known as YM155), a potent survivin suppressant utilized in cancer research. Adherence to these procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.
This compound bromide is classified as a hazardous compound. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Therefore, stringent safety protocols are mandatory when handling this substance.
Personal Protective Equipment (PPE) and Hazard Summary
A multi-layered approach to personal protection is necessary when handling this compound bromide. The following table summarizes the required PPE based on the associated hazards.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 4) | Standard laboratory PPE including a fully buttoned lab coat, safety glasses, and gloves should be worn. Do not eat, drink, or smoke in areas where this substance is handled.[1][3] |
| Skin Corrosion/Irritation (Category 2) | Impervious clothing and protective gloves are required. Hands should be washed thoroughly after handling.[1][3] For enhanced protection, consider double gloving with cytotoxic-resistant nitrile gloves.[2] An impermeable, long-sleeved gown is also recommended.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Safety goggles with side-shields or a face shield are mandatory to protect against splashes. An accessible eye wash station is essential.[1][3] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3) | A suitable respirator should be used, especially when handling the powder form, to avoid breathing in dust. Work should be conducted in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[1][3] |
Operational Plan: Safe Handling and Preparation
Engineering Controls:
-
Always handle this compound bromide in a well-ventilated area.[1][3]
-
The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1]
-
Ensure safety showers and eye wash stations are readily accessible.[1][3]
Weighing and Reconstitution:
-
Handle the solid compound on a disposable mat within a chemical fume hood to contain any potential spills.[1]
-
When preparing solutions, such as dissolving in DMSO, perform the task within a chemical fume hood.[1]
-
To minimize exposure during transfers, use a closed system transfer device (CSTD) if available.[1]
Storage:
-
Store this compound bromide in a tightly closed container in a well-ventilated, locked area.[3]
-
Follow the manufacturer's specific storage temperature recommendations. For stock solutions, typical storage is at -20°C for up to 6 months or -80°C for up to one year to maintain stability.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is crucial. The following workflow outlines the necessary steps.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
